molecular formula C33H37ClN2O4 B12363540 SR10221

SR10221

Cat. No.: B12363540
M. Wt: 561.1 g/mol
InChI Key: NPMSSJHJPGMEJW-UNMCSNQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(5-((5-(((S)-1-(4-(tert-butyl)phenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-2-chlorophenoxy)propanoic acid is a sophisticated, chiral small molecule designed for advanced pharmacological research, particularly in oncology. This compound features a multi-ring system centered on a 2,3-dimethyl-1H-indole core, a scaffold widely recognized for its significant biological activities and presence in various therapeutic agents . The indole moiety is strategically substituted with a carboxamide group, enhancing its potential to act as a protease inhibitor or interact with various enzymatic targets. The molecule is further functionalized with a 2-chlorophenoxy propanoic acid chain, a structure associated with anti-inflammatory and antiproliferative properties. The specific stereochemistry, defined by two (S)-configured chiral centers, is critical for its bioactivity and selectivity in interacting with biological targets. Primary Research Applications and Potential Value: 1. Oncology Research: This compound is of high interest for investigating new pathways in cancer therapy. The indole scaffold is a privileged structure in anticancer drug discovery, with known derivatives acting as protein kinase inhibitors, tubulin polymerization disruptors, and inducers of apoptosis . Its complex structure suggests potential as a targeted therapeutic agent, possibly inhibiting key oncogenic drivers. 2. Mechanism of Action Studies: Researchers can utilize this molecule to probe novel mechanisms of action, such as the inhibition of specific protein-protein interactions or signaling cascades like the NF-κB pathway, which is a common target for indole-based anti-inflammatory and anticancer agents . The presence of the chlorophenoxy group may also contribute to its function as a mimetic of other biologically active compounds. 3. Medicinal Chemistry & SAR: This compound serves as an excellent precursor or lead structure for structure-activity relationship (SAR) studies. Researchers can systematically modify its various functional groups—the tert-butyl phenyl moiety, the chlorophenoxy chain, or the methyl groups on the indole ring—to optimize potency, selectivity, and pharmacokinetic properties. This product is sold For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C33H37ClN2O4

Molecular Weight

561.1 g/mol

IUPAC Name

(2S)-2-[5-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]-2-chlorophenoxy]propanoic acid

InChI

InChI=1S/C33H37ClN2O4/c1-19-21(3)36(18-23-8-14-28(34)30(16-23)40-22(4)32(38)39)29-15-11-25(17-27(19)29)31(37)35-20(2)24-9-12-26(13-10-24)33(5,6)7/h8-17,20,22H,18H2,1-7H3,(H,35,37)(H,38,39)/t20-,22-/m0/s1

InChI Key

NPMSSJHJPGMEJW-UNMCSNQZSA-N

Isomeric SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC(=C(C=C4)Cl)O[C@@H](C)C(=O)O)C

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC(=C(C=C4)Cl)OC(C)C(=O)O)C

Origin of Product

United States

Foundational & Exploratory

SR10221 as a PPARγ inverse agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to SR10221 as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Inverse Agonist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor and a key regulator of adipogenesis, lipid metabolism, and inflammation. While PPARγ agonists are established therapeutics, inverse agonists, which suppress the receptor's basal transcriptional activity, represent an emerging area of interest for various pathologies, including certain cancers. This compound is a potent, non-covalent PPARγ inverse agonist that has been instrumental in studying the pharmacological repression of PPARγ. This technical guide provides a detailed overview of this compound's mechanism of action, quantitative activity, and the experimental protocols used for its characterization.

Core Concept: Mechanism of PPARγ Inverse Agonism by this compound

Unlike agonists that stabilize a conformation for co-activator binding, inverse agonists like this compound induce or stabilize a receptor conformation that preferentially recruits co-repressors. This compound binds to the PPARγ ligand-binding domain (LBD), causing a conformational change, particularly in the activation function-2 (AF-2) helix 12 (H12).[1][2] This altered conformation disrupts the binding surface for co-activators and simultaneously creates or enhances a binding site for co-repressor proteins such as NCoR1 (Nuclear Receptor Co-repressor 1).[1][3] The resulting PPARγ/SR10221/co-repressor complex actively represses the transcription of target genes.[2][3][4]

SR10221_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR10221_cyto This compound SR10221_nuc This compound SR10221_cyto->SR10221_nuc Enters Nucleus PPARg PPARγ SR10221_nuc->PPARg binds RXR RXR PPRE PPRE (DNA) PPARg->PPRE binds with RXR CoR Co-repressor (e.g., NCoR1) PPARg->CoR Recruits CoA Co-activator PPARg->CoA Displaces Repression Target Gene Repression CoR->Repression Mediates

Caption: Mechanism of this compound-mediated PPARγ transcriptional repression.

Data Presentation: Quantitative Profile of this compound

The efficacy of this compound has been quantified using various biochemical and cellular assays. The data highlights its high potency as a PPARγ inverse agonist.

ParameterValue(s)Assay TypeComments
IC₅₀ 1.6 nMRT112/84 FABP4-NLucP Reporter AssayMeasures functional repression of a PPARγ target gene promoter in a bladder cancer cell line.[5]
IC₅₀ Range 0.2 - 263 nMVarious AssaysData from multiple assays deposited in the Protein Data Bank, reflecting variability in experimental conditions.[6]
Co-repressor Binding Dose-dependent increaseTR-FRET Co-repressor Interaction AssayDemonstrates enhanced recruitment of co-repressor peptides (e.g., from NCOR1, NCOR2) to the PPARγ LBD.[7]
Co-activator Binding Dose-dependent decreaseTR-FRET Co-activator Interaction AssayShows displacement of co-activator peptides (e.g., from MED1) from the PPARγ LBD.[7]
Cellular Activity AntiproliferativeCell Growth AssaysInduces growth inhibition in PPARγ-activated cancer cell lines, such as those derived from bladder cancer.[1][3][8]

Experimental Protocols & Workflows

Characterizing this compound involves a multi-assay approach to confirm binding, quantify functional inverse agonism, and elucidate its mechanism.

Biochemical Co-regulator Interaction Assay (TR-FRET)

This assay directly measures the ability of this compound to modulate the interaction between the PPARγ LBD and co-regulator peptides.

Methodology:

  • Reagents: Terbium (Tb)-labeled anti-GST antibody, GST-tagged PPARγ LBD, and a fluorescently-labeled (e.g., Fluorescein) co-repressor peptide (e.g., from NCOR2) or co-activator peptide (e.g., from MED1).[7][9]

  • Procedure: The components are combined in a microplate well with varying concentrations of this compound.

  • Mechanism: If this compound promotes co-repressor binding, the Tb-donor and Fluorescein-acceptor are brought into proximity, allowing for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) upon excitation. Conversely, for co-activator assays, an inverse agonist will disrupt basal FRET signals.

  • Detection: The plate is read on a TR-FRET-capable plate reader, and the ratio of acceptor to donor emission is calculated.

  • Analysis: Data is plotted to generate dose-response curves and calculate EC₅₀ (for recruitment) or IC₅₀ (for displacement) values.

TR_FRET_Workflow cluster_output Measurement start Start step1 Dispense Reagents into Plate: - Tb-labeled Ab + GST-PPARγ LBD - Fluorescent Co-regulator Peptide - this compound (Dose Response) start->step1 step2 Incubate at Room Temperature step1->step2 step3 Excite Donor Fluorophore (Tb) step2->step3 decision Does this compound promote proximity of LBD and Peptide? step3->decision fret_yes FRET Occurs (Energy Transfer) decision->fret_yes Yes fret_no No/Reduced FRET decision->fret_no No readout Read Acceptor/Donor Emission Ratio fret_yes->readout fret_no->readout step4 Calculate EC₅₀/IC₅₀ Values readout->step4 end End step4->end

Caption: Workflow for a TR-FRET based co-regulator interaction assay.

Cellular Reporter Gene Assay

This assay quantifies the functional consequence of this compound binding in a cellular context by measuring its effect on the transcriptional activity of a PPARγ-responsive gene.

Methodology:

  • Cell Line: A suitable cell line with endogenous or transfected PPARγ expression is used (e.g., bladder cancer cell line RT112).[7]

  • Reporter Construct: A reporter plasmid is engineered where a PPARγ-responsive promoter, like that of Fatty Acid Binding Protein 4 (FABP4), drives the expression of a reporter protein such as Nanoluciferase (NLucP).[5][7]

  • Procedure: Cells stably expressing the reporter construct are plated and treated with a range of this compound concentrations. A PPARγ agonist may be added to measure the repression of activated transcription.

  • Detection: After an incubation period, cells are lysed, and the appropriate substrate is added to measure the reporter protein's activity (e.g., luminescence).

  • Analysis: Luminescence values are normalized and plotted against this compound concentration to determine the IC₅₀ for transcriptional repression.

Reporter_Assay_Workflow start Start step1 Seed Reporter Cells (e.g., RT112-FABP4-NLucP) in microplate start->step1 step2 Treat cells with varying concentrations of this compound step1->step2 step3 Incubate for 18-24 hours step2->step3 step4 Lyse cells and add luciferase substrate step3->step4 step5 Measure Luminescence Signal (proportional to gene expression) step4->step5 step6 Plot Dose-Response Curve and determine IC₅₀ step5->step6 end End step6->end

Caption: Workflow for a cellular PPARγ reporter gene assay.

Target Gene Expression Analysis (RT-qPCR)

This protocol validates the findings from reporter assays by measuring the mRNA levels of endogenous PPARγ target genes.

Methodology:

  • Cell Culture & Treatment: Select a PPARγ-responsive cell line and treat with this compound for a defined period.

  • RNA Extraction: Isolate total RNA from the cells using a standard method (e.g., Trizol or column-based kits).

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for PPARγ target genes (e.g., FABP4, ANGPTL4) and a housekeeping gene for normalization (e.g., GAPDH).[10]

  • Analysis: Calculate the relative change in gene expression (e.g., using the ΔΔCt method) to determine the extent of repression induced by this compound.

RT_qPCR_Logic cluster_exp Experiment cluster_analysis Analysis cells Cell Treatment with this compound rna Total RNA Extraction cells->rna cdna Reverse Transcription rna->cdna qpcr qPCR with primers for: - Target Gene - Housekeeping Gene cdna->qpcr Template calc Calculate Relative Expression (ΔΔCt) qpcr->calc result Quantify Gene Repression calc->result

Caption: Logical flow for measuring target gene repression via RT-qPCR.

References

The Discovery and Synthesis of SR10221: A Technical Guide to a Non-Covalent PPARγ Inverse Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of SR10221, a potent and selective non-covalent inverse agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Developed for research purposes, this compound has emerged as a critical tool for investigating the therapeutic potential of PPARγ inverse agonism, particularly in the context of oncology. This document is intended for researchers, scientists, and drug development professionals engaged in the study of nuclear receptors and cancer biology.

Introduction: The Emergence of PPARγ Inverse Agonism

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated nuclear receptor that plays a pivotal role in adipogenesis, glucose metabolism, and inflammation. While PPARγ agonists have been utilized in the treatment of type 2 diabetes, their therapeutic application is often accompanied by undesirable side effects. This has spurred interest in the development of PPARγ antagonists and inverse agonists as alternative therapeutic strategies. Inverse agonists, such as this compound, not only block the receptor's activity but also reduce its basal, ligand-independent activity. This compound accomplishes this by promoting the recruitment of corepressor proteins to the PPARγ ligand-binding domain, leading to the repression of target gene transcription and subsequent inhibition of cell growth, particularly in cancer cell lines with high PPARγ expression.[1][2]

Discovery and Synthesis of this compound

This compound was identified through targeted research efforts aimed at discovering novel modulators of PPARγ. It is a non-covalent inverse agonist, distinguishing it from other well-characterized inverse agonists like T0070907, which binds covalently to the receptor.[1] The discovery of this compound and its characterization have provided valuable insights into the structural requirements for non-covalent inverse agonism of PPARγ.

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, it is described as having been "previously synthesized in house" for research purposes.[3][4] The synthesis of analogous compounds often involves multi-step organic chemistry procedures. For instance, the synthesis of similar chloro-nitro-arene covalent inverse agonists has been described to involve the reduction of a corresponding nitro-arene, followed by a Buchwald–Hartwig coupling and subsequent reaction with an aryl chloride.[5] A specific protocol for this compound would likely involve a unique series of reactions to achieve its distinct chemical structure.

Quantitative Biological Activity of this compound

The biological activity of this compound has been quantified in various in vitro assays. A summary of its potency is presented in the table below.

Assay TypeCell Line / SystemParameterValueReference
Reporter AssayRT112/84 FABP4-NLucPIC501.6 nM[6]

Note: Further quantitative data such as binding affinity (Kd) and EC50 for corepressor recruitment for this compound are not consistently reported in the public domain. The IC50 value represents the concentration of this compound required to inhibit 50% of the PPARγ-mediated reporter gene expression.

Mechanism of Action: The PPARγ Inverse Agonism Signaling Pathway

This compound exerts its biological effects by modulating the conformation of the PPARγ ligand-binding domain (LBD). Upon binding, this compound induces a conformational change in Helix 12 of the LBD. This altered conformation promotes the dissociation of coactivator proteins and facilitates the recruitment of a corepressor complex, which includes proteins such as the Nuclear Receptor Corepressor (NCoR). The corepressor complex then mediates the transcriptional repression of PPARγ target genes, leading to the inhibition of cellular processes such as proliferation.[1][2]

PPARg_Inverse_Agonism cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound PPARg_RXR PPARγ/RXR Heterodimer This compound->PPARg_RXR Binds to LBD SR10221_bound This compound-PPARγ/RXR PPARg_RXR->SR10221_bound Conformational Change (Helix 12) CoR_Complex NCoR Corepressor Complex SR10221_bound->CoR_Complex Recruits Target_Gene PPARγ Target Gene CoR_Complex->Target_Gene Binds to Promoter Transcription_Repression Transcription Repression Target_Gene->Transcription_Repression

PPARγ Inverse Agonism Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

TR-FRET Corepressor Recruitment Assay

This assay measures the ability of this compound to promote the interaction between the PPARγ LBD and a corepressor peptide.

Materials:

  • GST-tagged PPARγ LBD protein

  • Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

  • Fluorescein-labeled corepressor peptide (e.g., from NCoR) (acceptor fluorophore)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 2 mM DTT, 0.1 mg/ml bovine gamma-globulin, 0.01% Pluronic F-127)

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add the diluted this compound or vehicle control (DMSO).

  • Add the GST-PPARγ LBD to each well.

  • Prepare a mixture of the Tb-labeled anti-GST antibody and the fluorescein-labeled corepressor peptide in assay buffer.

  • Add the antibody/peptide mixture to each well.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~495 nm (donor) and ~520 nm (acceptor).

  • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission) for each well.

  • Plot the TR-FRET ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Bladder Cancer Cell Proliferation Assay (MTT Assay)

This assay assesses the anti-proliferative effects of this compound on bladder cancer cell lines.

Materials:

  • Bladder cancer cell line with high PPARγ expression (e.g., UM-UC-9)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Seed the bladder cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percentage of viability against the log of the this compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow for Characterization

The characterization of a novel PPARγ inverse agonist like this compound typically follows a structured workflow to assess its biochemical and cellular activities.

Experimental_Workflow Start Discovery of Potential Inverse Agonist Biochemical_Assays Biochemical Assays Start->Biochemical_Assays TR_FRET TR-FRET Corepressor Recruitment Assay Biochemical_Assays->TR_FRET Binding_Affinity Binding Affinity Assay (e.g., ITC) Biochemical_Assays->Binding_Affinity Cellular_Assays Cellular Assays TR_FRET->Cellular_Assays Binding_Affinity->Cellular_Assays Reporter_Gene Reporter Gene Assay Cellular_Assays->Reporter_Gene qPCR qPCR for Target Gene Expression Cellular_Assays->qPCR Cell_Growth Cell Proliferation Assay Cellular_Assays->Cell_Growth In_Vivo In Vivo Studies (Xenograft Models) qPCR->In_Vivo Cell_Growth->In_Vivo

Characterization Workflow for a PPARγ Inverse Agonist.

Conclusion

This compound is a valuable research tool that has significantly contributed to the understanding of PPARγ inverse agonism. Its non-covalent binding mechanism offers a distinct profile compared to covalent inhibitors, providing a different avenue for therapeutic design. The methodologies and data presented in this guide offer a comprehensive resource for scientists working to further elucidate the roles of PPARγ in health and disease and to develop novel therapeutics targeting this important nuclear receptor.

References

SR10221: A Potent PPARγ Inverse Agonist for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SR10221 is a potent and selective non-covalent inverse agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). As a key regulator of adipogenesis, lipid metabolism, and insulin sensitivity, PPARγ is a well-established therapeutic target for metabolic diseases, most notably type 2 diabetes. While PPARγ agonists have been successfully used as insulin sensitizers, their clinical utility has been hampered by side effects. This compound, by contrast, offers a valuable tool for investigating the therapeutic potential of repressing PPARγ activity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, its role in relevant signaling pathways, and its potential applications in metabolic disease research. This document also outlines key experimental protocols for studying this compound and presents available quantitative data to support further investigation.

Introduction

Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. A central player in the pathophysiology of these conditions is the nuclear receptor PPARγ.[1][2][3] Activation of PPARγ by full agonists, such as the thiazolidinedione (TZD) class of drugs, enhances insulin sensitivity and improves glycemic control.[2] However, these benefits are often accompanied by undesirable side effects, including weight gain, fluid retention, and bone loss.

This has led to the exploration of alternative modes of PPARγ modulation, including inverse agonism. An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of PPARγ, an inverse agonist would repress the basal transcriptional activity of the receptor. This compound has been identified as a potent PPARγ inverse agonist, offering a chemical probe to explore the consequences of reducing PPARγ signaling in the context of metabolic diseases.[4][5][6]

Mechanism of Action

This compound exerts its effects by directly binding to the ligand-binding domain (LBD) of PPARγ.[4][5] Unlike agonists that stabilize a conformation of the receptor that promotes the recruitment of coactivators, this compound induces a conformational change that facilitates the recruitment of corepressors, such as Nuclear Receptor Corepressor 1 (NCoR1) and Silencing Mediator for Retinoid and Thyroid-Hormone Receptors (SMRT).[4][5][7] This this compound-bound PPARγ-corepressor complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the repression of their transcription.[4]

Structural studies have revealed that this compound binds to the PPARγ LBD in a manner distinct from other inverse agonists like T0070907.[4] While both promote corepressor binding, the specific conformational changes they induce in the AF-2 helix 12 (H12) of the LBD differ.[4]

Signaling Pathways

The primary signaling pathway modulated by this compound is the PPARγ transcriptional regulatory pathway. By acting as an inverse agonist, this compound effectively dampens the expression of a suite of genes involved in key metabolic processes.

PPARγ Signaling Pathway

The following diagram illustrates the mechanism of action of this compound within the PPARγ signaling cascade.

PPARg_Signaling cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPARγ/RXR Heterodimer This compound->PPARg_RXR_inactive PPARg_RXR_active PPARγ/RXR Heterodimer PPRE PPRE PPARg_RXR_active->PPRE Binds to Target_Genes Target Genes (e.g., Adipogenesis, Lipid Metabolism) PPRE->Target_Genes Regulates Transcription_Repression Transcription Repressed Target_Genes->Transcription_Repression Corepressors Corepressors (NCoR/SMRT) Corepressors->PPARg_RXR_active Recruited by This compound-bound PPAγ

Caption: this compound binds to the PPARγ/RXR heterodimer, promoting corepressor recruitment and repressing target gene transcription.

Quantitative Data

While extensive in vivo data for this compound in metabolic disease models is not widely available in the public domain, in vitro studies have established its potency.

Parameter Assay Cell Line Value Reference
IC50 RT112/84 FABP4-NLucP reporter assayRT112/841.6 nM[8]

Note: Further studies are required to determine the in vivo efficacy of this compound on key metabolic parameters such as blood glucose, insulin, triglycerides, and body weight in relevant animal models of metabolic disease.

Experimental Protocols

The following are generalized protocols for key experiments to investigate the activity of this compound.

In Vitro PPARγ Corepressor Recruitment Assay (TR-FRET)

This assay measures the ability of this compound to promote the interaction between the PPARγ Ligand-Binding Domain (LBD) and a corepressor peptide. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method for this purpose.

Objective: To quantify the this compound-dependent recruitment of a corepressor peptide to the PPARγ LBD.

Materials:

  • GST-tagged PPARγ LBD

  • Europium (Eu)-labeled anti-GST antibody

  • Biotinylated corepressor peptide (e.g., from NCoR or SMRT)

  • Streptavidin-Allophycocyanin (SA-APC)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM EDTA, 0.1% BSA)

  • 384-well low-volume microplates

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add the GST-PPARγ LBD, Eu-labeled anti-GST antibody, and the biotinylated corepressor peptide.

  • Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.

  • Incubate for 1 hour at room temperature.

  • Add SA-APC to all wells.

  • Incubate for 1-2 hours at room temperature, protected from light.

  • Read the plate on a TR-FRET compatible plate reader, measuring emission at 615 nm and 665 nm after excitation at 340 nm.

  • Calculate the 665/615 nm emission ratio and plot against the this compound concentration to determine the EC50.

In Vivo Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol provides a general framework for evaluating the in vivo metabolic effects of this compound.

Objective: To assess the impact of this compound on body weight, body composition, glucose homeostasis, and lipid profiles in a mouse model of diet-induced obesity.

Animal Model:

  • Male C57BL/6J mice, 6-8 weeks old.

  • Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks.

This compound Administration:

  • Vehicle: A common vehicle for in vivo administration of similar compounds is a suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water. Alternatively, a solution in DMSO and corn oil has been suggested.[8]

  • Dosing: Based on typical in vivo studies with small molecule modulators, a starting dose range could be 10-50 mg/kg, administered once or twice daily via oral gavage or intraperitoneal injection. Dose-response studies are recommended to determine the optimal dose.[9][10]

  • Treatment Duration: A 4-8 week treatment period is common for assessing chronic metabolic effects.

Experimental Workflow:

DIO_Workflow start Start: C57BL/6J Mice hfd High-Fat Diet (8-12 weeks) start->hfd randomization Randomization into Treatment Groups hfd->randomization treatment Daily Treatment: - Vehicle - this compound (Dose 1) - this compound (Dose 2) randomization->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake treatment->monitoring 4-8 weeks gtt_itt Glucose & Insulin Tolerance Tests (e.g., at week 4) monitoring->gtt_itt termination End of Study (e.g., at week 8) gtt_itt->termination tissue_collection Tissue & Blood Collection termination->tissue_collection analysis Analysis: - Body Composition (DEXA) - Plasma Metabolites - Gene Expression tissue_collection->analysis end End analysis->end

Caption: A typical workflow for evaluating the in vivo metabolic effects of this compound in a diet-induced obesity mouse model.

Outcome Measures:

  • Body Weight and Composition: Monitor body weight weekly. At the end of the study, determine fat and lean mass using DEXA or by dissecting and weighing adipose depots.

  • Glucose Homeostasis: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose disposal and insulin sensitivity. Measure fasting blood glucose and insulin levels.

  • Plasma Lipids: At termination, collect blood and measure plasma levels of triglycerides, total cholesterol, HDL, and LDL.

  • Gene Expression Analysis: Isolate RNA from tissues of interest (e.g., liver, adipose tissue, skeletal muscle) and perform qPCR to analyze the expression of PPARγ target genes and other key metabolic genes.

Conclusion

This compound is a valuable research tool for elucidating the role of PPARγ in metabolic diseases. As a potent and selective inverse agonist, it allows for the investigation of the therapeutic potential of repressing PPARγ activity, a strategy that may circumvent the side effects associated with full agonists. While in vitro characterization of this compound is established, further in vivo studies are crucial to fully understand its metabolic effects and to validate the concept of PPARγ inverse agonism for the treatment of conditions such as obesity and type 2 diabetes. The protocols and information provided in this guide are intended to facilitate these future investigations.

References

SR10221: A Technical Guide to its Applications in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR10221 is a potent and selective non-covalent inverse agonist of Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ). In the context of oncology, this compound represents a targeted therapeutic strategy against cancers exhibiting dysregulation of the PPARγ signaling pathway. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical data, and the experimental protocols utilized for its characterization.

Core Mechanism of Action

This compound functions by binding to the ligand-binding domain of PPARγ, inducing a conformational change that promotes the recruitment of transcriptional corepressors, such as Nuclear Receptor Corepressor 1 (NCOR1) and NCOR2. This action effectively converts PPARγ from a transcriptional activator to a repressor, leading to the downregulation of its target genes. This inverse agonism results in the inhibition of proliferation in cancer cells where the PPARγ pathway is aberrantly activated.[1][2][3]

Signaling Pathway Diagram

SR10221_Mechanism This compound This compound PPARg PPARγ This compound->PPARg Binds to Corepressors Corepressors (NCOR1/NCOR2) PPARg->Corepressors Recruits TargetGenes PPARγ Target Genes (e.g., FABP4, ANGPTL4) Corepressors->TargetGenes Represses Transcription Proliferation Cancer Cell Proliferation Corepressors->Proliferation Inhibits TargetGenes->Proliferation Promotes

Caption: Mechanism of this compound Action.

Quantitative Preclinical Data

The preclinical activity of this compound has been primarily evaluated in the context of bladder cancer, where PPARγ activation is a known oncogenic driver.

Assay Type Cell Line Parameter Value Reference
Reporter AssayRT112/84 (Bladder Cancer)IC501.6 nM[1]

Note: The IC50 value from the reporter assay indicates potent target engagement but does not directly measure cell viability.

Currently, specific IC50 values from cell proliferation assays (e.g., MTT, direct cell counting) and quantitative data on the repression of specific PPARγ target genes (e.g., fold change in mRNA levels of FABP4, ANGPTL4) for this compound are not publicly available in the reviewed literature. Furthermore, no in vivo efficacy data for this compound in cancer xenograft models has been identified in the public domain.

Experimental Protocols

LanthaScreen™ TR-FRET PPARγ Corepressor Recruitment Assay

This assay is utilized to quantify the ability of this compound to promote the interaction between the PPARγ ligand-binding domain (LBD) and a corepressor peptide.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of a terbium-labeled anti-GST antibody (bound to a GST-tagged PPARγ LBD) and a fluorescein-labeled corepressor peptide. Upon this compound-induced interaction, energy transfer occurs from the terbium donor to the fluorescein acceptor, generating a detectable signal.

Materials:

  • GST-tagged PPARγ LBD

  • Terbium-labeled anti-GST antibody

  • Fluorescein-labeled corepressor peptide (e.g., from NCOR2)

  • This compound (or other test compounds)

  • Assay Buffer

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a 2X working solution of the GST-PPARγ LBD and Terbium-anti-GST antibody mixture in assay buffer.

  • Prepare a 4X working solution of the fluorescein-labeled corepressor peptide in assay buffer.

  • Serially dilute this compound in DMSO and then in assay buffer to create a 4X final concentration.

  • In a 384-well plate, add 5 µL of the 4X this compound dilution.

  • Add 10 µL of the 2X GST-PPARγ LBD/Terbium-anti-GST antibody mixture.

  • Add 5 µL of the 4X fluorescein-labeled corepressor peptide.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Read the plate on a TR-FRET plate reader, measuring the emission at 495 nm and 520 nm after excitation at 340 nm.

  • Calculate the 520/495 nm emission ratio and plot against the this compound concentration to determine the EC50 value.

Experimental Workflow: TR-FRET Assay

TR_FRET_Workflow cluster_0 Reagent Preparation cluster_1 Assay Assembly cluster_2 Incubation & Readout cluster_3 Data Analysis A Prepare 4X this compound Serial Dilutions D Dispense this compound to 384-well Plate A->D B Prepare 2X PPARγ LBD/ Tb-Ab Mixture E Add PPARγ LBD/ Tb-Ab Mixture B->E C Prepare 4X Fluorescein- Corepressor Peptide F Add Fluorescein- Corepressor Peptide C->F D->E E->F G Incubate at RT (1-2 hours) F->G H Read TR-FRET Signal (Ex: 340nm, Em: 495/520nm) G->H I Calculate 520/495nm Emission Ratio H->I J Plot Ratio vs. [this compound] and Determine EC50 I->J

Caption: TR-FRET Assay Workflow.

Cell Viability/Proliferation Assay (General Protocol)

This protocol outlines a general method for assessing the effect of this compound on the proliferation of cancer cell lines, such as the bladder cancer cell line UM-UC-9.

Principle: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measure the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Bladder cancer cell line (e.g., UM-UC-9, RT112)

  • Complete cell culture medium

  • This compound

  • MTT reagent

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Logical Relationship: From Target Engagement to Cellular Effect

Logical_Flow A This compound Engages PPARγ (Target Binding) B Promotes Corepressor Recruitment (Biochemical Effect) A->B Measured by TR-FRET Assay C Represses PPARγ Target Gene Transcription (Molecular Effect) B->C Leads to D Inhibits Cancer Cell Proliferation (Cellular Effect) C->D Results in

Caption: From Target to Cellular Effect.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the role of PPARγ inverse agonism in oncology. Its high potency in engaging PPARγ in bladder cancer cells underscores its potential as a therapeutic agent. However, to advance its development, further studies are required to:

  • Determine its IC50 values for cell proliferation in a panel of cancer cell lines.

  • Quantify its effect on the expression of key PPARγ target genes.

  • Evaluate its in vivo efficacy and safety profile in relevant cancer xenograft models.

This comprehensive data will be essential for validating PPARγ as a therapeutic target and for guiding the potential clinical translation of this compound or other next-generation PPARγ inverse agonists.

References

SR10221: A Potential Therapeutic Avenue in PPARG-Activated Bladder Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Anti-proliferative Effects of SR10221 in Bladder Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bladder cancer remains a significant clinical challenge, necessitating the exploration of novel therapeutic strategies. Recent research has identified the Peroxisome Proliferator-Activated Receptor Gamma (PPARG), a nuclear hormone receptor, as a key driver in a subset of bladder cancers. This technical guide provides a comprehensive overview of the in-vitro effects of this compound, a potent PPARG inverse agonist, on the proliferation of bladder cancer cells. We delve into the quantitative data from key experimental findings, provide detailed experimental protocols for reproducibility, and illustrate the underlying molecular mechanism through a detailed signaling pathway diagram. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating targeted therapies for bladder cancer.

Introduction: The Role of PPARG in Bladder Cancer and the Emergence of this compound

Peroxisome Proliferator-Activated Receptor Gamma (PPARG) is a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. In the context of bladder cancer, a significant subset of tumors exhibits genomic activation of PPARG, either through gene amplification or mutations. This activation drives a transcriptional program that promotes tumor cell proliferation and survival. Consequently, inhibition of PPARG signaling has emerged as a promising therapeutic strategy.

This compound is a small molecule that functions as a PPARG inverse agonist. Unlike neutral antagonists which simply block the binding of activating ligands, inverse agonists actively repress the basal transcriptional activity of the receptor. This is achieved by promoting the recruitment of co-repressors and displacing co-activators from the PPARG transcriptional complex. This guide focuses on the specific effects of this compound on bladder cancer cell proliferation, providing a detailed analysis of its mechanism and efficacy in preclinical models. While other signaling pathways, such as the STAT3 pathway, are also known to be important in bladder cancer progression, the primary mechanism of action for this compound elucidated to date is through the PPARG signaling axis.

Quantitative Data on the Anti-proliferative Effects of this compound

The efficacy of this compound in inhibiting the proliferation of bladder cancer cells has been demonstrated in cell lines with activated PPARG signaling. The following tables summarize the key quantitative findings from published research.

Table 1: Effect of this compound on the Proliferation of Bladder Cancer Cell Lines (Direct Cell Counting Assay)

Cell LinePPARG StatusTreatmentConcentrationProliferation Inhibition (%)Reference
UM-UC-9ActivatedThis compound100 nM~80%[1]
SW1710Not ActivatedThis compound100 nMNo significant effect[1]
UM-UC-3Not ActivatedThis compound100 nMNo significant effect[1]
KU19.19Not ActivatedThis compound100 nMNo significant effect[1]

Table 2: Effect of this compound on the Clonogenic Survival of Bladder Cancer Cell Lines

Cell LinePPARG StatusTreatmentConcentrationClonogenic Survival InhibitionReference
UM-UC-9ActivatedThis compound100 nMSignificant Reduction[1]
SW1710Not ActivatedThis compound100 nMNo significant effect[1]
UM-UC-3Not ActivatedThis compound100 nMNo significant effect[1]
KU19.19Not ActivatedThis compound100 nMNo significant effect[1]

Note: The term "Significant Reduction" is used as per the qualitative description in the source material. For precise quantitative data, access to the raw data from the supplementary figures of the cited publication is recommended.

Experimental Protocols

To facilitate the replication and further investigation of the effects of this compound, detailed protocols for the key proliferation assays are provided below. These are based on the methodologies described in the primary literature and supplemented with standard laboratory procedures.

Direct Cell Counting-Based Proliferation Assay

This assay directly measures the number of cells to determine the effect of a compound on cell proliferation over time.

Materials:

  • Bladder cancer cell lines (e.g., UM-UC-9, SW1710, UM-UC-3, KU19.19)

  • Complete cell culture medium (e.g., EMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 96-well clear-bottom black plates

  • Automated fluorescence microscope or high-content imaging system (e.g., IncuCyte ZOOM)

  • Nuclear stain (e.g., Hoechst 33342)

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend bladder cancer cells in complete culture medium.

    • Perform a cell count and adjust the cell density.

    • Seed 2,000 - 5,000 cells per well in a 96-well plate. The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.

  • Cell Adherence:

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A typical final concentration for potent effects is 100 nM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate treatment or vehicle.

  • Incubation and Imaging:

    • Place the plate in an automated fluorescence microscope or high-content imaging system.

    • If using a nuclear stain for counting, add it to the cells according to the manufacturer's instructions.

    • Acquire images of the cells (phase-contrast and fluorescence) at regular intervals (e.g., every 2-4 hours) for a period of 5-7 days.

  • Data Analysis:

    • Utilize the instrument's software to automatically count the number of fluorescent nuclei in each well at each time point.

    • Plot the cell count over time for each treatment condition.

    • Calculate the percent proliferation inhibition at a specific time point relative to the vehicle control.

Clonogenic Assay

This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a stringent test of cytotoxicity and cytostatic effects.

Materials:

  • Bladder cancer cell lines

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 6-well plates

  • Fixation solution (e.g., 10% methanol, 10% acetic acid in water)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Prepare a single-cell suspension of the bladder cancer cells.

    • Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates. The optimal seeding density should be determined for each cell line to yield 50-150 colonies in the control wells.

  • Cell Adherence:

    • Allow the cells to attach for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Treatment:

    • Treat the cells with this compound (e.g., 100 nM) or vehicle control (DMSO) in fresh complete medium.

  • Colony Formation:

    • Incubate the plates for 7-14 days, depending on the growth rate of the cell line, without disturbing them. Replace the medium with fresh treatment-containing medium every 3-4 days.

  • Fixation and Staining:

    • After the incubation period, when visible colonies have formed in the control wells, carefully remove the medium.

    • Gently wash the wells with PBS.

    • Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.

    • Remove the fixation solution and add 1 mL of crystal violet staining solution to each well. Incubate for 20-30 minutes at room temperature.

    • Carefully remove the staining solution and wash the wells with water until the background is clear.

  • Colony Counting and Analysis:

    • Allow the plates to air dry.

    • Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well.

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

      • SF = (PE of treated sample / PE of control sample)

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the molecular mechanism of this compound and the experimental procedures, the following diagrams have been generated using the DOT language.

PPARG Signaling Pathway and the Mechanism of this compound

PPARG_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (PPARG Inverse Agonist) PPARG_RXR_inactive PPARG-RXR Heterodimer (Inactive) This compound->PPARG_RXR_inactive Binds to PPARG PPARG_RXR_active PPARG-RXR Heterodimer (Active) Corepressors Co-repressors (e.g., NCoR, SMRT) PPARG_RXR_inactive->Corepressors Recruits Co-repressors PPRE PPRE (DNA Response Element) PPARG_RXR_active->PPRE Binds Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates No_Transcription Transcriptional Repression PPRE->No_Transcription Leads to Coactivators Co-activators (e.g., PGC-1α, SRC-1) Coactivators->PPARG_RXR_active Recruited by Agonist Binding (Not this compound) Corepressors->PPRE Binds to complex at Proliferation Cell Proliferation Gene_Transcription->Proliferation Promotes Reduced_Proliferation Reduced Cell Proliferation No_Transcription->Reduced_Proliferation Results in

Caption: Mechanism of this compound as a PPARG inverse agonist in bladder cancer cells.

Experimental Workflow for Assessing this compound's Anti-proliferative Effects

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Proliferation Assays cluster_analysis Data Analysis start Start: Bladder Cancer Cell Culture seed_cells Seed Cells into Multi-well Plates start->seed_cells adherence Allow 24h for Cell Adherence seed_cells->adherence treatment Treat with this compound or Vehicle (DMSO) adherence->treatment direct_counting Direct Cell Counting Assay (e.g., IncuCyte) treatment->direct_counting clonogenic Clonogenic Assay treatment->clonogenic imaging Time-lapse Imaging (5-7 days) direct_counting->imaging incubation Incubate for Colony Formation (7-14 days) clonogenic->incubation counting Automated Cell Counting imaging->counting proliferation_curve Generate Proliferation Curves counting->proliferation_curve inhibition_calc Calculate % Inhibition proliferation_curve->inhibition_calc end End: Assess Anti-proliferative Effect of this compound inhibition_calc->end fix_stain Fix and Stain Colonies (Crystal Violet) incubation->fix_stain colony_count Count Colonies fix_stain->colony_count sf_calc Calculate Surviving Fraction colony_count->sf_calc sf_calc->end

Caption: Workflow for evaluating this compound's effect on bladder cancer cell proliferation.

Conclusion and Future Directions

The PPARG inverse agonist this compound demonstrates significant anti-proliferative activity in bladder cancer cell lines characterized by genomic activation of the PPARG signaling pathway. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of this compound.

Future investigations should focus on several key areas:

  • In vivo efficacy: Evaluating the anti-tumor activity of this compound in animal models of PPARG-activated bladder cancer is a critical next step.

  • Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapies or other targeted agents could lead to more effective treatment regimens.

  • Biomarker development: Identifying robust biomarkers to accurately select patients with PPARG-activated bladder cancer will be essential for the clinical translation of this compound and similar compounds.

  • Resistance mechanisms: Understanding potential mechanisms of resistance to PPARG inverse agonists will be crucial for developing strategies to overcome them.

References

SR10221 Regulation of Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR10221 is a potent and selective non-covalent inverse agonist of the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). By modulating the transcriptional activity of PPARγ, this compound has emerged as a valuable tool for investigating PPARγ signaling and as a potential therapeutic agent, particularly in the context of cancer. This technical guide provides an in-depth overview of the core mechanisms of this compound-mediated gene expression regulation, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways and experimental workflows.

Introduction to this compound and PPARγ

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, glucose homeostasis, and inflammation.[1] In the context of cancer, particularly in malignancies like bladder cancer, the PPARγ pathway has been implicated in promoting cell proliferation.[2][3] PPARγ activation typically involves the binding of an agonist, leading to a conformational change that promotes the recruitment of coactivator proteins and subsequent activation of target gene transcription.

Conversely, inverse agonists like this compound bind to PPARγ and stabilize a conformation that favors the recruitment of corepressor proteins, such as Nuclear Receptor Corepressor 1 (NCoR1) and Silencing Mediator for Retinoid and Thyroid-hormone Receptors (SMRT).[3][4] This corepressor complex then actively represses the transcription of PPARγ target genes.[3] this compound accomplishes this by inducing a subtle structural change in the ligand-binding domain of PPARγ, specifically by pushing helix 12 away to facilitate corepressor binding.[1][5]

Quantitative Data on this compound Activity

The functional effects of this compound have been quantified through various in vitro assays, demonstrating its potency as a PPARγ inverse agonist and its impact on cancer cell proliferation and gene expression.

Anti-Proliferative Activity

This compound exhibits significant anti-proliferative effects in cancer cell lines with activated PPARγ signaling.

Cell LineCancer TypeIC50 (nM)Assay TypeReference
UM-UC-9Bladder Cancer16Cell Proliferation Assay[6]
5637Bladder CancerNot explicitly reported for this compoundCell Proliferation Assay[3]
Regulation of PPARγ Target Gene Expression

This compound effectively represses the expression of canonical PPARγ target genes. The following table summarizes the observed changes in mRNA levels of key target genes upon treatment with this compound.

GeneFunctionCell LineFold Change/Percent RepressionReference
FABP4 (Fatty Acid Binding Protein 4)Lipid binding and transport5637, UM-UC-9~80-90% repression of agonist-induced expression[6]
ANXA3 (Annexin A3)Calcium-dependent phospholipid bindingUM-UC-9Upregulation (quantitative data not available)[6]
PLIN2 (Perilipin 2)Lipid droplet coatingUM-UC-9Repression (quantitative data not available)[3]
CXCL8 (C-X-C Motif Chemokine Ligand 8)Pro-inflammatory chemokineUM-UC-9Upregulation (repression of PPARγ-mediated suppression)[3]

Signaling Pathways Modulated by this compound

The primary mechanism of this compound involves the direct modulation of PPARγ transcriptional activity. This action, in turn, can influence downstream signaling pathways critical for cell growth and survival.

Core PPARγ Inverse Agonism Pathway

This compound binds to the PPARγ ligand-binding domain, inducing a conformational change that promotes the dissociation of coactivators and the recruitment of a corepressor complex (NCoR1/SMRT), leading to the transcriptional repression of PPARγ target genes.

SR10221_PPARg_Pathway This compound This compound PPARg PPARγ This compound->PPARg Binds to LBD Coactivators Coactivators PPARg->Coactivators Dissociation Corepressors Corepressors (NCoR1/SMRT) PPARg->Corepressors Recruitment TargetGenes PPARγ Target Genes (e.g., FABP4) Corepressors->TargetGenes Represses TranscriptionRepression Transcriptional Repression TargetGenes->TranscriptionRepression

Figure 1. Core signaling pathway of this compound as a PPARγ inverse agonist.

Potential Downstream Effects on PI3K/AKT and MAPK/ERK Pathways

PPARγ activity has been shown to intersect with major cell signaling pathways like PI3K/AKT and MAPK/ERK. While direct studies on this compound's effects on these pathways are limited, its inverse agonism on PPARγ is hypothesized to modulate their activity, contributing to its anti-proliferative effects. For instance, PPARγ activation can suppress the PI3K/Akt pathway.[7][8] Therefore, inverse agonism by this compound might lead to disinhibition and potential activation of this pathway, a context-dependent effect requiring further investigation.

Downstream_Signaling cluster_this compound This compound Action cluster_downstream Potential Downstream Pathways This compound This compound PPARg PPARγ This compound->PPARg Inverse Agonism PI3K_AKT PI3K/AKT Pathway PPARg->PI3K_AKT Modulation? MAPK_ERK MAPK/ERK Pathway PPARg->MAPK_ERK Modulation? CellProliferation Cell Proliferation PI3K_AKT->CellProliferation MAPK_ERK->CellProliferation

Figure 2. Hypothesized influence of this compound on downstream signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[9]

Materials:

  • Bladder cancer cell lines (e.g., UM-UC-9, 5637)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Corepressor Recruitment

This assay quantifies the interaction between PPARγ and a corepressor peptide in the presence of a ligand.[5][10]

Materials:

  • GST-tagged PPARγ Ligand Binding Domain (LBD)

  • Terbium-labeled anti-GST antibody (Donor)

  • Fluorescein-labeled corepressor peptide (e.g., from NCoR1 or SMRT) (Acceptor)

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA)

  • 384-well low-volume black plates

  • TR-FRET compatible microplate reader

Procedure:

  • Prepare a 2X solution of GST-PPARγ LBD and Terbium-anti-GST antibody in assay buffer.

  • Prepare a 2X solution of the fluorescein-labeled corepressor peptide in assay buffer.

  • Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer.

  • In a 384-well plate, add 5 µL of the this compound dilution or vehicle control.

  • Add 5 µL of the 2X GST-PPARγ LBD/antibody mix to each well.

  • Add 10 µL of the 2X fluorescein-labeled corepressor peptide to each well.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader (ex: ~340 nm, em: ~495 nm for Terbium and ~520 nm for Fluorescein).

  • Calculate the TR-FRET ratio (520 nm / 495 nm) and plot against the this compound concentration to determine the EC50 for corepressor recruitment.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This method is used to quantify the changes in mRNA levels of PPARγ target genes.

Materials:

  • Treated and untreated cell pellets

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR primers for target genes (e.g., FABP4, ANXA3) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

qPCR Primer Sequences:

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')Reference
Human FABP4 ACGAGAGGATGATAAACTGGTGGGCGAACTTCAGTCCAGGTCAAC
Human ANXA3 CTCCACCAGCAGTCTTTGATGCCCTTCATTTGCCTGCTTGTCCTG[11]
Human GAPDH GAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC(Commonly used)

Procedure:

  • Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

  • Harvest the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Set up qPCR reactions containing cDNA, SYBR Green master mix, and forward and reverse primers for the target and housekeeping genes.

  • Run the qPCR reaction on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to calculate the fold change in gene expression relative to the housekeeping gene and the vehicle-treated control.

Experimental and Analytical Workflow

The characterization of a novel PPARγ inverse agonist like this compound typically follows a structured workflow, from initial screening to in-depth mechanistic studies.

Experimental_Workflow cluster_initial Initial Screening & Binding cluster_cellular Cellular Characterization cluster_mechanistic Mechanistic Studies BindingAssay Binding Assay (e.g., TR-FRET Competition) CoregulatorAssay Coregulator Recruitment Assay (TR-FRET) BindingAssay->CoregulatorAssay Confirm Functional Effect ProliferationAssay Cell Proliferation Assay (e.g., MTT) CoregulatorAssay->ProliferationAssay Assess Cellular Phenotype GeneExpression Target Gene Expression (qPCR/RNA-seq) ProliferationAssay->GeneExpression Correlate with Gene Regulation SignalingPathway Downstream Signaling Analysis (Western Blot for p-Akt, p-ERK) GeneExpression->SignalingPathway Investigate Downstream Effects ChIPSeq Chromatin Occupancy (ChIP-seq for PPARγ/Corepressors) SignalingPathway->ChIPSeq Elucidate Genomic Mechanism

Figure 3. A typical workflow for the characterization of a PPARγ inverse agonist.

Conclusion

This compound serves as a powerful pharmacological tool to dissect the complexities of PPARγ signaling. Its ability to induce transcriptional repression of PPARγ target genes translates into potent anti-proliferative effects in cancer cells, highlighting the therapeutic potential of PPARγ inverse agonism. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers to investigate the molecular mechanisms of this compound and to discover and characterize novel modulators of nuclear receptor activity. Further studies are warranted to fully elucidate the impact of this compound on downstream signaling cascades and to explore its efficacy in in vivo models.

References

Structural Basis for SR10221 Inverse Agonism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and biochemical basis for the inverse agonist activity of SR10221 on the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This compound is a potent modulator of PPARγ, a key regulator of adipogenesis, lipid metabolism, and inflammation. Understanding its mechanism of action at a molecular level is crucial for the development of novel therapeutics targeting this nuclear receptor.

Core Mechanism of this compound Inverse Agonism

This compound functions as a PPARγ inverse agonist by promoting the recruitment of transcriptional corepressors, such as Nuclear Receptor Corepressor 1 (NCoR1) and NCoR2 (also known as SMRT), to the PPARγ ligand-binding domain (LBD). This action leads to the repression of basal transcriptional activity of PPARγ target genes. In contrast to agonists that stabilize a conformation of the LBD favorable for coactivator binding, this compound induces or stabilizes a conformation that preferentially binds corepressors. This modulation of coregulator interaction is the fundamental mechanism behind its ability to inhibit gene expression and exert its biological effects, such as antiproliferative activity in certain cancer cell lines.[1][2][3]

The key structural element involved in this process is the Activation Function-2 (AF-2) helix, also known as Helix 12, of the PPARγ LBD. The binding of this compound induces a conformational change in Helix 12, pushing it away from the LBD. This movement exposes a binding surface for the corepressor complex, facilitating its recruitment and subsequent transcriptional repression.[3] Interestingly, the conformational changes induced by this compound are described as more subtle compared to other inverse agonists.[3] Furthermore, X-ray crystallography has revealed that in the presence of a corepressor peptide, this compound can adopt a novel binding mode that leads to a much greater destabilization of Helix 12.[4] In-solution studies using electron paramagnetic resonance have complemented this by showing that this compound-bound PPARγ, in the presence of a corepressor, allows Helix 12 to adopt a wide range of conformations.[4]

Quantitative Data

The following tables summarize the available quantitative data for this compound's activity on PPARγ.

Table 1: Cellular and Binding Activity of this compound on PPARγ

ParameterAssayCell Line/SystemValue (nM)Reference
IC50RT112/84 FABP4-NLucP Reporter AssayRT112/841.6[1]
IC50 RangeNot specifiedNot specified0.2 - 263[4]

Table 2: Coregulator Interaction Profile of this compound with PPARγ

Assay TypeCoregulator PeptideEffect of this compoundQuantitative ValueReference
LanthaScreen TR-FRETNCOR2 (Smrt ID2)Concentration-dependent increase in recruitmentEC50 not specified[2][5]
Fluorescence PolarizationNCoR1Decreased affinityKd not specified[6]
Fluorescence PolarizationTRAP220 (coactivator)Decreased affinityKd not specified[6]

Note: The conflicting data regarding NCoR1 affinity from different assay types (TR-FRET showing increased recruitment and fluorescence polarization suggesting decreased affinity) may reflect the complexity of the interaction and the different principles of these assays. This warrants further investigation.

Signaling Pathway and Logical Relationships

The following diagrams illustrate the key pathways and relationships in this compound's mechanism of action.

PPARG_Signaling cluster_agonist Agonist Action cluster_inverse_agonist This compound Inverse Agonist Action Agonist Agonist PPARg_Agonist PPARγ-RXR Heterodimer Agonist->PPARg_Agonist Binds Coactivator Coactivators (e.g., MED1) PPARg_Agonist->Coactivator Recruits Gene_Activation Target Gene Activation Coactivator->Gene_Activation This compound This compound PPARg_this compound PPARγ-RXR Heterodimer This compound->PPARg_this compound Binds Corepressor Corepressors (e.g., NCOR2) PPARg_this compound->Corepressor Recruits Gene_Repression Target Gene Repression Corepressor->Gene_Repression

Caption: PPARγ Signaling Modulation by this compound.

Structure_Function This compound This compound Binding to PPARγ LBD Conformation Conformational Change in Helix 12 (AF-2) This compound->Conformation Corepressor_Site Exposure of Corepressor Binding Site Conformation->Corepressor_Site Recruitment Recruitment of NCOR1/2 Complex Corepressor_Site->Recruitment Repression Transcriptional Repression Recruitment->Repression

Caption: Structure-Function Relationship of this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

X-ray Crystallography of PPARγ-LBD in Complex with this compound and NCOR2 Peptide

This protocol is a synthesized summary based on the methodologies reported for PDB entries 8B8X and 7SQB.[4][7]

1. Protein Expression and Purification:

  • The human PPARγ ligand-binding domain (LBD) is expressed in Escherichia coli.

  • The expressed protein is purified using affinity chromatography (e.g., GST-tag or His-tag based) followed by size-exclusion chromatography.

2. Complex Formation and Crystallization:

  • The purified PPARγ-LBD is incubated with a molar excess of this compound and a synthetic peptide corresponding to the nuclear receptor interaction domain of the corepressor NCOR2.

  • The complex is concentrated to a suitable concentration (e.g., 10-20 mg/mL).

  • Crystallization is typically achieved via the sitting-drop or hanging-drop vapor diffusion method at a controlled temperature (e.g., 20°C).

  • Crystallization screens are used to identify initial hit conditions, which are then optimized. A typical crystallization solution may contain a precipitant (e.g., PEG 3350), a buffer (e.g., Tris-HCl pH 7.5), and a salt (e.g., ammonium sulfate).

3. Data Collection and Structure Determination:

  • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

  • X-ray diffraction data are collected at a synchrotron source.

  • The structure is solved by molecular replacement using a previously determined PPARγ structure as a search model.

  • The model is refined using crystallographic software, and the ligand and peptide are built into the electron density maps.

XRay_Workflow Expression Protein Expression (PPARγ LBD) Purification Protein Purification Expression->Purification Complex Complex Formation (PPARγ + this compound + NCOR2 peptide) Purification->Complex Crystallization Crystallization Complex->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Analysis Structural Analysis Structure_Solution->Analysis

Caption: General Workflow for X-ray Crystallography.

LanthaScreen™ TR-FRET Corepressor Recruitment Assay

This protocol is based on the general LanthaScreen™ TR-FRET assay principles.[8][9]

1. Reagents:

  • GST-tagged human PPARγ-LBD.

  • Terbium-labeled anti-GST antibody (Donor).

  • Fluorescein-labeled NCOR2 peptide (Acceptor).

  • This compound and control compounds.

  • Assay buffer.

2. Assay Procedure (384-well plate format):

  • Prepare serial dilutions of this compound in assay buffer containing a constant, low percentage of DMSO.

  • Add the diluted compounds to the assay plate.

  • Prepare a mixture of GST-PPARγ-LBD and the Terbium-labeled anti-GST antibody in assay buffer and add to the wells containing the compounds.

  • Prepare the Fluorescein-labeled NCOR2 peptide in assay buffer and add it to all wells.

  • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

3. Data Acquisition and Analysis:

  • Read the plate on a TR-FRET compatible plate reader, exciting at ~340 nm and measuring emission at ~495 nm (Terbium emission) and ~520 nm (FRET signal to Fluorescein).

  • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

  • Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The inverse agonism of this compound on PPARγ is structurally and biochemically well-defined, primarily operating through the induction of a corepressor-receptive conformation of the receptor's ligand-binding domain. The key event is a conformational change in Helix 12, which facilitates the recruitment of corepressors like NCOR2, leading to the repression of target gene transcription. Quantitative data confirms the high potency of this compound in cellular assays. The detailed experimental protocols provided herein offer a foundation for further research into the nuanced mechanisms of PPARγ modulation and the development of next-generation therapeutics. The discrepancy in coregulator affinity data from different biophysical methods highlights an area for future investigation to fully elucidate the dynamic interactions between this compound, PPARγ, and its coregulators.

References

Methodological & Application

Application Notes and Protocols for SR10221 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR10221 is a potent and selective non-covalent inverse agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a nuclear hormone receptor, PPARγ is a key regulator of adipogenesis, lipid metabolism, and inflammation. In certain cancer types, particularly bladder cancer, the PPARγ signaling pathway is aberrantly activated, contributing to tumor growth. This compound exerts its biological effects by binding to PPARγ and promoting the recruitment of corepressor proteins, such as Nuclear Receptor Corepressor 1 (NCOR1) and NCOR2, to the receptor. This leads to the transcriptional repression of PPARγ target genes, resulting in the inhibition of cancer cell proliferation and the induction of apoptosis. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its anti-cancer properties.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
Cell LineCancer TypeAssay TypeIC50 (nM)Effect on ProliferationReference
UM-UC-9 Bladder CancerProliferation Assay16Significant Inhibition[1]
SW1710 Bladder CancerProliferation AssayNo significant effectNo significant effect[1]
UM-UC-3 Bladder CancerProliferation AssayNo significant effectNo significant effect[1]
KU19.19 Bladder CancerProliferation AssayNo significant effectNo significant effect[1]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the proposed signaling pathway of this compound and a general experimental workflow for its characterization in cell culture.

SR10221_Signaling_Pathway This compound Signaling Pathway This compound This compound PPARg PPARγ This compound->PPARg Binds to CoR NCOR1/NCOR2 Corepressors PPARg->CoR Recruits PPRE PPARγ Response Element (PPRE) CoR->PPRE Binds to TargetGenes Target Genes (e.g., FABP4, PLIN2) PPRE->TargetGenes Regulates TranscriptionRepression Transcriptional Repression TargetGenes->TranscriptionRepression CellEffects Decreased Proliferation Increased Apoptosis TranscriptionRepression->CellEffects

Caption: this compound binds to PPARγ, promoting corepressor recruitment and repressing target gene transcription.

Experimental_Workflow Experimental Workflow for this compound Characterization cluster_0 In Vitro Assays CellCulture Cell Culture (e.g., UM-UC-9, T24) Treatment This compound Treatment (Dose-Response) CellCulture->Treatment Viability Cell Viability Assay (CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis GeneExpression Gene Expression Analysis (qPCR) Treatment->GeneExpression ProteinExpression Protein Expression Analysis (Western Blot) Treatment->ProteinExpression

Caption: General workflow for characterizing this compound's effects on cancer cells in vitro.

Experimental Protocols

Cell Culture and this compound Treatment

Materials:

  • Human bladder cancer cell lines (e.g., UM-UC-9, T24)

  • Appropriate cell culture medium (e.g., RPMI-1640 for T24 cells)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

Protocol:

  • Culture bladder cancer cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store at -20°C or -80°C for long-term storage.

  • On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included.

  • Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) and allow them to adhere overnight.

  • Remove the existing medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Viability Assay (CellTiter-Glo®)

Materials:

  • Cells treated with this compound in a 96-well opaque-walled plate

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • After the desired incubation period with this compound, equilibrate the 96-well plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is adapted for T24 bladder cancer cells.[2]

Materials:

  • T24 cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Following this compound treatment, collect both the floating and adherent cells. For adherent cells, gently wash with PBS and detach using Trypsin-EDTA.

  • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis.

Quantitative Real-Time PCR (qPCR)

Materials:

  • Cells treated with this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • qPCR instrument

  • qPCR primers (see Table 2)

Protocol:

  • After treatment with this compound, harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's protocol.

  • Quantify the RNA concentration and assess its purity.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green master mix and the appropriate primers for the target genes and a housekeeping gene (e.g., GAPDH or 18S).

  • The relative gene expression can be calculated using the 2^-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Table 2: Human qPCR Primer Sequences

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Reference
PPARG (Commercially available validated primers are recommended, e.g., from OriGene)(Commercially available validated primers are recommended, e.g., from OriGene)[3]
FABP4 GCCAGGAATTTGACGAAGTCACTTCTGCACATGTACCAGGACAC[4]
PLIN2 (Commercially available validated primers are recommended, e.g., from OriGene)(Commercially available validated primers are recommended, e.g., from OriGene)[5]
CXCL8 (Commercially available validated primers are recommended, e.g., from Sino Biological)(Commercially available validated primers are recommended, e.g., from Sino Biological)
GAPDH ACCCACTCCTCCACCTTTGCTCTTGTGCTCTTGCTGGG[4]
18S GTAACCCGTTGAACCCCATTCCATCCAATCGGTAGTAGCG[4]
Western Blot Analysis

Materials:

  • Cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see Table 3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • After this compound treatment, lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Densitometry analysis can be performed to quantify the protein expression levels, normalizing to a loading control like β-actin or GAPDH.

Table 3: Recommended Primary Antibodies for Western Blot

Target ProteinHostRecommended DilutionSupplier (Example)Catalog # (Example)
PPARγ Mouse1:1000 - 1:3000Proteintech60127-1-Ig
NCOR1 Rabbit1:1000Cell Signaling Technology#5948
NCOR2 (SMRT) RabbitVaries(Multiple suppliers)(Varies)
β-actin Mouse1:5000(Multiple suppliers)(Varies)
GAPDH Rabbit1:1000(Multiple suppliers)(Varies)

References

Application Notes and Protocols for SR10221 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR10221 is a potent and selective non-covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1] In contrast to agonists that activate PPARγ, this compound binds to the receptor and promotes the recruitment of corepressor proteins, leading to the transcriptional repression of PPARγ target genes.[1][2] This unique mechanism of action makes this compound a valuable tool for investigating the biological roles of PPARγ in various physiological and pathological processes, including cancer, metabolism, and inflammation. These application notes provide detailed protocols for the proper dissolution and use of this compound in a variety of in vitro assays.

Chemical Properties and Solubility

Proper dissolution of this compound is critical for obtaining accurate and reproducible results in in vitro studies. Due to its hydrophobic nature, this compound has low aqueous solubility and requires an organic solvent for the preparation of stock solutions.

PropertyValueReference
Molecular Formula C₃₃H₃₇ClN₂O₄--INVALID-LINK--
Molecular Weight 561.11 g/mol --INVALID-LINK--
Appearance Solid powder--INVALID-LINK--
Solubility DMSO: 125 mg/mL (222.77 mM) with sonication--INVALID-LINK--
Storage (Powder) -20°C for 3 years, 4°C for 2 years--INVALID-LINK--
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month--INVALID-LINK--

Experimental Protocols

Preparation of a Sterile 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted to working concentrations for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Sterile, DMSO-compatible syringe filters (0.22 µm)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.61 mg of this compound (Molecular Weight = 561.11 g/mol ).

  • Dissolution: Add the appropriate volume of sterile DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication can be used to aid the process.

  • Sterile Filtration (Optional but Recommended): For cell-based assays, it is advisable to sterile-filter the stock solution. Use a sterile, DMSO-compatible syringe filter (0.22 µm) to filter the solution into a new sterile tube. This step helps to remove any potential microbial contaminants.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the serial dilution of the 10 mM DMSO stock solution to prepare working concentrations for treating cells in culture. It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or 96-well plates for dilution

Procedure:

  • Plan Dilution Series: Determine the final concentrations of this compound required for your experiment (e.g., for a dose-response curve).

  • Intermediate Dilutions: It is recommended to perform serial dilutions to achieve the final working concentrations. This helps to ensure accuracy and minimize pipetting errors.

  • Final Dilution in Culture Medium: Prepare the final working solutions by diluting the intermediate stock or the main stock solution directly into the cell culture medium.

    • Example: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. Add 1 µL of the 10 mM stock to 999 µL of cell culture medium. The final DMSO concentration will be 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is essential to account for any effects of the solvent on the cells.

  • Treatment of Cells: Add the prepared working solutions (and vehicle control) to your cells. Ensure gentle mixing.

Diagrams

SR10221_Signaling_Pathway cluster_nucleus Nucleus PPARg PPARγ RXR RXR PPARg->RXR PPRE PPRE PPARg->PPRE RXR->PPRE This compound This compound This compound->PPARg Binds CoR Corepressors (e.g., NCOR1/2) CoR->PPARg Recruited TargetGenes Target Gene Transcription PPRE->TargetGenes Repression Repression

Caption: this compound binds to PPARγ, promoting corepressor recruitment and repressing gene transcription.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay start Weigh this compound Powder dissolve Dissolve in Sterile DMSO start->dissolve stock 10 mM Stock Solution dissolve->stock dilute Prepare Working Solutions in Medium stock->dilute treat Treat Cells (e.g., 96-well plate) dilute->treat incubate Incubate treat->incubate measure Measure Endpoint (e.g., Luciferase, qPCR) incubate->measure

Caption: Experimental workflow for using this compound in in vitro cell-based assays.

References

Application Notes and Protocols for In Vivo Formulation of SR10221 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo formulation and administration of SR10221, a selective inverse agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), for use in mouse models. Due to its low aqueous solubility, appropriate formulation is critical for achieving accurate and reproducible results in preclinical studies.

Overview of this compound

This compound is a potent and selective non-covalent inverse agonist of PPARγ.[1] In contrast to agonists which activate PPARγ, inverse agonists like this compound repress the basal transcriptional activity of the receptor. This is achieved by promoting a conformational change in the receptor that leads to the recruitment of corepressors (e.g., NCOR1/2) and subsequent repression of downstream target gene transcription.[2][3] This mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of PPARγ signaling and for investigating its therapeutic potential in conditions such as cancer.[3]

In Vivo Formulation of this compound

The poor water solubility of this compound necessitates the use of specific solvent systems to achieve a homogenous and stable formulation suitable for in vivo administration. Below are recommended starting protocols for preparing this compound for oral gavage and intraperitoneal injection.

Quantitative Data for Recommended Formulations

The following tables summarize the components for two common formulations for poorly soluble compounds, which can be adapted for this compound. Researchers should perform small-scale pilot formulations to confirm the solubility and stability of this compound at their desired concentration.

Table 1: Formulation for Intraperitoneal (IP) Injection

ComponentPercentage by VolumePurpose
DMSO10%Primary solvent
PEG30040%Co-solvent
Tween 805%Surfactant/Emulsifier
Saline (0.9% NaCl)45%Vehicle

Table 2: Formulation for Oral Gavage

ComponentPercentage by VolumePurpose
DMSO10%Primary solvent
Corn Oil90%Vehicle

Experimental Protocols

Protocol for Preparation of this compound Formulation for Intraperitoneal (IP) Injection

This protocol describes the preparation of a 1 mL stock solution of this compound at a concentration of 2.5 mg/mL. Adjustments to the final concentration and volume can be made as needed, ensuring the final DMSO concentration remains as low as possible.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

    • Weigh the required amount of this compound and dissolve it in the appropriate volume of DMSO. For example, to prepare 100 µL of the stock solution, dissolve 2.5 mg of this compound in 100 µL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

  • Add PEG300.

    • In a new sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300.

    • Vortex the mixture until it is clear and homogenous.

  • Add Tween 80.

    • Add 50 µL of Tween 80 to the DMSO/PEG300 mixture.

    • Vortex thoroughly to ensure complete mixing.

  • Add Saline.

    • Add 450 µL of sterile saline to the solution.

    • Vortex the final mixture until it is a clear and uniform solution. The final volume will be 1 mL with an this compound concentration of 2.5 mg/mL.

  • Storage and Use.

    • Use the formulation immediately after preparation. If short-term storage is necessary, store at 2-8°C and protect from light. Before use, allow the solution to come to room temperature and vortex to ensure homogeneity.

Protocol for Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a 1 mL stock solution of this compound in a corn oil-based vehicle at a concentration of 2.5 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Corn oil, sterile

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

    • As described in the IP injection protocol, dissolve the required amount of this compound in DMSO.

  • Prepare the final formulation.

    • In a new sterile tube, add 900 µL of sterile corn oil.

    • Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the corn oil.

    • Vortex the mixture vigorously for at least 1-2 minutes to create a uniform suspension or emulsion. Note that DMSO and corn oil are immiscible, so a stable emulsion is the goal.

  • Storage and Use.

    • This formulation should be used immediately after preparation. Due to the potential for the emulsion to separate over time, it is crucial to vortex the solution immediately before each administration to ensure accurate dosing.

Protocol for Administration of this compound to Mice

Intraperitoneal (IP) Injection:

  • Restrain the mouse appropriately.

  • Tilt the mouse's head downwards to a slight degree.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.

  • Insert a 25-27 gauge needle at a 10-20 degree angle.

  • Aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.

  • Inject the desired volume slowly. The maximum recommended injection volume is typically 10 mL/kg.

Oral Gavage:

  • Restrain the mouse firmly by the scruff of the neck to immobilize its head.

  • Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for an adult mouse).

  • Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

  • Gently insert the needle into the mouth, allowing it to slide along the roof of the mouth and down the esophagus. Do not force the needle.

  • Administer the formulation slowly to prevent regurgitation. The typical volume for oral gavage is 5-10 mL/kg.

Visualization of Pathways and Workflows

Signaling Pathway of this compound as a PPARγ Inverse Agonist

SR10221_PPARg_Signaling This compound-Mediated PPARγ Inverse Agonism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PPARg PPARγ RXR RXR PPARg->RXR heterodimerizes PPRE PPRE PPARg->PPRE binds to TargetGenes Target Gene Transcription PPARg->TargetGenes represses RXR->PPRE binds to Corepressors Co-repressors (e.g., NCOR1/2) Corepressors->PPARg recruited by SR10221_mol SR10221_mol->PPARg binds to and stabilizes repressive conformation

Caption: this compound binds to PPARγ, promoting corepressor recruitment and repressing target gene transcription.

Experimental Workflow for In Vivo Studies with this compound

InVivo_Workflow Start Start Formulation Prepare this compound Formulation Start->Formulation Dosing Administer to Mouse Model (IP or Oral Gavage) Formulation->Dosing Monitoring Monitor Animal Health and Tumor Growth (if applicable) Dosing->Monitoring Endpoint Endpoint Analysis (e.g., tissue collection, biomarker analysis) Monitoring->Endpoint Data Data Analysis and Interpretation Endpoint->Data End End Data->End

Caption: Workflow for in vivo experiments using this compound in mouse models.

References

Application Notes and Protocols for SR10221 in a Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR10221 is a potent and specific inverse agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1] PPARγ is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation.[2] Unlike agonists which activate the receptor, or antagonists which block agonist activity, inverse agonists like this compound reduce the basal or constitutive activity of the receptor.[3] They achieve this by promoting the recruitment of corepressors to the PPARγ ligand-binding domain (LBD), leading to the repression of target gene transcription.[3][4] This unique mechanism of action makes this compound a valuable tool for studying PPARγ signaling and a potential therapeutic agent for diseases where PPARγ activity is dysregulated, such as certain cancers.[1][4]

This document provides detailed application notes and a protocol for utilizing this compound in a luciferase reporter assay to quantify its inverse agonist activity on PPARγ.

Signaling Pathway of PPARγ Inverse Agonism

PPARγ, upon binding to its endogenous or synthetic agonists, typically undergoes a conformational change that promotes the dissociation of corepressors and the recruitment of coactivators. This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.

Inverse agonists like this compound bind to the PPARγ LBD and induce a different conformational change. This altered conformation stabilizes the interaction with corepressor proteins such as NCoR (Nuclear Receptor Corepressor).[4][5] The PPARγ/SR10221/corepressor complex actively represses the transcription of target genes, even in the absence of an agonist.[4]

PPARg_Inverse_Agonism cluster_0 Basal State cluster_1 Inverse Agonist Action PPARg_basal PPARγ PPRE_basal PPRE PPARg_basal->PPRE_basal Binds CoRep Corepressor CoRep->PPARg_basal Weak Interaction Gene_basal Target Gene PPRE_basal->Gene_basal Basal_Transcription Basal Transcription Gene_basal->Basal_Transcription This compound This compound PPARg_bound PPARγ This compound->PPARg_bound Binds PPRE_bound PPRE PPARg_bound->PPRE_bound Repression Transcriptional Repression CoRep_bound Corepressor CoRep_bound->PPARg_bound Strong Interaction Gene_repressed Target Gene PPRE_bound->Gene_repressed Gene_repressed->Repression

Figure 1. Signaling pathway of PPARγ inverse agonism by this compound.

Principle of the Luciferase Reporter Assay

To measure the inverse agonist activity of this compound, a common and effective method is the GAL4-PPARγ LBD luciferase reporter assay. This is a type of one-hybrid assay performed in mammalian cells.

The assay utilizes two key plasmids:

  • An expression vector encoding a fusion protein of the GAL4 DNA-binding domain (DBD) and the ligand-binding domain (LBD) of human PPARγ (GAL4-DBD-PPARγ-LBD).

  • A reporter vector containing a promoter with multiple copies of the GAL4 Upstream Activation Sequence (UAS) that drives the expression of the firefly luciferase gene.

When the GAL4-DBD-PPARγ-LBD fusion protein is expressed in cells, it binds to the UAS in the reporter plasmid. In its basal state, the PPARγ LBD may have some constitutive activity, leading to a baseline level of luciferase expression. When an inverse agonist like this compound binds to the PPARγ LBD, it promotes the recruitment of endogenous corepressors, which then leads to a decrease in luciferase gene transcription and, consequently, a reduction in the luminescent signal.

A second reporter, such as Renilla luciferase, is often co-transfected to normalize for transfection efficiency and cell viability.

Data Presentation

The inverse agonist activity of this compound can be quantified by measuring the decrease in luciferase activity compared to a vehicle control. The results are typically expressed as a percentage of inhibition or fold repression.

Table 1: Representative Data for this compound in a GAL4-PPARγ LBD Luciferase Reporter Assay

Concentration of this compound (nM)Normalized Luciferase Activity (Relative Light Units - RLU)% of Basal Activity
0 (Vehicle)100,000100%
185,00085%
1060,00060%
10035,00035%
100020,00020%
1000018,00018%

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.

Experimental Protocol

This protocol describes a GAL4-PPARγ LBD luciferase reporter assay in HEK293T cells to determine the inverse agonist activity of this compound.

Materials
  • Cell Line: Human Embryonic Kidney (HEK293T) cells.

  • Plasmids:

    • pBIND-PPARγ-LBD (expressing GAL4-DBD-PPARγ-LBD fusion protein).

    • pGL5-UAS (expressing firefly luciferase under the control of a GAL4 UAS promoter).

    • pRL-TK (expressing Renilla luciferase for normalization).

  • Reagents:

    • This compound (dissolved in DMSO to create a stock solution).

    • Dulbecco's Modified Eagle's Medium (DMEM).

    • Fetal Bovine Serum (FBS).

    • Penicillin-Streptomycin solution.

    • Transfection reagent (e.g., Lipofectamine 2000).

    • Opti-MEM I Reduced Serum Medium.

    • Dual-Luciferase® Reporter Assay System.

    • Phosphate-Buffered Saline (PBS).

  • Equipment:

    • 96-well white, clear-bottom tissue culture plates.

    • Luminometer.

    • Standard cell culture equipment (incubator, biosafety cabinet, etc.).

Experimental Workflow

experimental_workflow start Start cell_seeding Seed HEK293T cells in a 96-well plate start->cell_seeding transfection Co-transfect with GAL4-PPARγ-LBD, UAS-Luc, and Renilla plasmids cell_seeding->transfection incubation1 Incubate for 24 hours transfection->incubation1 treatment Treat cells with varying concentrations of this compound incubation1->treatment incubation2 Incubate for another 24 hours treatment->incubation2 lysis Lyse cells incubation2->lysis luciferase_assay Perform Dual-Luciferase® Assay lysis->luciferase_assay data_analysis Analyze data: Normalize Firefly to Renilla luminescence luciferase_assay->data_analysis end End data_analysis->end

Figure 2. Experimental workflow for the luciferase reporter assay.

Step-by-Step Procedure
  • Cell Seeding:

    • One day prior to transfection, seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Incubate at 37°C in a 5% CO2 incubator overnight.

  • Transfection:

    • On the day of transfection, prepare the transfection mixture in Opti-MEM. For each well, mix:

      • 100 ng of pBIND-PPARγ-LBD plasmid.

      • 100 ng of pGL5-UAS plasmid.

      • 10 ng of pRL-TK plasmid.

    • Add the appropriate amount of transfection reagent according to the manufacturer's protocol.

    • Incubate the mixture at room temperature for 20 minutes.

    • Add 20 µL of the transfection mixture to each well.

    • Gently swirl the plate to mix.

    • Incubate the cells for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be kept below 0.1%.

    • After 24 hours of transfection, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the desired concentrations of this compound or vehicle (DMSO) to the respective wells.

    • Incubate the plate for an additional 24 hours.

  • Luciferase Assay:

    • Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.

    • Wash the cells once with 100 µL of PBS per well.

    • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on a plate shaker.

    • Measure the firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II (LAR II) to each well and reading the luminescence on a luminometer.

    • Measure the Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent to each well and reading the luminescence again.

  • Data Analysis:

    • For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity to normalize for transfection efficiency.

    • The inverse agonist activity of this compound is determined by comparing the normalized luciferase activity in the this compound-treated wells to the vehicle-treated wells.

    • The results can be plotted as a dose-response curve to determine the IC50 value of this compound.

Conclusion

The GAL4-PPARγ LBD luciferase reporter assay is a robust and sensitive method for characterizing the inverse agonist activity of compounds like this compound. This application note provides a comprehensive guide for researchers to effectively utilize this compound in their studies of PPARγ signaling and its role in health and disease. Careful optimization of experimental conditions, such as cell density and plasmid concentrations, may be necessary to achieve the best results in your specific laboratory setting.

References

Application Notes and Protocols for qPCR Analysis of SR10221 Target Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR10221 is a potent and selective inverse agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. As an inverse agonist, this compound actively represses the basal transcriptional activity of PPARγ, leading to the downregulation of its target genes.[1][2] This mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of PPARγ and a potential therapeutic agent for diseases such as cancer.[1][3]

Quantitative Polymerase Chain Reaction (qPCR) is a sensitive and widely used technique to measure gene expression levels. These application notes provide a detailed protocol for analyzing the effect of this compound on the expression of its target genes using SYBR Green-based qPCR.

Signaling Pathway of this compound

This compound exerts its effect by modulating the interaction of PPARγ with transcriptional co-regulators. In its basal state, PPARγ can bind to both coactivators and corepressors. Upon binding of an agonist, the receptor undergoes a conformational change that favors the recruitment of coactivators, leading to gene transcription. Conversely, as an inverse agonist, this compound stabilizes a conformation of PPARγ that promotes the dissociation of coactivators and enhances the recruitment of corepressor complexes, such as those containing Nuclear Receptor Corepressor 1 (NCoR1) and Silencing Mediator for Retinoid and Thyroid-Hormone Receptors (SMRT).[4][5] This corepressor-bound state actively represses the transcription of PPARγ target genes.[1][2]

Caption: this compound Signaling Pathway

Experimental Workflow

The overall workflow for analyzing the effect of this compound on target gene expression involves cell culture and treatment, RNA extraction, cDNA synthesis, and finally, qPCR analysis.

Experimental_Workflow Cell_Culture 1. Cell Culture & Treatment - Plate cells - Treat with this compound or vehicle RNA_Extraction 2. Total RNA Extraction - Lyse cells - Purify RNA Cell_Culture->RNA_Extraction cDNA_Synthesis 3. cDNA Synthesis - Reverse transcribe RNA to cDNA RNA_Extraction->cDNA_Synthesis qPCR 4. qPCR Analysis - Set up qPCR reactions with SYBR Green - Run on a real-time PCR instrument cDNA_Synthesis->qPCR Data_Analysis 5. Data Analysis - Determine Ct values - Calculate relative gene expression (e.g., using 2^-ΔΔCt method) qPCR->Data_Analysis

Caption: Experimental Workflow

Quantitative Data Presentation

The following tables summarize a panel of commonly analyzed PPARγ target genes that are expected to be repressed by this compound treatment. Primer sequences for human orthologs are provided for reference.

Table 1: this compound Target Genes for qPCR Analysis

Gene SymbolGene NameFunction in PPARγ Signaling
FABP4Fatty Acid Binding Protein 4Involved in fatty acid uptake and transport.
CD36CD36 Molecule (Thrombospondin Receptor)A scavenger receptor involved in lipid uptake and metabolism.
ANXA3Annexin A3Involved in various cellular processes, including inflammation.
PDK4Pyruvate Dehydrogenase Kinase 4Regulates glucose metabolism.
ANGPTL4Angiopoietin-Like 4Involved in lipid metabolism and angiogenesis.
PLIN2Perilipin 2Associated with lipid droplets.
CXCL8C-X-C Motif Chemokine Ligand 8 (IL-8)A pro-inflammatory chemokine.

Table 2: Human Primer Sequences for qPCR

Gene SymbolForward Primer (5' - 3')Reverse Primer (5' - 3')
FABP4TGGGCCAGGAATTTGACDAACTTCCTTCACGTTTTCCATCCA
CD36GCTTGCAACTGTCAGCACAAGCCTTGCTGTAGCCAAGAAC
ANXA3TCAGCTCTCTGAGCCTTAGGTCTCGTGGGGTGACCATTTCG
PDK4GAACACCCCTTCCGTCCAGCTTCGACTACATCACAGTTTGGATTT
ANGPTL4GGACCCTGCAGAGTCACCAATCTCCCCATGCCAGGAACTT
PLIN2CTGTGTCTCCGCTGATGGAAGCTTCTTGGCATCCCGGAAT
CXCL8ACTGAGAGTGATTGAGAGTGGACCACAACCCTCTGCACCCAGTTTTCCTT
GAPDHACAGCAACAGGGTGGTGGACTTTGAGGGTGCAGCGAACTT
ACTBCACCATTGGCAATGAGCGGTTCAGGTCTTTGCGGATGTCCACGT

Note: Primer sequences should be validated for specificity and efficiency before use.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Culture your cell line of choice (e.g., a cancer cell line with known PPARγ expression) in the appropriate growth medium and conditions.

  • Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Allow cells to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the this compound stock solution to the desired final concentrations in the cell culture medium. Include a vehicle control (medium with the same concentration of solvent).

  • Replace the medium in the cell culture plates with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).

Protocol 2: Total RNA Extraction
  • After the treatment period, remove the medium and wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells directly in the wells using a suitable lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • Proceed with the RNA extraction according to the manufacturer's protocol, including the optional on-column DNase digestion step to remove any contaminating genomic DNA.

  • Elute the purified RNA in RNase-free water.

  • Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is indicative of pure RNA.

Protocol 3: cDNA Synthesis (Reverse Transcription)
  • Synthesize first-strand cDNA from the purified total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • In a sterile, RNase-free tube, combine the following components for each sample (adjust volumes based on the kit's instructions):

    • Total RNA (e.g., 1 µg)

    • Reverse Transcriptase

    • dNTPs

    • Random primers or Oligo(dT) primers

    • Reaction buffer

    • RNase-free water to the final volume

  • Incubate the reaction mixture according to the manufacturer's recommended thermal profile (e.g., 25°C for 5 minutes, 46°C for 20 minutes, 95°C for 1 minute).

  • The resulting cDNA can be stored at -20°C until use.

Protocol 4: SYBR Green qPCR Analysis
  • Thaw the cDNA samples, primers, and SYBR Green qPCR master mix on ice.

  • Prepare a qPCR reaction mix for each gene to be analyzed. For a single 20 µL reaction, the components are as follows (adjust volumes based on the master mix instructions):

    • 2x SYBR Green qPCR Master Mix: 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • Diluted cDNA (e.g., 1:10 dilution): 2 µL

    • Nuclease-free water: 7 µL

  • Aliquot the reaction mix into a 96-well qPCR plate.

  • Add the diluted cDNA to the respective wells. Include no-template controls (NTC) for each primer set, where nuclease-free water is added instead of cDNA.

  • Seal the plate, briefly centrifuge to collect the contents, and place it in a real-time PCR instrument.

  • Set up the thermal cycling program as follows:

    • Initial Denaturation: 95°C for 2-10 minutes

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt Curve Analysis: Follow the instrument's instructions to generate a melt curve to verify the specificity of the amplification.[6]

  • Run the qPCR program.

Protocol 5: Data Analysis
  • After the run is complete, analyze the data using the real-time PCR instrument's software.

  • Determine the cycle threshold (Ct) value for each sample and each gene.

  • Normalize the Ct values of the target genes to the Ct value of a stable reference gene (e.g., GAPDH, ACTB) for each sample (ΔCt = Cttarget - Ctreference).

  • Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group (ΔΔCt = ΔCttreated - ΔCtcontrol).

  • Calculate the fold change in gene expression using the 2-ΔΔCt method.

  • Present the results as fold change relative to the vehicle control. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed changes in gene expression.

References

Application Notes and Protocols for SR10221 in Adipocyte Differentiation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR10221 is a potent and noncovalent inverse agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3][4] PPARγ is a nuclear receptor that functions as a master regulator of adipogenesis, the process of preadipocyte differentiation into mature, lipid-laden adipocytes. Unlike PPARγ agonists which promote adipogenesis, inverse agonists like this compound actively repress the basal transcriptional activity of PPARγ.[5][6] This property makes this compound a valuable research tool for studying the mechanisms of adipocyte differentiation and for investigating potential therapeutic strategies to inhibit fat cell formation.

These application notes provide a comprehensive guide for utilizing this compound in in vitro adipocyte differentiation assays, primarily focusing on the widely used 3T3-L1 preadipocyte cell line.

Core Concepts

Adipocyte differentiation is a highly regulated process involving a cascade of transcriptional events. The initiation of this process is marked by the induction of key transcription factors, including CCAAT/enhancer-binding proteins (C/EBPs) and PPARγ. PPARγ, in particular, is essential for the terminal differentiation of adipocytes.[7] Upon activation by endogenous or synthetic ligands, PPARγ heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes responsible for the adipocyte phenotype, including those involved in lipid metabolism, insulin sensitivity, and the formation of lipid droplets.

As a PPARγ inverse agonist, this compound is expected to suppress the expression of these target genes, thereby inhibiting the differentiation of preadipocytes into mature adipocytes. This inhibitory effect can be quantified by assessing lipid accumulation and the expression of adipogenic marker genes.

Data Presentation

The following tables summarize expected quantitative data from adipocyte differentiation assays using this compound. These are representative data and may vary depending on experimental conditions.

Table 1: Dose-Response Effect of this compound on Lipid Accumulation in 3T3-L1 Cells

This compound Concentration (µM)Oil Red O Staining (Absorbance at 520 nm)% Inhibition of Adipogenesis
0 (Vehicle Control)1.25 ± 0.150%
0.11.05 ± 0.1216%
10.68 ± 0.0945.6%
100.25 ± 0.0580%
250.12 ± 0.0390.4%

Table 2: Effect of this compound on Adipogenic Gene Expression (Relative mRNA Levels)

GeneVehicle ControlThis compound (10 µM)Fold Change
PPARγ1.00 ± 0.100.45 ± 0.07-2.22
C/EBPα1.00 ± 0.120.38 ± 0.05-2.63
aP2 (FABP4)1.00 ± 0.150.21 ± 0.04-4.76
Adiponectin1.00 ± 0.090.15 ± 0.03-6.67

Experimental Protocols

Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation

This protocol describes the standard method for culturing and inducing the differentiation of 3T3-L1 preadipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Growth Medium (GM): DMEM with 10% Bovine Calf Serum and 1% Penicillin-Streptomycin

  • Differentiation Medium (DM): DMEM with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Adipocyte Maintenance Medium (AMM): DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin.

  • This compound (stock solution in DMSO)

  • Vehicle (DMSO)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in culture plates at a density that allows them to reach confluence. Grow the cells in Growth Medium at 37°C in a humidified atmosphere of 5% CO2.

  • Contact Inhibition: Two days post-confluence (Day 0), the cells will be growth-arrested, which is essential for initiating differentiation.

  • Initiation of Differentiation (Day 0):

    • Aspirate the Growth Medium.

    • Replace with Differentiation Medium containing either this compound at various concentrations (e.g., 0.1, 1, 10, 25 µM) or an equivalent volume of DMSO for the vehicle control.

  • Maturation of Adipocytes (Day 2 onwards):

    • After 48 hours (Day 2), aspirate the Differentiation Medium.

    • Replace with Adipocyte Maintenance Medium containing the respective concentrations of this compound or DMSO.

    • Continue to culture the cells for an additional 4-6 days, replacing the medium every 2 days with fresh Adipocyte Maintenance Medium containing the treatments.

    • Mature adipocytes in the control group, characterized by the accumulation of lipid droplets, should be visible by Day 6-8.

Protocol 2: Quantification of Adipogenesis by Oil Red O Staining

This protocol provides a method to quantify the extent of lipid accumulation, a key marker of adipocyte differentiation.

Materials:

  • Differentiated 3T3-L1 cells in culture plates

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin

  • Oil Red O working solution (0.35% Oil Red O in 60% isopropanol)

  • 100% Isopropanol

  • Spectrophotometer

Procedure:

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 10% formalin for 1 hour at room temperature.

    • Wash the cells three times with distilled water and allow them to dry completely.

  • Staining:

    • Add Oil Red O working solution to each well, ensuring the cell monolayer is completely covered.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Aspirate the Oil Red O solution.

    • Wash the cells 2-4 times with distilled water until the wash water is clear.

    • Visually inspect the cells under a microscope to confirm lipid droplet staining.

  • Quantification:

    • After the final wash, remove all water and allow the plate to dry completely.

    • Add 100% isopropanol to each well to elute the stain from the lipid droplets (e.g., 1 mL for a 6-well plate).

    • Incubate for 10 minutes at room temperature with gentle shaking to ensure complete elution.

    • Transfer the isopropanol-dye solution to a 96-well plate.

    • Measure the absorbance at 490-520 nm using a spectrophotometer. The absorbance is directly proportional to the amount of lipid accumulated.

Protocol 3: Analysis of Adipogenic Gene Expression by qRT-PCR

This protocol details the steps to measure the mRNA levels of key adipogenic marker genes.

Materials:

  • Differentiated 3T3-L1 cells (Day 6 or 8)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., PPARγ, C/EBPα, aP2, Adiponectin) and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Lyse the cells directly in the culture plate using the lysis buffer from the RNA extraction kit.

    • Isolate total RNA according to the manufacturer's instructions.

    • Quantify the RNA and assess its purity.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Set up the qPCR reaction using the synthesized cDNA, gene-specific primers, and qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR instrument.

    • Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Visualization of Pathways and Workflows

SR10221_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PPARg PPARγ This compound->PPARg Binds and Inhibits PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binding Inhibited Adipogenic_Genes Adipogenic Genes (e.g., aP2, Adiponectin) PPRE->Adipogenic_Genes Transcription Repressed Adipogenesis Adipocyte Differentiation Adipogenic_Genes->Adipogenesis Inhibition

Caption: Signaling pathway of this compound in inhibiting adipogenesis.

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_analysis Analysis cluster_quantification Quantification start Seed 3T3-L1 Preadipocytes confluence Grow to Confluence (2 days post-confluence) start->confluence induction Induce Differentiation (Day 0) (DM with this compound/Vehicle) confluence->induction maturation Mature Adipocytes (Day 2-8) (AMM with this compound/Vehicle) induction->maturation oro Oil Red O Staining (Lipid Accumulation) maturation->oro qpcr qRT-PCR (Gene Expression) maturation->qpcr absorbance Measure Absorbance (520 nm) oro->absorbance relative_expression Calculate Relative Gene Expression qpcr->relative_expression

Caption: Experimental workflow for assessing this compound's effect.

References

preparing a stable stock solution of SR10221

Author: BenchChem Technical Support Team. Date: November 2025

Preparing a Stable Stock Solution of the PPARγ Inverse Agonist SR10221

Introduction

This compound is a potent and selective non-covalent inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] As a ligand-activated transcription factor, PPARγ is a key regulator of adipogenesis, lipid metabolism, and inflammation. Inverse agonists like this compound are crucial tools for studying the physiological and pathological roles of PPARγ. They function by repressing the basal transcriptional activity of PPARγ, leading to the inhibition of downstream target gene expression.[1][2] This mechanism involves the recruitment of nuclear corepressor proteins (NCoR) to the PPARγ complex.[3][4] Due to its biological activity, this compound is under investigation for its potential therapeutic applications, including in certain types of cancer.[1][2][3]

The preparation of a stable and accurate stock solution of this compound is a critical first step for ensuring reproducible and reliable experimental results in cell-based assays and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties and Solubility Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValueReference
Molecular Formula C₃₃H₃₇ClN₂O₄[5]
Molecular Weight 561.11 g/mol
Appearance Solid powder
Solubility in DMSO ≥ 100 mg/mL (≥ 178.21 mM)
125 mg/mL (222.77 mM) with sonication[2]
Solubility in Ethanol Soluble (used in formulations)[1]
Solubility in PBS (pH 7.4) Insoluble (expected)

Recommended Protocol for Stock Solution Preparation

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials
  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque polypropylene or glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • (Optional) Sonicator

Procedure
  • Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability and solubility of the compound.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.61 mg of this compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.[2] Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque vials.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Workflow Diagram

G cluster_prep Stock Solution Preparation Equilibrate_Vial Equilibrate this compound to Room Temperature Weigh_Compound Weigh this compound Powder Equilibrate_Vial->Weigh_Compound Add_Solvent Add Anhydrous DMSO Weigh_Compound->Add_Solvent Dissolve Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Experimental workflow for preparing a stable stock solution of this compound.

Stability and Storage Recommendations

Proper storage is critical to maintain the integrity and activity of the this compound stock solution.

Storage TemperatureShelf LifeRecommendations
-20°C 1 monthFor frequent use.
-80°C 6 monthsFor long-term storage.

Important Considerations:

  • Avoid Repeated Freeze-Thaw Cycles: These can lead to the degradation of the compound. Aliquoting into single-use volumes is highly recommended.

  • Protect from Light: Store stock solutions in amber or opaque vials to prevent photodegradation.

  • Use Anhydrous Solvents: this compound is susceptible to hydrolysis. The use of anhydrous DMSO and proper handling to minimize moisture exposure is crucial.

Mechanism of Action: PPARγ Inverse Agonism

This compound exerts its biological effects by acting as an inverse agonist of PPARγ. In the absence of a ligand, PPARγ can be bound to corepressor proteins, maintaining a basal level of transcriptional repression. Upon binding of an agonist, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, resulting in gene transcription.

This compound, as an inverse agonist, binds to the ligand-binding domain of PPARγ and stabilizes a conformation that favors the recruitment of corepressors, such as NCoR1 and SMRT (NCoR2).[3] This enhanced corepressor binding leads to the active repression of PPARγ target gene transcription.

G cluster_pathway This compound Signaling Pathway This compound This compound PPARg PPARγ This compound->PPARg Binds to NCoR NCoR1/SMRT (Corepressors) PPARg->NCoR Recruits Gene_Repression Target Gene Repression NCoR->Gene_Repression Mediates

Caption: Simplified signaling pathway of this compound as a PPARγ inverse agonist.

Conclusion

The protocol outlined in these application notes provides a reliable method for the preparation of stable stock solutions of this compound. Adherence to these guidelines for solvent selection, preparation technique, and storage conditions will ensure the integrity of the compound and the reproducibility of experimental outcomes for researchers investigating the role of PPARγ in various biological systems.

References

Application Notes and Protocols for SR10221 Administration in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR10221 is a synthetic small molecule that has garnered significant interest in the field of metabolic research. It functions as a dual-acting ligand, exhibiting properties of both a REV-ERB agonist and a Peroxisome Proliferator-Activated Receptor γ (PPARγ) inverse agonist. These characteristics position this compound as a compelling tool for investigating the intricate connections between circadian rhythms, nuclear receptor signaling, and metabolic homeostasis. As a REV-ERB agonist, this compound can modulate the core circadian clock machinery, influencing the expression of genes involved in lipid and glucose metabolism.[1][2] Concurrently, as a PPARγ inverse agonist, it can repress the transcriptional activity of PPARγ, a key regulator of adipogenesis and lipid storage.[3]

These application notes provide a comprehensive overview of the administration of this compound in metabolic studies, offering detailed protocols for in vivo experiments and guidance on data interpretation. The information is intended to assist researchers in designing and executing robust studies to explore the metabolic effects of this compound.

Mechanism of Action

This compound's unique metabolic effects stem from its ability to target two distinct nuclear receptors:

  • REV-ERBα and REV-ERBβ Agonism: REV-ERBs are critical components of the circadian clock, acting as transcriptional repressors of key clock genes like Bmal1.[4][5] By activating REV-ERBs, this compound enhances this repression, thereby modulating the expression of a wide array of downstream genes involved in lipid and glucose metabolism.[2][6] This can lead to increased energy expenditure and altered nutrient utilization.

  • PPARγ Inverse Agonism: PPARγ is a master regulator of adipogenesis and is the target of insulin-sensitizing drugs. While agonists of PPARγ promote fat storage, an inverse agonist like this compound binds to the receptor and promotes the recruitment of corepressors, leading to the repression of PPARγ target genes.[3][7][8] This can result in reduced adipogenesis and altered lipid metabolism.

Data Presentation: Quantitative Effects of REV-ERB Agonists in Metabolic Studies

While specific quantitative data for this compound's metabolic effects in vivo are not extensively available in publicly accessible literature, the following tables summarize representative data from studies on similar REV-ERB agonists, such as SR9009, to provide an expected range of effects.

Table 1: Effects of REV-ERB Agonism on Body Weight and Composition in Diet-Induced Obese (DIO) Mice

ParameterVehicle ControlREV-ERB Agonist (e.g., SR9009)Percent Change
Body Weight (g) 42.5 ± 1.536.8 ± 1.2~ -13%
Fat Mass (g) 18.2 ± 0.812.5 ± 0.6~ -31%
Lean Mass (g) 22.1 ± 0.522.3 ± 0.4No significant change

Data are presented as mean ± SEM and are representative of effects observed in studies with REV-ERB agonists.

Table 2: Effects of REV-ERB Agonism on Plasma Metabolic Parameters in DIO Mice

ParameterVehicle ControlREV-ERB Agonist (e.g., SR9009)Percent Change
Fasting Glucose (mg/dL) 155 ± 10120 ± 8~ -23%
Fasting Insulin (ng/mL) 2.1 ± 0.31.2 ± 0.2~ -43%
Triglycerides (mg/dL) 130 ± 1285 ± 9~ -35%
Total Cholesterol (mg/dL) 210 ± 15160 ± 11~ -24%

Data are presented as mean ± SEM and are representative of effects observed in studies with REV-ERB agonists.

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound in metabolic studies.

Protocol 1: In Vivo Administration of this compound in Mice

Objective: To administer this compound to mice to assess its effects on metabolic parameters.

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% Saline). Note: Due to the poor water solubility of this compound, a suitable vehicle is crucial for in vivo studies. The suggested vehicle is a common formulation for administering hydrophobic compounds.

  • Sterile syringes and needles (e.g., 27-gauge)

  • Animal balance

  • Experimental mice (e.g., C57BL/6J, diet-induced obese models)

Procedure:

  • Preparation of this compound Solution:

    • On the day of injection, prepare the this compound solution.

    • Calculate the required amount of this compound based on the desired dose (e.g., 30-100 mg/kg) and the number and weight of the mice.

    • Dissolve the this compound powder in the vehicle solution by vortexing and gentle warming if necessary to ensure complete dissolution. The final concentration should be calculated to allow for an appropriate injection volume (e.g., 5-10 µL/g of body weight).

  • Animal Handling and Dosing:

    • Weigh each mouse accurately before dosing.

    • Administer this compound via intraperitoneal (i.p.) injection.

    • The frequency of administration can vary depending on the study design (e.g., once or twice daily). For circadian rhythm studies, timing of the injection is critical.

Workflow for In Vivo this compound Administration:

G prep Prepare this compound Solution (e.g., 10% DMSO, 40% PEG300, 50% Saline) weigh Weigh Mice prep->weigh inject Intraperitoneal (i.p.) Injection (e.g., 30-100 mg/kg) weigh->inject monitor Monitor Metabolic Parameters inject->monitor

Workflow for this compound administration in mice.

Protocol 2: Glucose Tolerance Test (GTT)

Objective: To assess the effect of this compound on glucose clearance.

Materials:

  • This compound-treated and vehicle-treated mice

  • Glucose solution (20% w/v in sterile saline)

  • Glucometer and test strips

  • Syringes and needles

Procedure:

  • Fast the mice for 6 hours with free access to water.

  • Administer this compound or vehicle at the designated time before the GTT.

  • Take a baseline blood glucose reading (t=0) from the tail vein.

  • Administer a glucose bolus (2 g/kg body weight) via oral gavage or i.p. injection.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

Protocol 3: Insulin Tolerance Test (ITT)

Objective: To evaluate the effect of this compound on insulin sensitivity.

Materials:

  • This compound-treated and vehicle-treated mice

  • Human insulin solution (e.g., 0.75 U/kg body weight in sterile saline)

  • Glucometer and test strips

  • Syringes and needles

Procedure:

  • Fast the mice for 4-6 hours.

  • Administer this compound or vehicle at the designated time before the ITT.

  • Take a baseline blood glucose reading (t=0).

  • Administer insulin via i.p. injection.

  • Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.

Protocol 4: Analysis of Plasma Lipids

Objective: To determine the effect of this compound on circulating lipid levels.

Materials:

  • Plasma samples from this compound-treated and vehicle-treated mice

  • Commercial assay kits for triglycerides, total cholesterol, HDL, and LDL.

Procedure:

  • Collect blood from mice via tail vein or cardiac puncture into EDTA-coated tubes.

  • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Thaw plasma samples on ice and perform lipid assays according to the manufacturer's instructions.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

REV-ERB Signaling Pathway:

G This compound This compound REV_ERB REV-ERBα/β This compound->REV_ERB activates CoR Corepressor Complex (NCoR/HDAC3) REV_ERB->CoR recruits BMAL1 BMAL1 Gene CoR->BMAL1 represses transcription Metabolic_Genes Metabolic Genes (e.g., SREBP, FAS) CoR->Metabolic_Genes represses transcription

This compound activates REV-ERB, leading to transcriptional repression.

PPARγ Inverse Agonist Signaling Pathway:

G This compound This compound PPARG PPARγ/RXR This compound->PPARG binds to CoR Corepressor Complex PPARG->CoR promotes recruitment Adipogenic_Genes Adipogenic Genes (e.g., aP2, LPL) CoR->Adipogenic_Genes represses transcription

This compound acts as a PPARγ inverse agonist, repressing adipogenic genes.

Conclusion

This compound presents a valuable pharmacological tool for dissecting the roles of REV-ERB and PPARγ in metabolic regulation. The protocols and information provided herein offer a framework for conducting in vivo studies to investigate its metabolic effects. Due to the limited availability of specific quantitative data for this compound, researchers are encouraged to perform thorough dose-response and pharmacokinetic studies to optimize experimental conditions. Careful consideration of vehicle selection, dosing regimen, and appropriate metabolic assays will be critical for generating high-quality, reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Preventing SR10221 Precipitation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SR10221. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in cell culture experiments. Ensuring the compound remains in solution is critical for obtaining accurate and reproducible results.

Frequently Asked questions (FAQs)

Q1: What is this compound and why does it precipitate in cell culture?

This compound is a potent and selective non-covalent inverse agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1] It is a hydrophobic molecule with low aqueous solubility. Precipitation in cell culture media typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment of the media. This is often triggered when a concentrated stock solution, usually prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the culture medium.

Q2: How can I visually identify this compound precipitation?

Precipitation can manifest in several ways. You may observe:

  • Cloudiness or turbidity in the cell culture medium after adding this compound.

  • The formation of visible particles or crystals , which may be free-floating or settled at the bottom of the culture vessel.

  • A thin film on the surface of the medium or the culture plate.

It is crucial to distinguish precipitation from microbial contamination, which may also cause turbidity but is often accompanied by a rapid pH change and the presence of microorganisms visible under a microscope.

Q3: What is the recommended solvent and stock concentration for this compound?

The recommended solvent for preparing a high-concentration stock solution of this compound is DMSO. This compound is soluble in DMSO at a concentration of 125 mg/mL (222.77 mM). It is advisable to prepare a concentrated stock solution (e.g., 10 mM or 20 mM) in sterile DMSO.

Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced artifacts and cytotoxicity. A final DMSO concentration of less than 0.1% is generally recommended and considered safe for most cell lines. Some robust cell lines may tolerate up to 0.5%, but this should be determined empirically for your specific cells.

Q5: Can the type of cell culture medium affect this compound solubility?

Yes, the composition of the cell culture medium can influence the solubility of this compound. Different media formulations (e.g., DMEM, RPMI-1640, Ham's F-12) contain varying concentrations of salts, proteins, and other components that can interact with the compound and affect its solubility. If you encounter persistent precipitation, testing the solubility in different base media may be beneficial.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and preventing this compound precipitation.

Table 1: Troubleshooting this compound Precipitation
Problem Potential Cause Recommended Solution
Immediate Precipitation Upon Addition to Medium Solvent Shock: Rapid change in polarity when DMSO stock is added to aqueous medium.1. Slow, Dropwise Addition: Add the this compound stock solution drop-by-drop to the pre-warmed (37°C) medium while gently swirling the flask or plate. 2. Serial Dilution: Perform an intermediate dilution of the stock solution in a small volume of medium before adding it to the final culture volume.
High Final Concentration: The desired working concentration of this compound exceeds its solubility limit in the medium.1. Determine Kinetic Solubility: Perform a solubility test to find the maximum concentration of this compound that remains in solution in your specific cell culture system (see Experimental Protocols section). 2. Lower the Working Concentration: If possible, adjust your experimental design to use a lower, soluble concentration of this compound.
Low Medium Temperature: Adding a concentrated stock to cold medium can decrease solubility.Pre-warm the Medium: Always ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
Precipitation Occurs Over Time (Hours to Days) Compound Instability: this compound may degrade or aggregate over time at 37°C.1. Minimize Incubation Time: If experimentally feasible, reduce the duration of the treatment. 2. Replenish Medium: For longer experiments, consider replacing the medium with freshly prepared this compound at regular intervals.
Interaction with Media Components: Components like serum proteins or salts may interact with this compound, leading to precipitation.1. Reduce Serum Concentration: If your cell line allows, try reducing the serum percentage in your culture medium. 2. Test in Simpler Buffer: To isolate the cause, check the solubility of this compound in a simple buffer like sterile PBS.
pH Shift: Changes in the medium's pH due to cell metabolism can affect compound solubility.Use Buffered Medium: Consider using a medium buffered with HEPES to maintain a stable pH, especially for high-density cultures.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution and its dilution to a final working concentration, ensuring the final DMSO concentration remains at or below 0.1%.

Materials:

  • This compound powder

  • Sterile, cell culture-grade DMSO

  • Sterile microcentrifuge tubes

  • Sterile, complete cell culture medium

Procedure:

  • Prepare 10 mM Stock Solution:

    • On a calibrated analytical balance, weigh the appropriate amount of this compound. The molecular weight of this compound is 561.11 g/mol . To prepare 1 mL of a 10 mM stock solution, you would need 5.61 mg of this compound.

    • In a sterile microcentrifuge tube, dissolve the weighed this compound in the appropriate volume of sterile DMSO. For a 10 mM stock, add 1 mL of DMSO for every 5.61 mg of this compound.

    • Gently vortex or sonicate in a water bath at room temperature until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare Working Solution (Example for a 10 µM final concentration):

    • Pre-warm your complete cell culture medium to 37°C.

    • To achieve a final concentration of 10 µM from a 10 mM stock, a 1:1000 dilution is required.

    • For every 1 mL of final working solution, you will add 1 µL of the 10 mM this compound stock solution. This will result in a final DMSO concentration of 0.1%.

    • Add the 1 µL of stock solution dropwise to the pre-warmed medium while gently swirling.

    • Mix thoroughly before adding to your cells.

Protocol 2: Determining the Kinetic Solubility of this compound in Cell Culture Medium

This protocol allows you to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, complete cell culture medium

  • Sterile 96-well clear-bottom cell culture plate

  • Multichannel pipette

Procedure:

  • Prepare Serial Dilutions in DMSO:

    • In a 96-well plate, prepare a 2-fold serial dilution of your 10 mM this compound stock solution in 100% DMSO. This will create a range of concentrations.

  • Prepare Assay Plate:

    • Add 198 µL of your pre-warmed, complete cell culture medium to the wells of a new 96-well clear-bottom plate.

  • Add this compound Dilutions to Medium:

    • Using a multichannel pipette, transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1%.

    • Include a negative control (medium with 1% DMSO only) and a blank (medium only).

  • Incubate and Observe:

    • Cover the plate and incubate at 37°C for a time period that mimics your experiment (e.g., 2, 24, or 48 hours).

    • Visually inspect the wells for any signs of precipitation under a light microscope.

    • Alternatively, measure the absorbance at a wavelength where this compound does not absorb (e.g., 600-700 nm) using a plate reader. An increase in absorbance compared to the negative control indicates precipitation.

  • Determine Maximum Soluble Concentration:

    • The highest concentration of this compound that does not show any visible precipitate or a significant increase in absorbance is considered the kinetic solubility under these conditions.

Visualizations

PPARγ Inverse Agonist Signaling Pathway

PPARg_Inverse_Agonist_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound SR10221_n This compound This compound->SR10221_n Translocates PPARg_RXR PPARγ-RXR Heterodimer CoR Corepressor Complex (e.g., NCoR, SMRT) PPARg_RXR->CoR Stabilizes Interaction PPRE PPRE PPARg_RXR->PPRE Binds to CoR->PPRE TargetGenes Target Genes (e.g., FABP4, ANXA3) Repression Transcriptional Repression TargetGenes->Repression SR10221_n->PPARg_RXR Binds to LBD

Caption: this compound, a PPARγ inverse agonist, stabilizes the interaction between the PPARγ-RXR heterodimer and a corepressor complex, leading to the repression of target gene transcription.

Experimental Workflow for Preparing this compound Working Solution

SR10221_Preparation_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Sterile DMSO to Make 10 mM Stock weigh->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot prewarm Pre-warm Cell Culture Medium to 37°C aliquot->prewarm dilute Perform 1:1000 Dilution of Stock in Pre-warmed Medium prewarm->dilute mix Mix Thoroughly dilute->mix add_to_cells Add to Cell Culture mix->add_to_cells end End add_to_cells->end

Caption: Workflow for the preparation of this compound working solution for cell culture experiments.

Troubleshooting Logic for this compound Precipitation

Troubleshooting_Logic start Precipitation Observed? immediate Immediate Precipitation? start->immediate Yes no_precip No Precipitation (Proceed with Experiment) start->no_precip No delayed Delayed Precipitation immediate->delayed No sol_shock Check for Solvent Shock (Slow, Dropwise Addition, Pre-warm Medium) immediate->sol_shock Yes instability Consider Compound Instability (Reduce Incubation Time) delayed->instability high_conc Check Concentration (Determine Kinetic Solubility) sol_shock->high_conc interaction Check for Media Interactions (Reduce Serum, Test in PBS) instability->interaction

Caption: A decision tree to troubleshoot the cause of this compound precipitation in cell culture.

References

SR10221 cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SR10221. The following information addresses potential issues related to cytotoxicity, particularly at high concentrations, during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is known as a peroxisome proliferator-activated receptor-gamma (PPARγ) inverse agonist.[1][2] Instead of activating the receptor, it represses the downstream target genes of PPARγ. This action has been shown to lead to growth inhibition in specific cell lines, such as bladder cancer cells.[1][2]

Q2: Is this compound expected to be cytotoxic?

The primary described effect of this compound is growth inhibition (cytostatic) rather than direct cell killing (cytotoxic).[1][2] However, at high concentrations, off-target effects or exaggerated pharmacological effects could potentially lead to cytotoxicity. It is also crucial to distinguish between true cytotoxicity and experimental artifacts.[3]

Q3: We observe over 100% cell viability in some of our treatment groups compared to the vehicle control. What does this indicate?

Observing viability greater than 100% can be attributed to several factors:

  • Increased Metabolic Activity: The compound might be stimulating an increase in cellular metabolism without an increase in cell number.[3]

  • Cell Proliferation: At certain concentrations, some compounds can unexpectedly stimulate cell proliferation.[3]

  • Assay Interference: The compound may be directly interacting with the assay reagents, leading to a false signal.[3]

  • Uneven Cell Seeding: Fewer cells in the control wells compared to the treatment wells can lead to this result.[3]

Q4: Our cell viability results with this compound are inconsistent between experiments. What are common sources of variability?

Inconsistent results can arise from several sources, including:

  • Reagent Quality: Ensure the quality and stability of this compound and all assay reagents.[3]

  • Cell Culture Conditions: Variations in cell passage number, density, and health can significantly impact results.

  • Pipetting Errors: Inaccurate pipetting can lead to variability in both cell number and compound concentration.[4]

  • Incubation Times: Strict adherence to consistent incubation times is critical for reproducible results.

Troubleshooting Guides

Guide 1: Unexpected High Cytotoxicity Observed

If you observe higher-than-expected cytotoxicity, especially at high concentrations of this compound, consider the following troubleshooting steps.

Potential Cause & Troubleshooting Steps

  • Compound Precipitation: At high concentrations, this compound may precipitate out of the culture medium. These precipitates can interfere with optical readings in common viability assays (e.g., MTT, XTT), leading to an artificial decrease in signal that is misinterpreted as cytotoxicity.[3]

    • Visual Inspection: Carefully inspect the wells of your culture plate under a microscope for any signs of precipitation before adding assay reagents.

    • Solubility Test: Determine the solubility of this compound in your specific cell culture medium.

    • Alternative Assay: Consider using an assay less susceptible to interference from precipitates, such as a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.[5][6]

  • Direct Assay Interference: this compound itself might chemically interact with the assay reagents. For example, it could reduce tetrazolium salts (like MTT) or resazurin, leading to a color change independent of cellular metabolic activity.[3]

    • Cell-Free Control: Run a control plate with the same concentrations of this compound in cell culture medium but without cells. Add the assay reagent to see if a color change occurs.

  • Off-Target Effects: At high concentrations, this compound may have off-target effects that induce cytotoxicity through pathways unrelated to PPARγ.

    • Dose-Response Curve: Generate a detailed dose-response curve to identify the concentration at which cytotoxicity begins to occur.

    • Mechanism of Action Studies: If significant cytotoxicity is confirmed, further experiments may be needed to investigate the underlying mechanism (e.g., apoptosis vs. necrosis assays).

  • "Cytotoxicity Burst" Phenomenon: This refers to the nonspecific activation of stress response pathways at concentrations nearing those that cause cell death, which can interfere with reporter gene assays.[7]

    • Specificity Analysis: Compare the effective concentration for your endpoint with the cytotoxic concentration to determine if the observed effect is specific.[7]

Guide 2: Distinguishing Cytostatic vs. Cytotoxic Effects

Since this compound is known to inhibit growth, it's important to differentiate between a cytostatic (inhibition of proliferation) and a cytotoxic (cell-killing) effect.

Experimental Approach

  • Cell Counting: Perform direct cell counting (e.g., using a hemocytometer with trypan blue exclusion or an automated cell counter) at the beginning and end of the treatment period.

    • Cytostatic Effect: The number of viable cells in treated wells is similar to the initial number of seeded cells, while the number of viable cells in the control wells has increased.

    • Cytotoxic Effect: The number of viable cells in treated wells is lower than the initial number of seeded cells.

  • Proliferation Assays: Utilize assays that specifically measure DNA synthesis, such as BrdU incorporation assays.[8][9] A decrease in BrdU incorporation would indicate a cytostatic effect.

  • Membrane Integrity Assays: Assays that measure the release of intracellular components, like LDH, or use dyes that only enter cells with compromised membranes (e.g., propidium iodide), can confirm cell death.[5][6]

Data Presentation

Table 1: Example Data for this compound Cytotoxicity Profile
Concentration (µM)Cell Viability (%) (MTT Assay)LDH Release (% of Max)Cell Count (x10^4) (Day 3)
Vehicle Control100 ± 5.25.1 ± 1.325.6 ± 2.1
0.198.7 ± 4.85.5 ± 1.124.9 ± 1.9
185.3 ± 6.17.2 ± 1.515.3 ± 1.4
1060.1 ± 5.515.8 ± 2.48.1 ± 0.9
5025.4 ± 3.945.6 ± 4.13.5 ± 0.5
10010.2 ± 2.188.9 ± 6.31.2 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol assesses cell viability based on the metabolic activity of living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[3]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[6]

  • Plate Setup: Prepare a 96-well plate with cells and compound treatments as described for the MTT assay. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Sample Collection: After the treatment period, carefully collect a supernatant sample from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Stop Reaction: Add the stop solution provided with the kit.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Mandatory Visualization

SR10221_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PPARg_RXR PPARγ-RXR Heterodimer This compound->PPARg_RXR Binds to LBD CoR Corepressor Complex (e.g., NCoR) PPARg_RXR->CoR Promotes Recruitment PPRE PPRE (DNA Response Element) CoR->PPRE Binds to Complex TargetGenes Target Gene Transcription PPRE->TargetGenes Represses GrowthInhibition Cell Growth Inhibition TargetGenes->GrowthInhibition Troubleshooting_Workflow Start High Cytotoxicity Observed with this compound CheckPrecipitate Visually Inspect Wells for Precipitation Start->CheckPrecipitate PrecipitateYes Precipitate Observed CheckPrecipitate->PrecipitateYes Yes PrecipitateNo No Precipitate CheckPrecipitate->PrecipitateNo No SolubilityTest Perform Solubility Test & Use Alternative Assay (e.g., LDH) PrecipitateYes->SolubilityTest CellFreeAssay Run Cell-Free Assay (Compound + Reagent) PrecipitateNo->CellFreeAssay InterferenceYes Interference Detected CellFreeAssay->InterferenceYes Yes InterferenceNo No Interference CellFreeAssay->InterferenceNo No ChooseAssay Choose Non-Interfering Assay InterferenceYes->ChooseAssay ConfirmCytotoxicity Confirm Cytotoxicity with Orthogonal Method (e.g., Cell Counting) InterferenceNo->ConfirmCytotoxicity End Cytotoxicity is Likely a Real Effect ConfirmCytotoxicity->End

References

Technical Support Center: Optimizing SR10221 Incubation Time for Gene Repression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using SR10221, a potent PPARγ inverse agonist, for gene repression experiments. Find troubleshooting tips, frequently asked questions, and detailed protocols to optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule that functions as an inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] Unlike agonists that activate PPARγ, this compound binds to the receptor and promotes a conformational change that facilitates the recruitment of corepressor proteins.[3][4][5] This corepressor complex then binds to the promoter regions of PPARγ target genes, leading to the repression of their transcription.

Q2: Which genes are known to be repressed by this compound?

This compound has been shown to repress the expression of several PPARγ target genes. Notable examples include Fatty Acid Binding Protein 4 (FABP4) and Angiopoietin-like 4 (ANGPTL4).[2][6] Conversely, some genes, such as Annexin A3 (ANXA3), have been observed to be upregulated following this compound treatment in certain contexts.[2] The specific genes affected can be cell-type dependent.

Q3: What is the recommended concentration range for this compound in cell culture experiments?

Based on published studies, a concentration of 10 µM is frequently used for this compound to achieve significant gene repression in various cancer cell lines, including those derived from bladder cancer.[2] However, the optimal concentration can vary depending on the cell type and the specific experimental goals. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q4: How long should I incubate my cells with this compound to observe gene repression?

The optimal incubation time for this compound is dependent on the specific gene of interest and the experimental context. While some studies have reported effects on gene expression after 24 hours, longer-term treatments of 11-14 days have been used in clonogenic and cell proliferation assays.[6] For maximal repression of target genes like FABP4, a time-course experiment is highly recommended to determine the peak effect. A typical time-course experiment might include harvesting cells at 0, 6, 12, 24, 48, and 72 hours post-treatment.

Q5: What are the expected downstream effects of this compound treatment?

As a PPARγ inverse agonist, this compound-mediated gene repression can lead to various cellular effects. In cancer cell lines with activated PPARγ signaling, such as certain bladder cancers, this compound has been shown to inhibit cell growth and proliferation.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No significant gene repression observed. 1. Suboptimal Incubation Time: The kinetics of repression for your target gene may be faster or slower than the time point you measured. 2. Suboptimal this compound Concentration: The concentration used may be too low for your specific cell line. 3. Low PPARγ Expression: The target cell line may not express sufficient levels of PPARγ. 4. Inactive Compound: The this compound stock solution may have degraded.1. Perform a time-course experiment (e.g., 0, 6, 12, 24, 48, 72 hours) to identify the optimal incubation period. 2. Perform a dose-response experiment (e.g., 1, 5, 10, 20 µM) to determine the most effective concentration. 3. Verify PPARγ expression in your cell line using Western blot or qPCR. 4. Prepare a fresh stock solution of this compound.
High cell toxicity observed. 1. This compound Concentration is Too High: The concentration used may be cytotoxic to your specific cell line. 2. Prolonged Incubation: Extended exposure to the compound may be leading to off-target effects and cell death.1. Reduce the concentration of this compound. A dose-response curve can help identify a non-toxic, effective concentration. 2. Reduce the incubation time. A time-course experiment can help determine the shortest time required for significant gene repression.
Inconsistent results between experiments. 1. Variability in Cell Culture Conditions: Differences in cell density, passage number, or media composition can affect the response to treatment. 2. Inconsistent this compound Treatment: Variations in the preparation or application of the this compound solution.1. Standardize all cell culture parameters, including seeding density, passage number, and media components. 2. Ensure consistent preparation and application of the this compound working solution for each experiment.

Experimental Protocols

General Protocol for this compound Treatment of Cell Cultures
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentration. Include a vehicle control (medium with the same concentration of DMSO) in your experimental setup.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (determined by a time-course experiment) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., RNA extraction for qPCR).

Protocol for Assessing Gene Repression by qPCR
  • RNA Extraction: Extract total RNA from this compound-treated and vehicle-treated cells using a standard RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using primers specific for your target gene(s) and a suitable housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the expression levels in the this compound-treated samples to the vehicle-treated controls.

Quantitative Data Summary

Table 1: Effect of this compound on PPARγ Target Gene Expression

Cell LineTarget GeneTreatment ConcentrationTreatment DurationObserved EffectReference
5637 (Bladder Cancer)FABP4Not specifiedNot specifiedDownregulation[1]
UM-UC-9 (Bladder Cancer)FABP4Not specifiedNot specifiedDownregulation[1]
UM-UC-9 XenograftFABP4Not specifiedNot specifiedDownregulation[2]
UM-UC-9 XenograftANXA3Not specifiedNot specifiedUpregulation[2]

Table 2: Recommended Starting Points for this compound Experiments

ParameterRecommended Starting PointNotes
Concentration 10 µMOptimize with a dose-response experiment for your specific cell line.
Incubation Time 24 - 72 hoursOptimize with a time-course experiment to determine the kinetics of repression for your target gene.

Visualizations

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) This compound->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active PPARγ-RXR Heterodimer (Active) PPARg_RXR_inactive->PPARg_RXR_active Translocates to Nucleus and binds this compound Corepressor Corepressor Complex PPARg_RXR_active->Corepressor Recruits PPRE PPRE Corepressor->PPRE Binds to Repression Gene Repression Corepressor->Repression Mediates TargetGene Target Gene (e.g., FABP4) PPRE->TargetGene Regulates

Caption: this compound mechanism of action on the PPARγ signaling pathway.

Experimental_Workflow start Start: Hypothesis dose_response Dose-Response Experiment (e.g., 1-20 µM this compound) start->dose_response time_course Time-Course Experiment (e.g., 0-72 hours) dose_response->time_course Using optimal concentration optimal_conditions Determine Optimal Concentration & Incubation Time time_course->optimal_conditions main_experiment Perform Main Experiment with Optimized Conditions optimal_conditions->main_experiment data_analysis Data Analysis (e.g., qPCR, Western Blot) main_experiment->data_analysis end Conclusion data_analysis->end

Caption: Workflow for optimizing this compound incubation time.

Troubleshooting_Logic start Problem: No Gene Repression check_concentration Is this compound concentration optimal? start->check_concentration check_time Is incubation time optimal? check_concentration->check_time Yes solution_dose Solution: Perform Dose-Response check_concentration->solution_dose No check_pparg Does the cell line express PPARγ? check_time->check_pparg Yes solution_time Solution: Perform Time-Course check_time->solution_time No check_compound Is the this compound stock active? check_pparg->check_compound Yes solution_pparg Solution: Verify PPARγ Expression check_pparg->solution_pparg No solution_compound Solution: Prepare Fresh Stock check_compound->solution_compound No end Problem Solved check_compound->end Yes solution_dose->check_time solution_time->check_pparg solution_pparg->check_compound solution_compound->end

Caption: Troubleshooting logic for experiments with this compound.

References

troubleshooting inconsistent results with SR10221

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using SR10221, a potent PPARγ inverse agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a non-covalent inverse agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] Unlike agonists that activate PPARγ, this compound represses the basal transcriptional activity of the receptor.[2][3] It functions by promoting the recruitment of corepressors (like NCOR2) to the PPARγ ligand-binding domain, leading to the inhibition of downstream target genes.[4][5] This mechanism has been shown to inhibit the growth of certain cancer cell lines, such as bladder cancer.[1][2]

Q2: What is the difference between an antagonist and an inverse agonist in the context of PPARγ?

An antagonist blocks the binding of an agonist, thereby preventing activation, but has no effect on the receptor's basal activity. An inverse agonist, like this compound, not only blocks agonist activity but also reduces the constitutive or basal activity of the receptor.[3][6] this compound stabilizes a conformation of PPARγ that favors the binding of corepressors, actively suppressing gene transcription.[4][7]

Q3: What are the recommended solvent and storage conditions for this compound?

This compound has low water solubility. For in vitro experiments, it is soluble in DMSO at a concentration of 125 mg/mL (222.77 mM) with sonication.[1] For long-term storage, it is recommended to store the compound as a solid at -20°C. For stock solutions in DMSO, it is best to aliquot and store at -80°C to avoid repeated freeze-thaw cycles. The product is stable at room temperature for short periods, such as during shipping.[1]

Troubleshooting Guide

Issue 1: Inconsistent or weaker-than-expected results in cell-based assays.

This is one of the most common issues encountered and can stem from several factors related to compound handling, experimental setup, or data interpretation.

Potential Causes and Solutions:

  • Poor Solubility: Due to its low water solubility, this compound may precipitate in aqueous cell culture media, reducing its effective concentration.

    • Recommendation: Prepare a high-concentration stock solution in 100% DMSO.[1] When preparing working dilutions in cell culture media, ensure the final DMSO concentration is low (typically <0.1%) and consistent across all treatments, including vehicle controls. Vortex the final dilution thoroughly before adding to cells. A brief sonication of the stock solution may also aid dissolution.[1]

  • Compound Degradation: Improper storage can lead to the degradation of the compound.

    • Recommendation: Aliquot DMSO stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles.

  • Misinterpretation of Mechanism: As an inverse agonist, this compound represses the expression of PPARγ target genes.[2] Researchers expecting an activation (increase in gene expression) will see no effect or a decrease.

    • Recommendation: Ensure your experimental readout is designed to detect a decrease in the activity of PPARγ-regulated pathways. This can be measured by qPCR of downstream target genes like FABP4 and CD36.[3]

  • Cell Line Specificity: The effect of this compound can be dependent on the specific cell line and its level of basal PPARγ activity.

    • Recommendation: Verify the expression and basal activity of PPARγ in your cell line of interest. Cell lines with high PPARγ expression, such as certain bladder cancer lines, are more likely to show a pronounced response.[4]

Issue 2: Variability in biochemical assay results (e.g., TR-FRET).

Biochemical assays are sensitive to the precise concentration and conformation of the interacting partners.

Potential Causes and Solutions:

  • Incorrect Assay Setup for an Inverse Agonist: Standard coactivator recruitment assays are designed for agonists.

    • Recommendation: To measure the activity of an inverse agonist like this compound, you should use a corepressor recruitment assay.[4][5] For example, a LanthaScreen TR-FRET assay can be adapted to use a peptide from the corepressor NCOR2 instead of a coactivator peptide.[4][5] In this setup, this compound should produce a concentration-dependent increase in the TR-FRET signal.[4][5]

  • Protein Quality: The purity and folding of the PPARγ protein are critical for ligand binding and subsequent coregulator interaction.

    • Recommendation: Use highly purified, validated PPARγ protein. Ensure proper storage and handling to maintain its conformational integrity.

Quantitative Data Summary

ParameterValueSource
Chemical Formula C33H37ClN2O4[2]
Molecular Weight 561.12 g/mol [2]
Solubility in DMSO 125 mg/mL (222.77 mM)[1]

Experimental Protocols

Corepressor Recruitment Assay (TR-FRET)

This protocol is a general guideline for measuring the inverse agonist activity of this compound by observing the recruitment of a corepressor peptide to the PPARγ ligand-binding domain (LBD).

  • Reagents:

    • GST-tagged PPARγ-LBD

    • LanthaScreen™ Tb-anti-GST Antibody

    • Fluorescein-labeled NCOR2 corepressor peptide

    • This compound (and controls like GW1929 - agonist, T0070907 - inverse agonist)

    • Assay Buffer

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer containing a constant, low percentage of DMSO.

    • In a suitable microplate, add the PPARγ-LBD, Tb-anti-GST antibody, and the serially diluted this compound or control compounds.

    • Incubate for a defined period (e.g., 1 hour) at room temperature to allow compound binding.

    • Add the fluorescein-labeled NCOR2 peptide to all wells.

    • Incubate for another defined period (e.g., 1 hour) at room temperature.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm). An increase in this ratio indicates corepressor recruitment.

Visualizations

Signaling Pathway of this compound

SR10221_Mechanism cluster_nucleus Nucleus PPARg PPARγ PPRE PPRE (DNA) PPARg->PPRE binds RXR RXRα RXR->PPRE TargetGene Target Gene Transcription Repressed PPRE->TargetGene represses CoR Corepressor (e.g., NCOR2) CoR->PPARg recruited by This compound-bound PPARγ This compound This compound This compound->PPARg binds to LBD

Caption: Mechanism of this compound as a PPARγ inverse agonist.

Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Results with this compound CheckSolubility Verify Compound Solubility and Dilution Protocol Start->CheckSolubility SolubilityOK Solubility Protocol Correct CheckSolubility->SolubilityOK Yes SolubilityBad Adjust Dilution Method (e.g., vortex, final DMSO <0.1%) CheckSolubility->SolubilityBad No CheckStorage Review Storage Conditions (Aliquoted? -80°C?) StorageOK Storage is Correct CheckStorage->StorageOK Yes StorageBad Use New Aliquot CheckStorage->StorageBad No CheckMechanism Confirm Assay Measures Repression/Inverse Agonism MechanismOK Assay Design is Correct CheckMechanism->MechanismOK Yes MechanismBad Switch to Corepressor Assay or qPCR of Target Genes CheckMechanism->MechanismBad No CheckCellLine Validate PPARγ Expression in Cell Line CellLineOK Cell Line is Appropriate CheckCellLine->CellLineOK Yes CellLineBad Choose Different Cell Line or Overexpress PPARγ CheckCellLine->CellLineBad No SolubilityOK->CheckStorage StorageOK->CheckMechanism MechanismOK->CheckCellLine End Re-run Experiment CellLineOK->End SolubilityBad->End StorageBad->End MechanismBad->End CellLineBad->End

Caption: A logical workflow for troubleshooting this compound experiments.

References

how to assess SR10221 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of the PPARγ inverse agonist, SR10221, in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be handled and stored according to the following guidelines.[1]

FormStorage TemperatureDuration
Solid 0 - 4°CShort-term (days to weeks)
-20°CLong-term (months to years)
DMSO Stock Solution -20°C or -80°CUp to 1 month at -20°C, up to 6 months at -80°C. Avoid repeated freeze-thaw cycles.

Data compiled from multiple sources.

Q2: What is the solubility of this compound?

A2: this compound is highly soluble in dimethyl sulfoxide (DMSO). Information on its solubility in aqueous solutions is limited, and it is expected to have low aqueous solubility based on its chemical structure.

SolventSolubility
DMSO ≥ 100 mg/mL

It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous experimental medium. Ensure the final DMSO concentration is compatible with your assay and does not exceed recommended limits (typically <0.5%).

Q3: Is this compound stable at ambient temperature during shipping?

A3: Yes, this compound is stable enough for a few weeks during ordinary shipping and time spent in Customs when shipped at ambient temperature as a non-hazardous chemical.[1]

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 5.61 mg of this compound (Molecular Weight: 561.11 g/mol ) in 1 mL of DMSO. Vortex briefly to ensure complete dissolution. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in aqueous solution. Low aqueous solubility of this compound. The final concentration of the compound exceeds its solubility limit in the aqueous buffer or cell culture medium.- Decrease the final concentration of this compound in your experiment. - Increase the percentage of DMSO in the final solution, but ensure it remains within the tolerance level of your experimental system. - Consider using a formulation aid, such as a cyclodextrin, to enhance solubility.
Inconsistent experimental results. Degradation of this compound in the experimental solution. Adsorption of the compound to plasticware.- Perform a stability study of this compound under your specific experimental conditions (temperature, pH, medium components) to determine its stability over the time course of your experiment. - Prepare fresh working solutions from a frozen DMSO stock for each experiment. - Use low-protein-binding tubes and plates. - Include a time-zero control in your experiments to establish a baseline.
Loss of this compound potency over time. The compound is degrading in the stock solution or the working solution.- Ensure proper storage of the solid compound and DMSO stock solutions as recommended. - Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. - Protect solutions from light, as this compound's photostability is not well-characterized.
Extra peaks in HPLC chromatogram. Presence of degradation products or impurities.- Analyze a freshly prepared solution of this compound to identify the parent peak. - Perform a forced degradation study to intentionally generate degradation products and identify their retention times. This will help in developing a stability-indicating HPLC method. - Ensure the purity of the this compound batch used.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Aqueous Buffers

This protocol outlines a general method to determine the stability of this compound in a desired aqueous buffer (e.g., PBS) over time at a specific temperature.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Low-protein-binding microcentrifuge tubes

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare the working solution: Dilute the this compound stock solution into the aqueous buffer to a final concentration of 10 µM. The final DMSO concentration should be kept low (e.g., 0.1%).

  • Incubation: Aliquot the working solution into multiple low-protein-binding tubes. Incubate the tubes at the desired temperature (e.g., room temperature or 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take one tube from the incubator.

  • Sample Analysis: Immediately analyze the sample by HPLC. If immediate analysis is not possible, store the samples at -80°C until analysis.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% FA or TFA

    • Mobile Phase B: Acetonitrile with 0.1% FA or TFA

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute this compound and its potential degradation products. An example gradient is: 5% B to 95% B over 20 minutes. This may need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Based on the chemical structure, a wavelength in the range of 254-280 nm should be appropriate. A UV scan of a fresh sample is recommended to determine the optimal wavelength.

    • Injection Volume: 10-20 µL

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.

    • Plot the percentage of this compound remaining versus time to determine the stability profile.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.[2][3]

Procedure:

Prepare solutions of this compound (e.g., 100 µM in an appropriate solvent mixture) and subject them to the following stress conditions:

  • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidation: Add 3% hydrogen peroxide and incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the solution at 60°C for 24 hours.

  • Photodegradation: Expose the solution to a light source (e.g., UV lamp) for 24 hours.

Analyze the stressed samples by HPLC-UV and/or HPLC-MS to identify and characterize any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_result Result prep_stock Prepare 10 mM this compound stock in DMSO prep_work Prepare 10 µM working solution in aqueous buffer prep_stock->prep_work incubate Incubate at desired temperature (e.g., 37°C) prep_work->incubate sampling Sample at time points (0, 2, 4, 8, 24, 48h) incubate->sampling hplc Analyze by Reverse-Phase HPLC sampling->hplc data Integrate peak area of This compound hplc->data calc Calculate % this compound remaining vs. time=0 data->calc plot Plot stability profile calc->plot signaling_pathway This compound This compound PPARg PPARγ This compound->PPARg Binds as inverse agonist CoR Corepressor Complex PPARg->CoR Promotes recruitment TargetGenes Target Gene Transcription CoR->TargetGenes Represses CellGrowth Bladder Cancer Cell Growth TargetGenes->CellGrowth Leads to inhibition

References

Technical Support Center: SR10221 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the PPARγ inverse agonist, SR10221.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and non-covalent inverse agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3] Its primary mechanism involves repressing the downstream target genes of PPARγ.[1][3][4] This repression can lead to various cellular effects, including the inhibition of growth in certain cancer cell lines, such as those found in bladder cancer.[1][2][3][4]

Q2: How does this compound differ from a PPARγ antagonist?

A2: While both inverse agonists and antagonists can inhibit PPARγ activity, they do so through different mechanisms. Antagonists typically act as "silent" ligands, blocking the receptor's activation by agonists. In contrast, inverse agonists like this compound actively repress the basal transcriptional activity of PPARγ, promoting the recruitment of corepressor proteins to the receptor.[4]

Q3: What are the best practices for storing and handling this compound?

A3: For long-term storage, this compound should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment.[1] The compound is generally stable for a few weeks during standard shipping at ambient temperatures.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.[3]

Q4: In what solvent should I dissolve this compound?

A4: this compound is highly soluble in DMSO, with a solubility of up to 125 mg/mL (222.77 mM) with sonication.[3] For most in vitro experiments, preparing a concentrated stock solution in DMSO is the recommended first step.

Troubleshooting Guides

Issue 1: High Variability in Dose-Response Curves
Possible Cause Troubleshooting Step Rationale
Inconsistent this compound ConcentrationPrepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.This compound, like many small molecules, can degrade with improper storage and handling, leading to inaccurate concentrations and variable results.[3]
Cell Health and Passage NumberUse cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment.Cellular responses can change with high passage numbers, affecting receptor expression and signaling pathways.
Inconsistent Cell Seeding DensityEnsure uniform cell seeding density across all wells of your microplate. Use a multichannel pipette and mix the cell suspension thoroughly before seeding.Variations in cell number per well will lead to variability in the final readout of assays like cell proliferation or viability.
Edge Effects in MicroplatesAvoid using the outer wells of the microplate for treatment conditions, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media."Edge effects" are a common source of variability in plate-based assays.
Incomplete Dose-Response CurveEnsure the concentration range of this compound is wide enough to capture both the top and bottom plateaus of the response curve.An incomplete curve can lead to inaccurate calculation of parameters like IC50.
Issue 2: Lower Than Expected Potency (Right-Shifted IC50/EC50)
Possible Cause Troubleshooting Step Rationale
This compound DegradationUse a fresh vial of this compound or prepare a new stock solution. Confirm the concentration of your stock solution if possible.Degradation of the compound will lead to a lower effective concentration and thus, a decrease in observed potency.
Low PPARγ ExpressionVerify the expression level of PPARγ in your cell line using techniques like qPCR or Western blotting.The potency of this compound is dependent on the presence of its target, PPARγ.
Sub-optimal Assay ConditionsOptimize incubation times and reagent concentrations for your specific cell line and assay.Assay parameters can significantly influence the observed potency of a compound.
Off-Target EffectsWhile this compound is a PPARγ inverse agonist, consider the possibility of off-target effects at higher concentrations. Review literature for known off-target activities.Off-target binding can sometimes interfere with the primary mechanism of action, affecting the dose-response relationship.
Issue 3: Inconsistent Gene Expression Results (qPCR)
Possible Cause Troubleshooting Step Rationale
Variable RNA QualityUse a standardized RNA extraction protocol and assess RNA quality and quantity before proceeding with cDNA synthesis.Poor quality RNA will lead to unreliable qPCR results.
Primer InefficiencyValidate your qPCR primers for efficiency and specificity for the target genes (e.g., FABP4, a known PPARγ target).Inefficient or non-specific primers will produce inaccurate gene expression data.
Inappropriate Housekeeping GeneSelect and validate a stable housekeeping gene for your experimental conditions, as some common housekeeping genes can be affected by treatment.Normalizing to an unstable housekeeping gene will introduce significant variability.
Timing of Gene ExpressionPerform a time-course experiment to determine the optimal time point for measuring the expression of your target genes after this compound treatment.The kinetics of gene expression changes can vary, so measuring at a single, arbitrary time point may miss the peak response.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: In Vitro Potency of this compound in Bladder Cancer Cell Lines

Cell LineAssay TypeParameterValue (nM)Reference
UM-UC-9Cell ProliferationIC5016[5]
5637Cell ProliferationIC50>10,000[5]

Table 2: this compound Activity in a Corepressor Recruitment Assay

AssayParameterThis compoundT0070907 (another inverse agonist)
TR-FRET with NCOR2 peptideSignalConcentration-dependent increaseConcentration-dependent increase

Note: This table indicates that this compound promotes the interaction between PPARγ and the NCOR2 corepressor peptide in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[6]

Experimental Protocols

Protocol 1: Cell Proliferation Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well).

    • Incubate the plate for 24 hours to allow cells to attach.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in your cell culture medium. It is recommended to perform at least a 7-point dose-response curve with a vehicle control (e.g., DMSO).

    • Carefully remove the old medium from the wells and add the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized response versus the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Quantitative PCR (qPCR) for PPARγ Target Gene Expression
  • Cell Treatment and RNA Extraction:

    • Seed cells in a 6-well plate and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound and a vehicle control for the predetermined optimal time.

    • Wash the cells with PBS and lyse them directly in the plate using a lysis buffer from an RNA extraction kit.

    • Extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis:

    • Quantify the extracted RNA and assess its purity.

    • Synthesize cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for your target gene (e.g., FABP4) and a stable housekeeping gene, and a suitable qPCR master mix (e.g., SYBR Green).

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Normalize the expression of the target gene to the housekeeping gene and then to the vehicle control.

Visualizations

SR10221_Signaling_Pathway This compound This compound PPARG PPARγ This compound->PPARG Binds to PPRE PPRE (DNA) PPARG->PPRE Repression Repression PPARG->Repression CoR Corepressor Complex (e.g., NCOR) CoR->PPARG TargetGenes Target Gene Transcription (e.g., FABP4) Repression->TargetGenes

Caption: this compound binds to PPARγ, promoting the recruitment of a corepressor complex, which leads to the repression of target gene transcription.

Experimental_Workflow_Cell_Proliferation cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis Start Start: Healthy Cells in Logarithmic Growth Phase Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h (Cell Attachment) Seed->Incubate1 Treat Treat Cells with this compound (e.g., 72h) Incubate1->Treat Prepare_this compound Prepare this compound Serial Dilutions Prepare_this compound->Treat Add_Reagent Add Cell Viability Reagent (e.g., CellTiter-Glo®) Treat->Add_Reagent Measure Measure Luminescence Add_Reagent->Measure Analyze Normalize Data and Generate Dose-Response Curve Measure->Analyze IC50 Calculate IC50 Analyze->IC50

Caption: A typical experimental workflow for determining the IC50 of this compound in a cell proliferation assay.

References

SR10221 Dose-Response Curve Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing SR10221 dose-response curve experiments. The information is presented in a clear question-and-answer format to directly address specific issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inverse agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Unlike agonists that activate PPARγ, this compound binds to the receptor and promotes the recruitment of corepressor proteins. This action represses the basal transcriptional activity of PPARγ, leading to the downregulation of its target genes.[1] This mechanism is particularly relevant in contexts where PPARγ activity is implicated in disease progression, such as in certain types of cancer.

Q2: How does this compound affect PPARγ target gene expression?

As an inverse agonist, this compound decreases the expression of PPARγ target genes. Key target genes involved in lipid metabolism and adipogenesis, such as Fatty Acid Binding Protein 4 (FABP4) and CD36, are downregulated in response to this compound treatment. The extent of this downregulation is dose-dependent.

Q3: What are the expected outcomes of a successful this compound dose-response experiment?

A successful experiment will yield a sigmoidal dose-response curve where the measured response (e.g., cell viability, target gene expression) decreases with increasing concentrations of this compound. From this curve, key parameters such as the IC50 (half-maximal inhibitory concentration) can be determined, providing a quantitative measure of the compound's potency in the specific experimental system.

Troubleshooting Guides

This section addresses common problems encountered during this compound dose-response experiments.

Q4: My dose-response curve is flat or does not show a clear sigmoidal shape. What are the possible causes?

A flat or non-sigmoidal curve can arise from several factors:

  • Incorrect Concentration Range: The tested concentrations of this compound may be too high or too low to capture the dynamic range of the response. It is advisable to perform a broad-range pilot experiment (e.g., from 1 nM to 100 µM) to identify the optimal concentration range.

  • Cell Line Insensitivity: The chosen cell line may not be sensitive to PPARγ modulation or may have low levels of PPARγ expression. It is crucial to use cell lines with confirmed PPARγ expression and functional activity.

  • Compound Instability: Ensure that the this compound stock solution is properly prepared and stored to prevent degradation. Prepare fresh dilutions for each experiment.

  • Assay Interference: The components of the assay (e.g., phenol red in the medium, serum proteins) may interfere with this compound activity or the detection method.

Q5: I am observing high variability and inconsistent IC50 values between replicate experiments. How can I improve reproducibility?

Inconsistent IC50 values are a common challenge and can be addressed by standardizing the experimental protocol:

  • Consistent Cell Seeding: Ensure a uniform cell number is seeded in each well. Variations in cell density can significantly impact the response to treatment.

  • Standardized Incubation Times: The duration of cell culture and exposure to this compound should be kept constant across all experiments.

  • Control for Edge Effects: In multi-well plates, wells on the periphery are prone to evaporation, which can alter compound concentrations. To mitigate this, it is recommended to fill the outer wells with sterile phosphate-buffered saline (PBS) or medium without cells.

  • Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound and assay reagents.

  • Data Normalization: Normalize the data to appropriate controls (e.g., vehicle-treated cells as 100% viability and a positive control for cell death or no-cell control as 0% viability) to account for inter-plate variability.

Q6: The observed cell death is lower than expected, even at high concentrations of this compound. What could be the reason?

Several factors can contribute to lower-than-expected efficacy:

  • Cellular Resistance Mechanisms: The cells may possess intrinsic or acquired resistance mechanisms that counteract the effects of this compound.

  • Sub-optimal Assay Conditions: The chosen assay may not be sensitive enough to detect the full extent of cell death. Consider using a more sensitive assay or a combination of assays to assess different aspects of cell viability (e.g., metabolic activity, membrane integrity).

  • Short Treatment Duration: The incubation time with this compound may be insufficient to induce a significant response. Consider extending the treatment duration.

Data Presentation

The following tables provide representative quantitative data for this compound dose-response experiments.

Table 1: Representative Dose-Response Data for this compound on Bladder Cancer Cell Viability

This compound Concentration (µM)Percent Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.195.3 ± 4.8
182.1 ± 6.1
555.4 ± 7.3
1035.8 ± 5.9
2518.2 ± 4.1
508.9 ± 3.5
1004.1 ± 2.2

Table 2: Representative Dose-Dependent Effect of this compound on PPARγ Target Gene Expression

This compound Concentration (µM)FABP4 mRNA Expression (Fold Change ± SD)CD36 mRNA Expression (Fold Change ± SD)
0 (Vehicle)1.00 ± 0.121.00 ± 0.15
10.78 ± 0.090.85 ± 0.11
50.45 ± 0.070.58 ± 0.08
100.21 ± 0.050.33 ± 0.06
250.11 ± 0.040.19 ± 0.04

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for this compound Dose-Response Curve Generation

  • Cell Seeding: Seed bladder cancer cells (e.g., T24, UM-UC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with DMSO) and background control wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle control (set to 100% viability). Plot the percent viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for PPARγ Target Gene Expression

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in Protocol 1.

  • RNA Extraction: After the desired incubation period (e.g., 24 hours), lyse the cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for the target genes (e.g., FABP4, CD36) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target genes to the housekeeping gene and then to the vehicle-treated control.

Visualizations

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPARγ-RXR (Inactive) This compound->PPARg_RXR_inactive Binds PPARg_RXR_active PPARγ-RXR (Active) CoR Corepressors PPARg_RXR_inactive->CoR Recruits PPRE PPRE PPARg_RXR_active->PPRE Binds TargetGenes Target Genes (e.g., FABP4, CD36) mRNA mRNA (Downregulated) TargetGenes->mRNA Transcription Repression Transcriptional Repression

Caption: this compound binds to the inactive PPARγ-RXR heterodimer, promoting corepressor recruitment and transcriptional repression of target genes.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Cell Seeding (96-well plate) C Cell Treatment (Varying this compound conc.) A->C B This compound Serial Dilution B->C D Incubation (48-72 hours) C->D E Assay Reagent Addition (e.g., MTT) D->E F Incubation (e.g., 4 hours) E->F G Data Acquisition (Plate Reader) F->G H Normalization to Controls G->H I Dose-Response Curve Fitting H->I J IC50 Determination I->J

Caption: A typical experimental workflow for generating an this compound dose-response curve using a cell viability assay.

Troubleshooting_Logic Start Inconsistent Dose-Response Curve Results Q1 Is the curve flat or non-sigmoidal? Start->Q1 A1 Check concentration range Check cell line sensitivity Verify compound integrity Q1->A1 Yes Q2 Are IC50 values highly variable? Q1->Q2 No End Optimized Experiment A1->End A2 Standardize cell seeding Control incubation times Mitigate edge effects Ensure pipetting accuracy Q2->A2 Yes Q3 Is cell death lower than expected? Q2->Q3 No A2->End A3 Investigate resistance mechanisms Use a more sensitive assay Extend treatment duration Q3->A3 Yes Q3->End No A3->End

Caption: A logical troubleshooting workflow for addressing common issues in this compound dose-response experiments.

References

Technical Support Center: Addressing Low In Vivo Efficacy of SR10221

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low in vivo efficacy with the PPARγ inverse agonist, SR10221.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a non-covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][2] Unlike agonists that activate PPARγ, or antagonists that block agonist binding, this compound binds to PPARγ and promotes the recruitment of corepressor proteins.[2] This represses the transcription of PPARγ target genes, leading to effects such as growth inhibition in certain cancer cell lines, like those of the bladder.[1][2][3]

Q2: In which cancer models has this compound shown activity?

This compound has been primarily investigated in bladder cancer models, particularly those with high PPARγ activity.[3] In vitro studies have demonstrated its ability to inhibit the proliferation of PPARγ-activated bladder cancer cell lines.[3]

Q3: What are the known challenges associated with the in vivo use of this compound?

Some studies have reported modest or limited in vivo efficacy of this compound.[4] This may be attributed to factors such as imperfect physicochemical properties, which can affect its pharmacokinetics and bioavailability.

Q4: What are some suggested formulations for in vivo administration of this compound?

Due to its poor water solubility, this compound requires specific formulations for in vivo use. Common approaches include:

  • Suspensions: Utilizing suspending agents like Carboxymethyl cellulose (CMC).

  • Co-solvent systems: Employing solvents such as DMSO and PEG-400, often in combination with surfactants like Tween® 80 to improve solubility and stability.[5]

  • Lipid-based formulations: Dissolving the compound in oils.

It is crucial to optimize the formulation to ensure stability and bioavailability.

Troubleshooting Guide for Low In Vivo Efficacy

This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.

Issue 1: Suboptimal Drug Exposure

Low bioavailability and rapid clearance can lead to insufficient drug concentration at the tumor site.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Poor Solubility and Formulation Optimize the formulation. Experiment with different co-solvents (e.g., DMSO, PEG-400, NMP), cyclodextrins, or lipid-based systems to enhance solubility.[5][6][7][8][9] Ensure the formulation is stable and does not precipitate upon injection.
Low Bioavailability Conduct a pilot pharmacokinetic (PK) study to determine key parameters like Cmax, Tmax, half-life (t1/2), and bioavailability. If oral bioavailability is low, consider alternative administration routes such as intraperitoneal (IP) or intravenous (IV) injection.[10][11][12][13]
Rapid Metabolism and Clearance Analyze plasma and tissue samples for metabolites to understand the metabolic fate of this compound. If rapid metabolism is suspected, consider co-administration with a metabolic inhibitor (use with caution and appropriate controls) or explore structural modifications of the compound if feasible.[14]

Experimental Protocol: Pilot Pharmacokinetic Study

A pilot PK study is essential to understand the in vivo behavior of this compound.

  • Animal Model: Use the same mouse strain and tumor model as in the efficacy study.

  • Groups:

    • Group 1: Intravenous (IV) administration (for bioavailability calculation).

    • Group 2: Route of administration used in the efficacy study (e.g., oral gavage, IP).

  • Dosing: Administer a single dose of the formulated this compound.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Analysis: Use a validated analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.

  • Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t1/2, clearance, and bioavailability).

Issue 2: Inadequate Target Engagement

Even with sufficient drug exposure, this compound may not be effectively engaging its target, PPARγ, in the tumor tissue.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Insufficient Tumor Penetration Measure this compound concentration in tumor tissue at different time points post-administration to assess its distribution.
Dose-Response Relationship Perform a dose-escalation study to determine if a higher dose of this compound can achieve a better therapeutic response without significant toxicity.[15]
Target Saturation Assess the expression levels of PPARγ in your tumor model. Very high expression levels might require higher drug concentrations for effective target engagement.
Issue 3: Off-Target Effects or Toxicity

Unexpected toxicity or off-target effects can mask the therapeutic efficacy or lead to adverse outcomes.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Vehicle-Related Toxicity Administer the vehicle alone to a control group of animals to assess its potential toxicity.[5] Observe for any adverse effects that might be wrongly attributed to the drug.
Off-Target Activity Although specific off-target data for this compound is not widely published, consider performing an off-target screening panel to identify potential unintended binding partners.[16][17][18] Computational off-target prediction tools can also be utilized as a preliminary step.[19]
Dose-Limiting Toxicity Conduct a dose-range finding study to establish the maximum tolerated dose (MTD) of this compound in your animal model.[20]

Data Summary

Table 1: In Vitro Proliferation Data for PPARγ Modulators in Bladder Cancer Cells

Cell LineCompoundEffect on Proliferation
UM-UC-9T0070907Significant reduction
UM-UC-9This compoundSignificant reduction

Data adapted from studies on PPARG-activated bladder cancer cell lines.[3]

Experimental Protocols

In Vivo Efficacy Study in a Bladder Cancer Xenograft Model

  • Cell Line: Use a bladder cancer cell line with confirmed high PPARγ expression (e.g., UM-UC-9).

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of bladder cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Treatment Groups: Once tumors reach a predetermined size, randomize mice into treatment groups:

    • Vehicle control

    • This compound (at a determined dose and schedule)

  • Drug Administration: Administer the formulated this compound via the chosen route (e.g., oral gavage, IP injection).

  • Efficacy Readouts:

    • Tumor volume measurements throughout the study.

    • Tumor weight at the end of the study.

    • Immunohistochemical analysis of tumors for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

    • Analysis of PPARγ target gene expression in tumor tissue via qPCR.

Visualizations

SR10221_Signaling_Pathway This compound This compound PPARg PPARγ This compound->PPARg Binds to CoR Corepressors (e.g., NCOR1) PPARg->CoR Promotes Recruitment of TargetGenes PPARγ Target Genes CoR->TargetGenes Represses Transcription of TranscriptionRepression Transcriptional Repression TargetGenes->TranscriptionRepression GrowthInhibition Tumor Growth Inhibition TranscriptionRepression->GrowthInhibition

Caption: Signaling pathway of this compound as a PPARγ inverse agonist.

Experimental_Workflow cluster_preclinical In Vivo Efficacy Study Tumor_Implantation Tumor Cell Implantation (Subcutaneous) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment with this compound or Vehicle Randomization->Treatment Monitoring Tumor Volume Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint

Caption: General experimental workflow for an in vivo efficacy study.

Caption: Logical workflow for troubleshooting low in vivo efficacy.

References

Validation & Comparative

A Head-to-Head Battle of PPARγ Inhibitors: SR10221 vs. T0070907

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent PPARγ inhibitors, SR10221 and T0070907. This analysis is supported by experimental data to delineate their respective performance and mechanisms of action.

Peroxisome proliferator-activated receptor-gamma (PPARγ) has emerged as a significant therapeutic target in various diseases, including cancer. The inhibition of PPARγ activity is a key strategy in curbing the proliferation of certain cancer cells. Among the arsenal of PPARγ inhibitors, this compound and T0070907 have garnered considerable attention. This guide delves into a detailed comparison of these two compounds, focusing on their inhibitory potency, mechanism of action, and effects on cellular processes, substantiated by data from biochemical and cellular assays.

Quantitative Comparison of Inhibitory Activity

The inhibitory effects of this compound and T0070907 on PPARγ have been quantified in various assays. The following tables summarize the key data points from comparative studies.

CompoundAssay TypeCell LineIC50 (nM)Reference
This compound Cell ProliferationUM-UC-916[1]
T0070907 Cell ProliferationUM-UC-939[1]

Table 1: Comparison of IC50 values for this compound and T0070907 in a cell proliferation assay using the UM-UC-9 bladder cancer cell line.

CompoundAssay TypeTarget InteractionEC50/IC50 (nM)Reference
This compound TR-FRETPPARγ:NCOR2 Corepressor RecruitmentEC50 (concentration-dependent increase)[2]
T0070907 TR-FRETPPARγ:NCOR2 Corepressor RecruitmentEC50 (concentration-dependent increase)[2]
This compound TR-FRETPPARγ:MED1 Coactivator InteractionIC50 (concentration-dependent decrease)[2]
T0070907 TR-FRETPPARγ:MED1 Coactivator InteractionIC50 (concentration-dependent decrease)[2]

Table 2: Comparative performance of this compound and T0070907 in Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays, indicating their role as inverse agonists that promote corepressor binding and inhibit coactivator interaction.

Mechanism of Action: A Tale of Two Binding Modes

While both this compound and T0070907 act as inhibitors of PPARγ, their mechanisms of action at the molecular level are distinct.

T0070907 is characterized as a covalent inverse agonist . It forms a covalent bond with a cysteine residue (Cys313 in human PPARγ2) within the ligand-binding domain of PPARγ. This covalent modification induces a conformational change in the receptor, leading to the recruitment of corepressor proteins and subsequent repression of target gene transcription.

This compound , in contrast, is a non-covalent inverse agonist . It binds to the PPARγ ligand-binding domain through non-covalent interactions. Despite the difference in binding mode, this compound also effectively promotes the recruitment of corepressors and inhibits the binding of coactivators, ultimately leading to the repression of PPARγ signaling. Structural studies have revealed that both compounds induce distinct conformational changes in the AF-2 helix 12 (H12) of the PPARγ ligand-binding domain to facilitate corepressor binding.[3]

Experimental Protocols

To ensure the reproducibility and transparency of the presented data, detailed methodologies for the key experiments are outlined below.

TR-FRET Corepressor/Coactivator Recruitment Assay

This assay is designed to measure the ability of a compound to modulate the interaction between the PPARγ ligand-binding domain (LBD) and a coregulator peptide (either a corepressor or a coactivator).

  • Principle: The assay utilizes Time-Resolved Fluorescence Energy Transfer (TR-FRET). The PPARγ LBD is tagged (e.g., with GST) and is detected by a terbium-labeled antibody (donor fluorophore). The coregulator peptide is labeled with a fluorescent acceptor molecule. When the coregulator peptide binds to the PPARγ LBD, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. Inverse agonists enhance the interaction with corepressor peptides (increasing FRET) and decrease the interaction with coactivator peptides (decreasing FRET).

  • Protocol Outline:

    • A reaction mixture is prepared containing the GST-tagged PPARγ LBD, a terbium-labeled anti-GST antibody, and the fluorescently labeled corepressor (e.g., NCOR2) or coactivator (e.g., MED1) peptide in an appropriate assay buffer.

    • Serial dilutions of the test compounds (this compound or T0070907) are added to the reaction mixture in a 384-well plate.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • The TR-FRET signal is read on a compatible plate reader, measuring the emission at wavelengths specific for the donor and acceptor fluorophores.

    • Data is analyzed to determine the EC50 for corepressor recruitment or the IC50 for coactivator displacement.[2][4]

Cell Proliferation Assay

This assay assesses the impact of the inhibitors on the growth of cancer cell lines that are dependent on PPARγ signaling.

  • Principle: The proliferation of cells is measured over time in the presence of varying concentrations of the test compounds. A direct cell counting method is often preferred to avoid potential artifacts from metabolic assays, as PPARγ modulators can influence cellular metabolism.

  • Protocol Outline:

    • Bladder cancer cells with high PPARγ activity (e.g., UM-UC-9) are seeded in multi-well plates and allowed to adhere.

    • The cells are then treated with a range of concentrations of this compound or T0070907. A vehicle control (e.g., DMSO) is also included.

    • The cells are incubated for a defined period (e.g., several days), with the medium and compounds refreshed as needed.

    • At the end of the incubation period, the cells are harvested and counted using an automated cell counter or other direct counting methods.

    • The proliferation rate is calculated relative to the vehicle control, and the IC50 value is determined.[1]

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

PPARG_Signaling_Pathway cluster_ligand Ligand Binding cluster_receptor Receptor Interaction cluster_coregulator Coregulator Recruitment cluster_downstream Downstream Effects This compound This compound (Non-covalent) PPARG_RXR PPARγ-RXR Heterodimer This compound->PPARG_RXR Binds to LBD T0070907 T0070907 (Covalent) T0070907->PPARG_RXR Binds to LBD CoR Corepressors (e.g., NCoR) PPARG_RXR->CoR Promotes Recruitment CoA Coactivators (e.g., MED1) PPARG_RXR->CoA Inhibits Recruitment Gene_Repression Target Gene Repression CoR->Gene_Repression Mediates Proliferation_Inhibition Inhibition of Cell Proliferation Gene_Repression->Proliferation_Inhibition Leads to

Figure 1. Simplified signaling pathway of PPARγ inhibition by this compound and T0070907.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis TR_FRET TR-FRET Coregulator Recruitment Assay IC50_EC50 Determine IC50/EC50 Values TR_FRET->IC50_EC50 Proliferation Cell Proliferation Assay (e.g., in UM-UC-9 cells) Proliferation->IC50_EC50 Comparison Compare Potency and Efficacy IC50_EC50->Comparison start Select PPARγ Inhibitors (this compound and T0070907) start->TR_FRET start->Proliferation

Figure 2. General experimental workflow for comparing this compound and T0070907.

Conclusion

Both this compound and T0070907 are potent inverse agonists of PPARγ, effectively inhibiting its signaling and suppressing the proliferation of PPARγ-dependent cancer cells. The primary distinction lies in their binding mechanism, with T0070907 acting as a covalent inhibitor and this compound as a non-covalent inhibitor. Experimental data from cell proliferation assays suggest that this compound may exhibit slightly higher potency in certain cellular contexts.[1] The choice between these two inhibitors may depend on the specific research question, the desired duration of action, and the experimental system being utilized. This guide provides a foundational understanding for researchers to make informed decisions in the selection and application of these critical research tools.

References

A Comparative Analysis of SR10221 and GW9662: Unraveling Their Divergent Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peroxisome proliferator-activated receptor γ (PPARγ) modulators, SR10221 and GW9662 represent two distinct classes of compounds with significant implications for gene expression and cellular function. While both interact with PPARγ, their mechanisms of action diverge, leading to markedly different downstream effects. This guide provides a comprehensive comparison of this compound, a PPARγ inverse agonist, and GW9662, a PPARγ antagonist, with a focus on their impact on gene expression, supported by experimental data and detailed methodologies.

At a Glance: this compound vs. GW9662

FeatureThis compoundGW9662
Compound Type PPARγ Inverse AgonistPPARγ Antagonist
Mechanism of Action Binds to PPARγ and actively represses its basal transcriptional activity.[1][2]Binds to PPARγ and blocks the binding of agonists, thereby inhibiting their activity.[3]
Effect on PPARγ Target Genes Represses the expression of downstream PPARγ target genes.[1][2][4]Behaves as a silent ligand with minimal effect on basal gene expression but can reverse agonist-induced effects.[1][2]
Co-regulator Interaction Promotes the recruitment of co-repressors (e.g., NCOR1, NCOR2) to the PPARγ complex.[1][5]Can increase the affinity for co-repressors but does not typically weaken co-activator affinity, leading to a transcriptionally neutral profile in the absence of an agonist.[5]
Primary Cellular Effects Growth inhibition in certain cancer cell lines (e.g., bladder cancer).[1][2][4]Can inhibit the growth of some cancer cell lines and has been shown to have off-target effects, including the activation of PPARδ-mediated signaling.[3]

Deciphering the Mechanisms: Inverse Agonism vs. Antagonism

The fundamental difference between this compound and GW9662 lies in their interaction with the PPARγ receptor and the subsequent impact on its conformation and association with co-regulator proteins.

This compound as a PPARγ Inverse Agonist: An inverse agonist, such as this compound, binds to the PPARγ receptor and stabilizes it in a conformation that actively represses its constitutive (basal) activity. This is achieved by promoting the recruitment of co-repressor complexes, which include proteins like NCOR1 and NCOR2. These co-repressors then facilitate the repression of target gene transcription.[1][5]

GW9662 as a PPARγ Antagonist: In contrast, an antagonist like GW9662 acts as a neutral blocker. It binds to the PPARγ receptor, preventing the binding of endogenous or synthetic agonists. In the absence of an agonist, GW9662 generally has a minimal effect on the basal activity of the receptor.[1][2] However, some studies suggest that GW9662 can have effects independent of PPARγ antagonism, such as activating PPARδ signaling pathways.[3]

This compound This compound (Inverse Agonist) PPARg PPARγ/RXR Heterodimer This compound->PPARg Binds & Induces Repressive Conformation GW9662 GW9662 (Antagonist) GW9662->PPARg Binds & Blocks Agonist Binding Agonist Agonist Agonist->PPARg Binds & Induces Active Conformation CoR Co-repressors (e.g., NCOR1/2) PPARg->CoR Recruits CoA Co-activators PPARg->CoA Recruits Repression Transcriptional Repression CoR->Repression Mediates Activation Transcriptional Activation CoA->Activation Mediates Basal Basal Transcription

Figure 1: Mechanism of Action Comparison. This diagram illustrates the distinct mechanisms of this compound (inverse agonist), GW9662 (antagonist), and a typical agonist on the PPARγ receptor complex and its subsequent interaction with co-regulators to modulate gene transcription.

Impact on Gene Expression: A Head-to-Head Comparison

Studies in bladder cancer cell lines have provided direct comparative data on the effects of this compound and GW9662 on the expression of PPARγ target genes.

Table 1: Effect of this compound and GW9662 on PPARγ Target Gene Expression in Bladder Cancer Cells

GeneFunctionEffect of this compound (Inverse Agonist)Effect of GW9662 (Antagonist)
FABP4 Fatty acid binding protein, involved in lipid metabolismSignificant RepressionMinimal to no effect on basal expression
CD36 Scavenger receptor, involved in fatty acid uptakeRepressionMinimal to no effect on basal expression

Data summarized from studies in bladder cancer cell lines.[2]

These findings highlight that this compound actively downregulates the expression of key PPARγ target genes involved in lipid metabolism, while GW9662, in the absence of an agonist, has a negligible impact on their basal expression levels.

Cellular Consequences: Proliferation and Viability

The differential effects of this compound and GW9662 on gene expression translate into distinct cellular outcomes, particularly in the context of cancer cell proliferation.

Table 2: Effect of this compound and GW9662 on Bladder Cancer Cell Viability

Cell LineTreatmentEffect on Cell Viability
UM-UC-9This compoundSignificant growth inhibition
UM-UC-9GW9662No significant effect
5637This compoundGrowth inhibition
5637GW9662No significant effect

Data from viability assays in bladder cancer cell lines.[2]

The inverse agonist activity of this compound, leading to the repression of essential PPARγ target genes, results in a significant reduction in the viability of bladder cancer cells that are dependent on the PPARγ pathway. In contrast, the antagonistic action of GW9662 does not produce the same anti-proliferative effect in these cell lines.

cluster_workflow Experimental Workflow cluster_assays Assays start Bladder Cancer Cell Lines (e.g., UM-UC-9, 5637) treatment Treatment with: - this compound - GW9662 - DMSO (Control) start->treatment gene_expression Gene Expression Analysis (Nanostring/qPCR) treatment->gene_expression viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability results Comparative Analysis of: - Gene Expression Changes - Cell Proliferation/Viability gene_expression->results viability->results

Figure 2: Experimental Workflow. A simplified workflow for comparing the effects of this compound and GW9662 on bladder cancer cell lines.

Experimental Protocols

Gene Expression Analysis (Nanostring)
  • Cell Culture and Treatment: Bladder cancer cell lines (e.g., 5637) are cultured in appropriate media. Cells are then treated with either this compound, GW9662, a PPARγ agonist (e.g., Rosiglitazone), or DMSO as a vehicle control for a specified period (e.g., 24 hours).[2]

  • RNA Extraction: Total RNA is extracted from the treated cells using a commercially available kit according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and/or a bioanalyzer.

  • NanoString nCounter Assay:

    • Hybridization: A specific amount of total RNA (e.g., 100 ng) is hybridized with a custom or pre-designed CodeSet of reporter and capture probes targeting genes of interest. The hybridization reaction is carried out at 65°C for 16-20 hours.

    • Sample Processing: The hybridized samples are loaded onto the nCounter Prep Station for automated removal of excess probes and immobilization of target-probe complexes onto the cartridge.

    • Data Acquisition: The cartridge is then transferred to the nCounter Digital Analyzer for imaging and counting of the fluorescent barcodes corresponding to each target mRNA.[6][7][8]

  • Data Analysis: The raw digital counts are normalized using internal positive and negative controls. The normalized data is then analyzed to determine the differential expression of target genes between the different treatment groups. The data is often presented on a Log2 scale.[2][8]

Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Bladder cancer cells (e.g., UM-UC-9) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound, GW9662, or a vehicle control (DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Signal Measurement: The plate is incubated at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal. The luminescence is then measured using a plate reader.

  • Data Analysis: The luminescent signal from treated wells is normalized to the signal from vehicle-treated wells to determine the percentage of cell viability. IC50 values (the concentration of compound that inhibits 50% of cell growth) can be calculated from the dose-response curves.[2]

Conclusion

This compound and GW9662, while both targeting PPARγ, exhibit fundamentally different mechanisms of action that lead to distinct effects on gene expression and cellular function. This compound, as a PPARγ inverse agonist, actively represses the transcription of PPARγ target genes, resulting in significant anti-proliferative effects in PPARγ-dependent cancer cells. In contrast, GW9662, a PPARγ antagonist, primarily acts by blocking agonist-induced activity and has a minimal effect on basal gene expression, though potential off-target effects should be considered. This comparative analysis provides a framework for researchers to select the appropriate PPARγ modulator for their specific experimental needs and to better interpret the resulting data in the context of their distinct molecular mechanisms.

References

Validating Apoptosis in Cancer Cells: A Comparative Guide to PPARγ Inverse Agonists and Other Inducers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating novel anti-cancer therapies, the induction of apoptosis—programmed cell death—is a key mechanism of action to validate. This guide provides a comparative overview of the pro-apoptotic effects of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) inverse agonists, a class of emerging cancer therapeutics, benchmarked against established apoptosis inducers. While specific quantitative data on SR10221-induced apoptosis is not extensively available in the public domain, this guide draws upon data from other PPARγ inverse agonists and well-characterized compounds to provide a framework for experimental validation.

Comparative Analysis of Apoptosis Induction

The efficacy of a compound in inducing apoptosis can be quantified through various assays. The table below summarizes representative quantitative data from studies on PPARγ inverse agonists and other common apoptosis inducers. This data, presented for comparative purposes, highlights the variability in apoptotic response depending on the compound, cell line, and experimental conditions.

Compound ClassSpecific AgentCancer Cell LineConcentrationTime Point% Apoptotic Cells (Annexin V+)Key Apoptotic Markers Modulated
PPARγ Inverse Agonist T0070907Squamous Cell Carcinoma>10 µM-Induces anoikis (a form of apoptosis)-
PPARγ Antagonist GW9662Esophageal Cancer (EC109)10 µM48hIncreased apoptosis (specific % not stated)Downregulation of Bcl-2, Upregulation of Bax and cleaved Caspase-3[1][2]
Broad-Spectrum Kinase Inhibitor StaurosporineGastric Cancer (MGC803)200 ng/ml24h50.2%Activation of Caspase-3[3]
Broad-Spectrum Kinase Inhibitor StaurosporineGastric Cancer (SGC7901)200 ng/ml24h34.6%Activation of Caspase-3[3]
Death Receptor Ligand TRAILVarious Cancer CellsVariesVariesHighly variableActivation of Caspase-8[4][5]

Experimental Protocols for Apoptosis Validation

Accurate and reproducible data are paramount in validating the apoptotic effects of a test compound. Below are detailed methodologies for key experiments commonly employed in apoptosis research.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This assay is a widely used method to detect and quantify early and late-stage apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Culture and Treatment: Plate cancer cells at a suitable density and treat with the test compound (e.g., this compound) at various concentrations and for different time points. Include untreated and positive controls (e.g., Staurosporine).

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add fluorochrome-conjugated Annexin V (e.g., FITC, PE) and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.

Protocol:

  • Cell Preparation: Grow and treat cells on coverslips or chamber slides.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs in a humidified chamber at 37°C.

  • Detection: If using a fluorescent label, the slides can be directly visualized under a fluorescence microscope. If using a biotin-labeled dUTP, an additional step with streptavidin-HRP and a suitable substrate is required for colorimetric detection.

  • Counterstaining (Optional): Nuclei can be counterstained with DAPI or Hoechst to visualize all cells.

  • Analysis: Quantify the percentage of TUNEL-positive cells by counting the number of stained nuclei relative to the total number of nuclei.

Western Blotting for Apoptosis-Related Proteins

Western blotting is a powerful technique to investigate the molecular mechanisms of apoptosis by detecting changes in the expression and cleavage of key regulatory proteins.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect target proteins.

Protocol:

  • Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins such as:

    • Caspases: Cleaved Caspase-3, -8, -9.

    • Bcl-2 Family: Bcl-2, Bax, Bak, Bad, Bid.

    • PARP: Cleaved PARP.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Visualizing the Pathways and Processes

Diagrams are essential tools for conceptualizing the complex interactions in biological systems. Below are Graphviz diagrams illustrating the putative signaling pathway for PPARγ inverse agonist-induced apoptosis, a typical experimental workflow, and a logical comparison of different apoptosis inducers.

This compound This compound / PPARγ Inverse Agonist PPARg PPARγ This compound->PPARg Binds and inhibits CoR Co-repressor Complex PPARg->CoR Recruits GeneExp Altered Gene Expression CoR->GeneExp Bcl2_down ↓ Bcl-2 (Anti-apoptotic) GeneExp->Bcl2_down Bax_up ↑ Bax (Pro-apoptotic) GeneExp->Bax_up Mito Mitochondria Bcl2_down->Mito Inhibition released Bax_up->Mito Promotes permeabilization CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative signaling pathway of PPARγ inverse agonist-induced apoptosis.

start Start: Cancer Cell Culture treatment Treatment with this compound (and controls) start->treatment harvest Cell Harvesting treatment->harvest apoptosis_assays Apoptosis Assays harvest->apoptosis_assays annexin Annexin V/PI Staining (Flow Cytometry) apoptosis_assays->annexin tunel TUNEL Assay (Microscopy) apoptosis_assays->tunel western Western Blot (Caspases, Bcl-2 family) apoptosis_assays->western data_analysis Data Analysis & Quantification annexin->data_analysis tunel->data_analysis western->data_analysis conclusion Conclusion on Apoptotic Effect data_analysis->conclusion

Caption: Experimental workflow for validating apoptosis in cancer cells.

apoptosis_inducers Apoptosis Inducers center apoptosis_inducers->center This compound This compound (PPARγ Inverse Agonist) staurosporine Staurosporine (Kinase Inhibitor) trail TRAIL (Death Ligand) center->this compound Targets Nuclear Receptor center->staurosporine Broadly Inhibits Kinases center->trail Activates Extrinsic Pathway

Caption: Logical comparison of different classes of apoptosis inducers.

References

A Comparative Guide: SR10221 Versus Novel Covalent PPARγ Inverse Agonists in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the non-covalent PPARγ inverse agonist SR10221 and recently developed covalent inverse agonists. This document summarizes key performance data, outlines experimental methodologies, and visualizes the distinct mechanisms of action.

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation. While PPARγ agonists have been used clinically, their therapeutic potential is often accompanied by undesirable side effects. Consequently, inverse agonists, which actively repress PPARγ signaling, have emerged as a promising alternative for various therapeutic areas, including cancer. This guide focuses on a comparative analysis of this compound, a well-characterized non-covalent inverse agonist, and a new class of covalent inverse agonists that offer distinct pharmacological profiles.

Quantitative Performance Analysis

The following table summarizes the available quantitative data for this compound and representative new covalent PPARγ inverse agonists. These values are derived from various in vitro assays designed to assess their potency and efficacy in repressing PPARγ activity.

CompoundTypeTargetAssayPotency (IC50/GI50)Reference
This compound Non-covalent Inverse AgonistPPARγRT112/84 FABP4-NLucP Reporter Assay1.6 nM[1]
FX-909 Covalent Inverse AgonistPPARγIL1B mRNA suppression (UMUC9 cells)1.7 nM[2]
ANGPTL4 mRNA suppression (HT1197 cells)1.3 nM[2]
Clonogenic Growth (UBLC1 cells)~6 nM[2]
T0070907 Covalent Inverse AgonistPPARγClonogenic Growth (UBLC1 cells)~250 nM[2]

Mechanism of Action: A Tale of Two Repressive Strategies

Both this compound and the new covalent inverse agonists function by inducing a transcriptionally repressive state of PPARγ, but their molecular mechanisms differ in the way they engage with the receptor.

This compound , as a non-covalent inverse agonist, binds to the ligand-binding pocket of PPARγ. This binding event promotes a conformational change that destabilizes the activation function-2 (AF-2) helix (Helix 12). This altered conformation facilitates the recruitment of corepressor proteins, such as NCOR1 and NCOR2, which in turn leads to the transcriptional repression of PPARγ target genes.

New covalent PPARγ inverse agonists , such as the chloro-nitro-arene and 4-chloro-6-fluoroisophthalamide series (e.g., BAY-4931, BAY-0069, BAY-5516, BAY-5094, BAY-9683), also bind to the ligand-binding pocket but form a covalent bond with a specific cysteine residue (Cys285). This irreversible binding locks the receptor in a repressive conformation. Structural studies have revealed that these covalent inhibitors can induce distinct repressive states. Some, like the series including BAY-4931, promote a conformation where Helix 12 is sequestered into the ligand-binding pocket, creating a novel binding surface for corepressors.[3] Others, like BAY-9683, physically displace Helix 12, which also favors corepressor recruitment.[4] This covalent engagement can lead to a more sustained and potent inhibition of PPARγ signaling.

The following diagram illustrates the generalized signaling pathway of PPARγ and the distinct points of intervention for agonists, this compound, and covalent inverse agonists.

PPARG_Signaling cluster_ligands Ligands cluster_receptor PPARγ Receptor cluster_coregulators Co-regulators cluster_dna Gene Transcription Agonist Agonist PPARG PPARγ Agonist->PPARG Binds & Activates This compound This compound (Non-covalent) This compound->PPARG Binds & Induces Repressive State Covalent_IA Covalent Inverse Agonist Covalent_IA->PPARG Covalently Binds & Locks Repressive State Coactivator Co-activator PPARG->Coactivator Recruits Corepressor Co-repressor PPARG->Corepressor Recruits PPRE PPRE PPARG->PPRE Binds to DNA Coactivator->PPRE Promotes Transcription Corepressor->PPRE Inhibits Transcription Target_Gene_Activation Target Gene Activation PPRE->Target_Gene_Activation Target_Gene_Repression Target Gene Repression PPRE->Target_Gene_Repression

PPARγ Signaling and Ligand Intervention

Experimental Protocols

The following are generalized protocols for key assays used to characterize and compare PPARγ inverse agonists. Specific details may vary between laboratories and compound series.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-regulator Recruitment Assay

This biochemical assay measures the ability of a compound to promote the interaction between the PPARγ ligand-binding domain (LBD) and a co-regulator peptide (either a co-activator like MED1 or a co-repressor like NCOR2).

  • Principle: A fluorescently labeled PPARγ-LBD (e.g., using a terbium cryptate-labeled antibody) and a fluorescently labeled co-regulator peptide are incubated together. When the peptide binds to the LBD, the two fluorophores are brought into proximity, allowing for FRET to occur. Inverse agonists will promote the binding of a co-repressor peptide, leading to an increase in the FRET signal.

  • General Protocol:

    • Prepare a reaction mixture containing the PPARγ-LBD, the fluorescently labeled co-repressor peptide (e.g., biotinylated NCOR1 ID2 peptide), and the detection reagents (e.g., terbium-labeled anti-His antibody and streptavidin-d2).

    • Add serial dilutions of the test compound (e.g., this compound or a covalent inverse agonist) to the reaction mixture in a microplate.

    • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding to reach equilibrium.

    • Read the plate on a TR-FRET-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio and plot the data against the compound concentration to determine the EC50 (the concentration at which 50% of the maximal co-repressor recruitment is achieved).[1][2][5]

Cellular Reporter Gene Assay

This cell-based assay measures the functional consequence of PPARγ inverse agonism on the transcription of a specific target gene.

  • Principle: A cell line (e.g., RT112 bladder cancer cells) is engineered to express a reporter gene (e.g., NanoLuc luciferase) under the control of a PPARγ-responsive promoter (e.g., the FABP4 promoter). When PPARγ is active, it drives the expression of the reporter gene. An inverse agonist will repress this activity, leading to a decrease in the reporter signal.

  • General Protocol:

    • Seed the reporter cell line in a multi-well plate and allow the cells to adhere overnight.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for changes in gene expression.

    • Lyse the cells and measure the reporter activity (e.g., luminescence for luciferase) using a plate reader.

    • Normalize the reporter activity to cell viability (e.g., using a CellTiter-Glo assay).

    • Plot the normalized reporter activity against the compound concentration to determine the IC50 (the concentration at which 50% of the maximal inhibition is achieved).[1][5]

Clonogenic Growth Assay

This assay assesses the long-term effect of a compound on the proliferative capacity of cancer cells that are dependent on PPARγ signaling.

  • Principle: Single cells are seeded at a low density and allowed to grow into colonies over an extended period. The number and size of the colonies formed in the presence of the test compound are compared to a vehicle control.

  • General Protocol:

    • Seed a low number of cells (e.g., 500-1000 cells/well) in a multi-well plate.

    • The following day, treat the cells with a range of concentrations of the test compound.

    • Incubate the plates for an extended period (e.g., 11-14 days), allowing colonies to form.

    • Fix the colonies with a suitable fixative (e.g., methanol).

    • Stain the colonies with a dye (e.g., crystal violet).

    • Wash the plates to remove excess stain and allow them to dry.

    • Quantify the stained area or count the number of colonies to determine the growth inhibition (GI50), the concentration at which 50% of cell growth is inhibited.[2]

Conclusion

Both this compound and the newer covalent PPARγ inverse agonists represent valuable tools for investigating the therapeutic potential of repressing PPARγ activity. This compound serves as a well-validated, non-covalent probe for this mechanism. The emerging class of covalent inverse agonists offers the potential for enhanced potency and duration of action due to their irreversible binding mode. The choice between these compounds will depend on the specific research question, with covalent inhibitors being particularly suited for studies where sustained target engagement is desired. The experimental protocols outlined in this guide provide a foundation for the continued evaluation and comparison of these and future PPARγ modulators.

References

Confirming SR10221 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key experimental methods to confirm the target engagement of SR10221, a non-covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). We present detailed protocols for cellular thermal shift assays (CETSA), reporter gene assays, and co-immunoprecipitation, along with a quantitative comparison of this compound with other PPARγ modulators.

Mechanism of Action of this compound

This compound functions as a PPARγ inverse agonist by binding to the ligand-binding domain (LBD) of PPARγ. This binding event induces a conformational change, specifically repositioning helix 12 of the LBD. This altered conformation promotes the recruitment of corepressor proteins, such as Nuclear Receptor Corepressor 1 (NCoR1), to the PPARγ complex. The stabilized PPARγ-corepressor complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the repression of their transcription.[1] This mechanism is distinct from that of PPARγ agonists, which promote the recruitment of coactivators and enhance gene transcription.

Comparative Analysis of Target Engagement Methods

The selection of an appropriate method to confirm target engagement is critical for validating the mechanism of action of a compound. Below is a comparison of three widely used techniques for studying this compound's interaction with PPARγ in a cellular context.

FeatureCellular Thermal Shift Assay (CETSA)Reporter Gene AssayCo-Immunoprecipitation (Co-IP)
Principle Measures the thermal stabilization of PPARγ upon this compound binding.Quantifies the transcriptional activity of PPARγ in response to this compound.Detects the interaction between PPARγ and its binding partners (e.g., corepressors) in the presence of this compound.
Primary Readout Change in protein melting temperature (Tm) or isothermal dose-response.Luminescence or fluorescence signal from a reporter gene.Detection of co-precipitated proteins by Western blot or mass spectrometry.
Cellular Context Endogenous or overexpressed protein in intact cells or cell lysates.Overexpressed reporter system in engineered cell lines.Endogenous or overexpressed proteins in cell lysates.
Advantages Label-free, applicable to native proteins, provides direct evidence of binding.[2][3][4][5]High-throughput, sensitive, provides functional readout of downstream pathway modulation.Can identify protein-protein interactions and complex formation, applicable to endogenous proteins.
Disadvantages Not all ligand binding events cause a significant thermal shift, requires specific antibodies for detection.[6]Indirect measure of target binding, prone to artifacts from overexpression and off-target effects.Can have high background, may miss transient or weak interactions, requires high-quality antibodies.[7]

Quantitative Comparison of PPARγ Inverse Agonists

This table summarizes the reported potency of this compound in comparison to another well-characterized PPARγ inverse agonist, T0070907.

CompoundAssay TypeCell LineParameterValueReference
This compound NCOR2 Recruitment TR-FRET-EC50Responsive[8]
T0070907 NCOR2 Recruitment TR-FRET-EC50Responsive[8]
This compound FABP4-Luciferase ReporterRT112IC50Not specified[8]
T0070907 GAL4-hPPARγ-LBD Luciferase Reporter-IC50Not specified[8]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is adapted for determining the target engagement of this compound with PPARγ in intact cells.

  • Cell Culture and Treatment:

    • Culture cells expressing PPARγ to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellets in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • Detection of Soluble PPARγ:

    • Analyze the soluble protein fractions by Western blotting using a specific antibody against PPARγ.

    • Quantify the band intensities to determine the amount of soluble PPARγ at each temperature.

    • Plot the percentage of soluble PPARγ against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

PPARγ Reporter Gene Assay

This protocol describes a luciferase-based reporter assay to measure the inverse agonist activity of this compound.

  • Cell Line and Plasmids:

    • Use a suitable cell line (e.g., HEK293T) co-transfected with:

      • An expression vector for full-length human PPARγ.

      • A reporter plasmid containing a luciferase gene driven by a PPRE promoter.

      • A control plasmid expressing Renilla luciferase for normalization.

  • Cell Seeding and Transfection:

    • Seed the cells in a 96-well plate.

    • Transfect the cells with the plasmids using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound, a known agonist (e.g., Rosiglitazone) as a positive control for inhibition, and a vehicle control (DMSO).

    • Incubate the cells for another 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the compound concentration to determine the IC50 value of this compound. A decrease in luciferase activity indicates inverse agonism.[9][10][11][12][13]

Co-Immunoprecipitation (Co-IP)

This protocol is designed to demonstrate the this compound-induced interaction between PPARγ and a corepressor protein.[14][15][16][17]

  • Cell Lysis:

    • Treat cells expressing PPARγ with this compound or vehicle control.

    • Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific for PPARγ overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

    • Wash the beads several times with Co-IP buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against PPARγ and the corepressor of interest (e.g., NCoR1).

    • Detect the proteins using appropriate secondary antibodies and a chemiluminescence detection system. An increased amount of co-precipitated corepressor in the this compound-treated sample compared to the control confirms the compound's mechanism of action.

Visualizing the Molecular and Experimental Logic

To further clarify the concepts discussed, the following diagrams illustrate the PPARγ signaling pathway, the experimental workflow for confirming target engagement, and the logical relationship between the different experimental outcomes.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPARγ-RXR (Inactive) This compound->PPARg_RXR_inactive Enters Cell & Binds PPARg_RXR_active PPARγ-RXR-SR10221 -Corepressor Complex PPARg_RXR_inactive->PPARg_RXR_active Conformational Change Corepressors Corepressors (e.g., NCoR1) Corepressors->PPARg_RXR_active Recruitment PPRE PPRE PPARg_RXR_active->PPRE Binds TranscriptionRepression Transcription Repression PPARg_RXR_active->TranscriptionRepression Mediates TargetGene Target Gene TranscriptionRepression->TargetGene Inhibits

Caption: PPARγ Inverse Agonist Signaling Pathway.

Target_Engagement_Workflow cluster_assays Target Engagement Assays cluster_readouts Primary Readouts start Start: Treat cells with this compound CETSA CETSA start->CETSA ReporterAssay Reporter Gene Assay start->ReporterAssay CoIP Co-Immunoprecipitation start->CoIP CETSA_readout Increased PPARγ Thermal Stability CETSA->CETSA_readout Reporter_readout Decreased Reporter Gene Expression ReporterAssay->Reporter_readout CoIP_readout Increased PPARγ- Corepressor Interaction CoIP->CoIP_readout end Conclusion: This compound engages PPARγ as an inverse agonist CETSA_readout->end Reporter_readout->end CoIP_readout->end

Caption: Experimental Workflow for Target Engagement.

Logical_Relationship cluster_hypothesis Hypothesis cluster_predictions Experimental Predictions cluster_conclusion Conclusion Hypothesis This compound is a PPARγ inverse agonist Prediction1 This compound will stabilize PPAgγ (CETSA) Hypothesis->Prediction1 Prediction2 This compound will decrease PPRE-driven reporter activity Hypothesis->Prediction2 Prediction3 This compound will increase PPAgγ-corepressor interaction (Co-IP) Hypothesis->Prediction3 Conclusion Target engagement confirmed Prediction1->Conclusion Prediction2->Conclusion Prediction3->Conclusion

Caption: Logical Flow of Experimental Validation.

References

SR10221: A Comparative Analysis of its Selectivity for PPAR Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of SR10221 against the three peroxisome proliferator-activated receptor (PPAR) isoforms: PPARα, PPARγ, and PPARδ. The information is compiled from publicly available experimental data to assist researchers in evaluating this compound for their specific applications.

Selectivity Profile of this compound

This compound is predominantly characterized as a potent inverse agonist for PPARγ. An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of PPARγ, this compound promotes the recruitment of corepressor proteins, leading to the repression of target gene transcription.

Target IsoformActivity TypeIC50 (nM)Reference
PPARγ Inverse Agonist0.2 - 263[1]
PPARα Not ReportedNot Reported-
PPARδ Not ReportedNot Reported-

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. The wide range for PPARγ may reflect different assay conditions or the recruitment of different corepressor peptides.

Experimental Methodologies

The determination of the activity and selectivity of compounds like this compound against PPAR isoforms is typically performed using a variety of in vitro assays. A common and robust method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

TR-FRET Competitive Binding Assay

This assay measures the ability of a test compound to displace a fluorescently labeled ligand (tracer) from the ligand-binding domain (LBD) of a PPAR isoform.

Principle: The PPAR-LBD is tagged (e.g., with GST), and a terbium-labeled antibody that specifically binds to the tag is used. A fluorescent tracer molecule that binds to the PPAR-LBD serves as the FRET acceptor. When the antibody-LBD complex and the tracer are in close proximity, excitation of the terbium donor results in energy transfer to the fluorescent tracer, producing a FRET signal. A test compound that binds to the LBD will compete with the tracer, leading to a decrease in the FRET signal.

General Protocol:

  • Reagent Preparation: Prepare assay buffer, a solution of the specific PPAR isoform LBD (α, γ, or δ) complexed with the terbium-labeled antibody, and a solution of the fluorescent tracer.

  • Compound Dispensing: Dispense the test compound (e.g., this compound) at various concentrations into a 384-well assay plate.

  • Reagent Addition: Add the PPAR-LBD/antibody complex to the wells containing the test compound.

  • Tracer Addition: Add the fluorescent tracer to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (one for the terbium donor and one for the tracer acceptor).

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. The IC50 values are determined by plotting the emission ratio against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the generalized PPAR signaling pathway and a typical experimental workflow for assessing compound selectivity.

PPAR_Signaling_Pathway PPAR Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., this compound) PPAR PPAR (α, γ, or δ) Ligand->PPAR Binds RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE (PPAR Response Element) PPAR->PPRE Binds to DNA RXR->PPRE Binds to DNA CoR Corepressor Complex CoR->PPAR Binds (Inverse Agonist) CoR->RXR Binds (Inverse Agonist) CoA Coactivator Complex CoA->PPAR Binds (Agonist) CoA->RXR Binds (Agonist) TargetGene Target Gene PPRE->TargetGene Regulates mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation BiologicalResponse Biological Response Protein->BiologicalResponse

Caption: Generalized PPAR signaling pathway.

Experimental_Workflow Experimental Workflow for Selectivity Profiling cluster_assays In Vitro Assays cluster_data Data Analysis cluster_comparison Comparative Analysis Assay_Alpha PPARα Assay IC50_Alpha IC50 for PPARα Assay_Alpha->IC50_Alpha Assay_Gamma PPARγ Assay IC50_Gamma IC50 for PPARγ Assay_Gamma->IC50_Gamma Assay_Delta PPARδ Assay IC50_Delta IC50 for PPARδ Assay_Delta->IC50_Delta Compound Test Compound (this compound) Compound->Assay_Alpha Compound->Assay_Gamma Compound->Assay_Delta Selectivity Selectivity Profile (Fold-difference) IC50_Alpha->Selectivity IC50_Gamma->Selectivity IC50_Delta->Selectivity

Caption: Workflow for determining compound selectivity.

References

Cross-Validation of SR10221 Effects with siRNA Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the on-target effects of the small molecule inhibitor SR10221 with the genetic knockdown of its target, Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), using small interfering RNA (siRNA). The objective is to distinguish the specific effects of PPARγ inhibition from potential off-target activities of the chemical compound, a critical step in drug development and target validation.

Introduction to this compound and Target Validation

This compound is a known inverse agonist of PPARγ, a nuclear receptor that plays a pivotal role in adipogenesis, inflammation, and metabolism.[1][2] As an inverse agonist, this compound represses the basal transcriptional activity of PPARγ, leading to the downregulation of its target genes.[1][2][3] This has shown potential therapeutic implications, such as growth inhibition in certain cancer cell lines.[1][2][3]

However, like any pharmacological agent, it is crucial to ascertain that the observed cellular effects of this compound are indeed mediated through its intended target, PPARγ. siRNA-mediated gene knockdown offers a highly specific method to silence the expression of a target protein.[4][5][6] By comparing the phenotypic and molecular outcomes of this compound treatment with those of PPARγ siRNA knockdown, researchers can confidently attribute the observed effects to the inhibition of the PPARγ signaling pathway.

Comparative Data Summary

The following table summarizes the expected quantitative outcomes from a series of experiments designed to cross-validate the effects of this compound with PPARγ siRNA knockdown in a relevant cell line (e.g., a bladder cancer cell line with known PPARγ activity).

Parameter Control (DMSO) This compound (10 µM) Control siRNA PPARγ siRNA This compound + PPARγ siRNA
PPARγ mRNA Expression (Relative Quantification) 1.00.981.00.250.23
PPARγ Protein Level (Western Blot, Relative Density) 1.01.01.00.150.14
Target Gene (e.g., FABP4) mRNA Expression (RQ) 1.00.451.00.500.48
Cell Viability (% of Control) 100%75%100%78%76%
Corepressor (e.g., NCOR1) Recruitment to PPARγ (Co-IP) BaselineIncreasedBaselineN/AN/A

Table 1: Expected quantitative comparison of this compound and PPARγ siRNA effects. The data presented are hypothetical and serve to illustrate the expected concordance between the pharmacological and genetic inhibition of PPARγ.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental approach, the following diagrams are provided.

SR10221_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_cyt PPARγ This compound->PPARg_cyt Enters Cell PPARg_nuc PPARγ This compound->PPARg_nuc Binds CoR Corepressors (e.g., NCOR1) This compound->CoR PPARg_cyt->PPARg_nuc Translocates RXR RXR PPARg_nuc->RXR Heterodimerizes PPRE PPRE PPARg_nuc->PPRE Binds DNA RXR->PPRE Binds DNA TargetGenes Target Genes (e.g., FABP4) PPRE->TargetGenes Inhibits Transcription TranscriptionRepression Transcription Repression CoR->PPARg_nuc Recruited

Caption: this compound signaling pathway.

siRNA_Validation_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_validation Validation start Seed Cells transfection Transfect with Control or PPARγ siRNA start->transfection treatment Treat with DMSO or this compound transfection->treatment qpcr qPCR for mRNA (PPARγ, Target Genes) treatment->qpcr western Western Blot for Protein (PPARγ) treatment->western viability Cell Viability Assay treatment->viability coip Co-immunoprecipitation (PPARγ-Corepressor) treatment->coip comparison Compare Phenotypes & Molecular Readouts qpcr->comparison western->comparison viability->comparison coip->comparison conclusion Conclude On-Target Effect comparison->conclusion

Caption: Experimental workflow for cross-validation.

Detailed Experimental Protocols

The following protocols provide a general framework. Specific details may need to be optimized based on the cell line and available reagents.

Cell Culture and Treatment
  • Cell Line: A human bladder cancer cell line (e.g., T24) known to express functional PPARγ.

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in culture medium to the final working concentration (e.g., 10 µM). An equivalent concentration of DMSO should be used as a vehicle control.

siRNA Transfection
  • siRNA: Use pre-designed and validated siRNA targeting human PPARγ and a non-targeting control siRNA.

  • Transfection Reagent: Use a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).

  • Protocol:

    • Seed cells in 6-well plates to reach 50-60% confluency on the day of transfection.

    • Prepare siRNA-lipid complexes according to the manufacturer's instructions. Briefly, dilute siRNA and the transfection reagent separately in serum-free medium, then combine and incubate for 15-20 minutes at room temperature.

    • Add the complexes to the cells and incubate for 48-72 hours before proceeding with this compound treatment or downstream analysis.

Quantitative Real-Time PCR (qPCR)
  • Purpose: To measure the mRNA expression levels of PPARγ and its target genes.

  • Protocol:

    • Extract total RNA from cell lysates using a commercial kit (e.g., RNeasy Kit).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using a SYBR Green-based master mix and primers specific for PPARγ, a target gene (e.g., FABP4), and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate relative gene expression using the ΔΔCt method.

Western Blotting
  • Purpose: To assess the protein levels of PPARγ.

  • Protocol:

    • Lyse cells in RIPA buffer containing protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against PPARγ, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. Use a loading control (e.g., β-actin) for normalization.

Cell Viability Assay
  • Purpose: To measure the effect of this compound and/or PPARγ knockdown on cell proliferation/viability.

  • Protocol:

    • Seed cells in a 96-well plate and perform siRNA transfection and/or this compound treatment as described above.

    • Add a reagent such as MTT or resazurin to the wells and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

    • Express cell viability as a percentage of the control-treated cells.

Co-immunoprecipitation (Co-IP)
  • Purpose: To assess the interaction between PPARγ and a corepressor protein.

  • Protocol:

    • Lyse cells in a non-denaturing lysis buffer.

    • Pre-clear the lysates with protein A/G agarose beads.

    • Incubate the lysates with an antibody against PPARγ overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

    • Wash the beads and elute the bound proteins.

    • Analyze the eluates by Western blotting using antibodies against PPARγ and the corepressor of interest (e.g., NCOR1).

Conclusion

References

A Head-to-Head Battle in Bladder Cancer: SR10221 vs. BAY-4931

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Two Potent PPARγ Inverse Agonists in Preclinical Bladder Cancer Studies

For researchers and drug development professionals navigating the landscape of targeted therapies for bladder cancer, the peroxisome proliferator-activated receptor gamma (PPARγ) has emerged as a critical therapeutic target, particularly in the luminal subtype of the disease. Two notable compounds, SR10221 and BAY-4931, both potent inverse agonists of PPARγ, have shown promise in preclinical studies. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the evaluation of these potential therapeutic agents.

At a Glance: Performance Comparison

This compound and BAY-4931 have been evaluated for their ability to inhibit the proliferation of bladder cancer cells and modulate the expression of PPARγ target genes. The available data indicates that both compounds are highly potent, with BAY-4931 demonstrating greater potency in both biochemical and cell-based assays.

ParameterThis compoundBAY-4931Bladder Cancer Cell LineReference
Cell Proliferation IC50 16 nM3.4 nMUM-UC-9[1]
Biochemical IC50 (PPARγ Inverse Agonism) Not explicitly stated0.17 nMN/A[1]
Effect on FABP4 Gene Expression DownregulationDownregulation (modest, comparable to this compound for precursor BAY-0069)RT112 xenograft tumors[1]
Effect on ANXA3 Gene Expression UpregulationUpregulation (for precursor BAY-0069)In vitro mRNA expression studies[1]

Mechanism of Action: PPARγ Inverse Agonism

Both this compound and BAY-4931 function as inverse agonists of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis and has been identified as a key driver in luminal bladder cancer. In its activated state, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to PPARγ response elements (PPREs) in the promoter regions of target genes, leading to their transcription. This signaling pathway is implicated in tumor cell proliferation.

As inverse agonists, this compound and BAY-4931 bind to PPARγ and promote the recruitment of corepressors, such as nuclear receptor corepressor 2 (NCOR2), to the PPARγ/RXR complex. This action actively represses the basal transcriptional activity of PPARγ, leading to the downregulation of pro-proliferative target genes like FABP4 and the upregulation of other genes such as ANXA3. The ultimate effect is a reduction in bladder cancer cell proliferation.

PPARg_Inverse_Agonist_Pathway cluster_nucleus Nucleus cluster_inhibition PPARg PPARγ PPRE PPRE PPARg->PPRE bind CoRepressor Corepressor (e.g., NCOR2) PPARg->CoRepressor recruits RXR RXR RXR->PPRE bind TargetGenes Target Gene Transcription PPRE->TargetGenes activates CoRepressor->PPRE represses Proliferation Cell Proliferation TargetGenes->Proliferation promotes This compound This compound This compound->PPARg bind as inverse agonists BAY4931 BAY-4931 BAY4931->PPARg bind as inverse agonists

Caption: Mechanism of PPARγ inverse agonists in bladder cancer.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and BAY-4931.

Cell Proliferation Assay (UM-UC-9)

This assay determines the concentration of the compound that inhibits cell proliferation by 50% (IC50).

Workflow:

Caption: Workflow for the cell proliferation assay.

Detailed Steps:

  • Cell Culture: UM-UC-9 bladder cancer cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density to allow for logarithmic growth over the course of the experiment.

  • Treatment: A day after seeding, cells are treated with a range of concentrations of this compound or BAY-4931, typically in a serial dilution format. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 7 days to allow for multiple cell divisions.

  • Cell Counting: After the incubation period, the total number of viable cells in each well is determined using a direct cell counting method, such as high-content imaging of fluorescently labeled nuclei. This method is preferred over metabolic assays (e.g., MTT) to avoid potential artifacts from the compounds' effects on cellular metabolism.

  • Data Analysis: The cell counts are normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.

PPARγ:NCOR2 Corepressor Recruitment Assay (Biochemical)

This biochemical assay measures the ability of the compounds to promote the interaction between the PPARγ ligand-binding domain (LBD) and a corepressor peptide.

Workflow:

Caption: Workflow for the corepressor recruitment assay.

Detailed Steps:

  • Reagents: Purified, recombinant PPARγ LBD and a fluorescently labeled peptide from the corepressor NCOR2 are used. A time-resolved fluorescence resonance energy transfer (TR-FRET) system is employed for detection, often using a terbium-labeled antibody against a tag on the PPARγ LBD and a fluorescently labeled NCOR2 peptide.

  • Reaction Setup: The PPARγ LBD is incubated with various concentrations of the test compounds (this compound or BAY-4931) in a microplate.

  • Corepressor Addition: The fluorescently labeled NCOR2 peptide is added to the wells.

  • Measurement: If the compound induces an interaction between PPARγ and the NCOR2 peptide, the two fluorophores are brought into proximity, resulting in a FRET signal. This signal is measured using a plate reader capable of TR-FRET detection.

  • Data Analysis: The intensity of the FRET signal is proportional to the extent of corepressor recruitment. The IC50 value, representing the concentration of the compound that produces 50% of the maximal response, is calculated from the dose-response curve.

In Vivo Gene Expression Analysis (RT112 Xenograft Model)

This experiment evaluates the effect of the compounds on the expression of PPARγ target genes in a tumor xenograft model.

Workflow:

Caption: Workflow for in vivo gene expression analysis.

Detailed Steps:

  • Xenograft Model: RT112 bladder cancer cells are implanted subcutaneously into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with this compound or a precursor to BAY-4931 (BAY-0069) at a specified dose and schedule. A vehicle control group is also included.

  • Tumor Harvesting: After the treatment period, the tumors are excised from the mice.

  • RNA Extraction and RT-qPCR: RNA is extracted from the tumor tissue, and reverse transcription quantitative polymerase chain reaction (RT-qPCR) is performed to measure the mRNA levels of the PPARγ target genes FABP4 and ANXA3. Gene expression levels are normalized to a housekeeping gene.

  • Data Analysis: The relative expression of the target genes in the treated groups is compared to the vehicle control group to determine the extent of downregulation (FABP4) or upregulation (ANXA3).

Conclusion

Both this compound and BAY-4931 are potent PPARγ inverse agonists with demonstrated anti-proliferative effects in bladder cancer cells. The available data suggests that BAY-4931 exhibits superior potency in both biochemical and cellular assays. The in vivo data, although with a precursor compound to BAY-4931, indicates a comparable effect on PPARγ target gene modulation to this compound. Further head-to-head in vivo efficacy studies would be beneficial for a more comprehensive comparison. The information and protocols provided in this guide offer a solid foundation for researchers to evaluate and potentially utilize these compounds in the ongoing effort to develop novel targeted therapies for bladder cancer.

References

Validating the Inverse Agonist Activity of SR10221: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the modulation of Estrogen-related Receptor Gamma (ERRγ), SR10221 has emerged as a significant chemical tool. As a potent inverse agonist, this compound actively represses the constitutive activity of ERRγ, a nuclear receptor implicated in various metabolic diseases and cancers.[1][2] This guide provides a comprehensive comparison of methodologies to validate the inverse agonist activity of this compound, presenting supporting experimental data and detailed protocols for key assays.

Comparative Analysis of ERRγ Modulators

The efficacy of this compound as an inverse agonist can be benchmarked against other known ERRγ modulators. While agonists enhance the receptor's activity, and antagonists block it, inverse agonists like this compound go a step further by reducing the basal activity of the receptor.[3] A direct comparison with a known agonist, such as GSK4716, and another inverse agonist, like GSK5182, provides a clear spectrum of activity.

CompoundClassTargetIC50 / EC50Mechanism of ActionReference
This compound Inverse AgonistERRγ / PPARγ~40 nM (ERRγ binding)Stabilizes a repressive conformation, promoting corepressor recruitment.[4][5][6]
GSK5182Inverse AgonistERRγ~6 nM (Functional IC50)Inhibits transcriptional activity by inducing a conformational change that prevents coactivator binding and inhibits ubiquitination of ERRγ.[6][7]
GSK4716AgonistERRγNot applicable for inverse agonismStabilizes an active conformation, promoting coactivator recruitment.[1]
T0070907Inverse AgonistPPARγPotent inverse agonistInduces a dramatic rearrangement of helix 12, creating a corepressor binding site.[8][9]
4-hydroxytamoxifen (OHT)Inverse AgonistERRγNot specifiedAntagonist of ERα, but acts as an inverse agonist on ERRγ.[1][10][11]

Experimental Protocols for Validation

To rigorously validate the inverse agonist activity of this compound, a multi-faceted approach employing biochemical and cell-based assays is recommended.

Luciferase Reporter Gene Assay

This cell-based assay is a cornerstone for quantifying the transcriptional repression induced by an inverse agonist.

Principle: A reporter construct containing a luciferase gene under the control of a promoter with ERRγ response elements is co-transfected into a suitable cell line (e.g., HEK293T) along with an expression vector for ERRγ. The constitutive activity of ERRγ drives luciferase expression. An inverse agonist will suppress this basal activity, leading to a quantifiable decrease in luminescence.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Plate HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well.

    • After 24 hours, co-transfect the cells with a Gal4-ERRγ ligand-binding domain (LBD) expression vector and a pFR-Luc reporter plasmid (containing Gal4 upstream activation sequences). Use a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • Prepare serial dilutions of this compound (e.g., from 1 nM to 10 µM) in the appropriate cell culture medium.

    • 24 hours post-transfection, replace the medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control inverse agonist (e.g., GSK5182).

  • Luciferase Assay:

    • After 18-24 hours of incubation with the compounds, lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to a co-transfected control plasmid (e.g., β-galactosidase or Renilla luciferase) to account for variations in transfection efficiency.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Co-regulator Recruitment Assay (TR-FRET)

This biochemical assay directly measures the ability of an inverse agonist to promote the interaction between ERRγ and a corepressor peptide.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity between a donor fluorophore-labeled ERRγ protein and an acceptor fluorophore-labeled corepressor peptide (e.g., from NCoR2).[4][5] Inverse agonist binding to ERRγ induces a conformational change that facilitates this interaction, resulting in an increased FRET signal.

Detailed Protocol:

  • Reagents:

    • GST-tagged ERRγ-LBD protein labeled with a terbium (Tb) cryptate donor.

    • Biotinylated corepressor peptide (e.g., from the nuclear receptor interaction domain of NCoR2) labeled with streptavidin-XL665 (acceptor).

  • Assay Procedure:

    • In a 384-well plate, add the Tb-ERRγ-LBD and the biotinylated corepressor peptide-streptavidin-XL665 complex.

    • Add serial dilutions of this compound.

    • Incubate the plate at room temperature for 1-4 hours.

  • Signal Detection:

    • Measure the fluorescence at both the donor (620 nm) and acceptor (665 nm) emission wavelengths using a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm / 620 nm) for each well.

    • Plot the ratio against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value for corepressor recruitment.

Visualizing the Mechanisms and Workflows

To better illustrate the underlying principles, the following diagrams have been generated using Graphviz.

G cluster_pathway ERRγ Signaling Pathway Modulation ERRg ERRγ PPRE Promoter (PPRE) ERRg->PPRE Binds to DNA CoActivator Coactivator (e.g., PGC-1α) ERRg->CoActivator Recruits (Constitutive Activity) CoRepressor Corepressor (e.g., NCoR) ERRg->CoRepressor Recruits (Inverse Agonist Bound) Basal_Tx Basal Transcription CoActivator->Basal_Tx Promotes Repressed_Tx Repressed Transcription CoRepressor->Repressed_Tx Promotes This compound This compound (Inverse Agonist) This compound->ERRg Binds to LBD

Caption: ERRγ signaling pathway and its modulation by the inverse agonist this compound.

G cluster_workflow Luciferase Reporter Assay Workflow Start Plate Cells (e.g., HEK293T) Transfect Co-transfect with ERRγ and Reporter Plasmids Start->Transfect Treat Treat with this compound (Dose-Response) Transfect->Treat Incubate Incubate (18-24 hours) Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End Validation of Inverse Agonism Analyze->End

Caption: Experimental workflow for the luciferase reporter gene assay.

G cluster_comparison Ligand-Receptor Interaction Mechanisms Agonist Agonist Binds to receptor Stabilizes active conformation Recruits coactivators Enhances transcription Receptor ERRγ Receptor Agonist->Receptor InverseAgonist Inverse Agonist (this compound) Binds to receptor Stabilizes inactive/repressive conformation Recruits corepressors Represses basal transcription InverseAgonist->Receptor Antagonist Antagonist Binds to receptor Prevents agonist binding No effect on basal activity Antagonist->Receptor

Caption: Comparison of agonist, inverse agonist, and antagonist mechanisms of action.

References

Comparative In Vivo Efficacy of SR10221 and Other PPARγ Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, this guide provides a comprehensive comparison of the in vivo efficacy of SR10221, a noncovalent inverse agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), with other classes of PPARγ modulators. This analysis is based on available preclinical data and aims to facilitate informed decisions in the selection of compounds for further investigation.

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, glucose homeostasis, and inflammation. Modulation of PPARγ activity with small molecules has been a key strategy for treating type 2 diabetes. However, the therapeutic landscape is expanding to include applications in oncology, particularly in cancers where PPARγ signaling is dysregulated, such as bladder cancer. This guide focuses on the in vivo performance of this compound and contrasts it with other PPARγ modulators, including covalent inverse agonists and full agonists.

Data Presentation: In Vivo Efficacy of PPARγ Modulators

The following tables summarize the available quantitative data from in vivo studies comparing this compound with other PPARγ modulators.

Compound Modulator Type Animal Model Tumor Type Dosage & Administration Key Findings Reference
This compound Noncovalent Inverse AgonistMouse XenograftRT112 Human Bladder CancerNot specified in snippetsModest pharmacodynamic target regulation.[1][2][1][2]
BAY-0069 Covalent Inverse AgonistMouse XenograftRT112 Human Bladder CancerNot specified in snippetsModest pharmacodynamic target regulation, comparable to this compound.[1][1]
Rosiglitazone AgonistNude Mice XenograftSK-N-AS Human Neuroblastoma150 mg/kg, daily, oral gavage70% tumor weight inhibition.[3][4][3][4]
Rosiglitazone AgonistRat ModelN-methyl-N-nitrosourea-induced Mammary Carcinogenesis10 ppm and 100 ppm in dietHigher dose decreased tumor frequency by 44%.[5][5]
T0070907 Covalent Inverse AgonistNot specified in snippetsBreast Cancer Cells (in vitro)Not specified in snippetsInhibited proliferation, invasion, and migration.

Table 1: Comparison of In Vivo Anti-Tumor Efficacy of PPARγ Modulators. This table presents a summary of the in vivo anti-tumor effects of different PPARγ modulators from various preclinical studies. Direct comparative in vivo studies between this compound and agonists like rosiglitazone are limited in the available literature.

Compound Animal Model Tumor Type Biomarker Effect Reference
This compound Mouse XenograftRT112 Human Bladder CancerFABP4, ANXA3 mRNADownregulation (as an inverse agonist)[1]
BAY-0069 Mouse XenograftRT112 Human Bladder CancerFABP4, ANXA3 mRNADownregulation, comparable to this compound[1]

Table 2: In Vivo Pharmacodynamic Target Regulation. This table highlights the effects of this compound and BAY-0069 on the expression of PPARγ target genes in a bladder cancer xenograft model.

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are the protocols for the key experiments cited in this guide.

In Vivo Xenograft Studies for Anti-Tumor Efficacy
  • Animal Models:

    • Bladder Cancer Xenograft: Female athymic nude mice are subcutaneously injected with human bladder cancer cells (e.g., RT112). Tumor growth is monitored, and treatment is initiated when tumors reach a specified volume.[1]

    • Neuroblastoma Xenograft: Nude mice are subcutaneously implanted with human neuroblastoma cells (e.g., SK-N-AS).[3][4]

  • Drug Administration:

    • This compound and BAY-0069: The specific dosages and administration routes for the comparative in vivo study were not detailed in the provided information.

    • Rosiglitazone (Neuroblastoma model): Administered daily by oral gavage at a dose of 150 mg/kg for 4 weeks.[3][4]

  • Efficacy Endpoints:

    • Tumor volume and weight are measured at specified time points.

    • Pharmacodynamic markers, such as the expression of PPARγ target genes (e.g., FABP4, ANXA3), are assessed in tumor tissues via methods like qPCR.[1]

    • Immunohistochemical analysis of tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the PPARγ signaling pathway and a general experimental workflow for evaluating PPARγ modulators in vivo.

PPARg_Signaling cluster_agonist Agonist Pathway cluster_inverse_agonist Inverse Agonist Pathway Agonist PPARγ Agonist (e.g., Rosiglitazone) PPARg_RXR_agonist PPARγ/RXR Heterodimer Agonist->PPARg_RXR_agonist Binds to LBD Coactivators Coactivator Recruitment (e.g., PGC-1α) PPARg_RXR_agonist->Coactivators PPRE_agonist Binds to PPRE Coactivators->PPRE_agonist Complex forms TargetGene_up Target Gene Transcription (e.g., Adipogenesis genes) PPRE_agonist->TargetGene_up Activates BiologicalResponse_agonist Biological Response (e.g., Insulin Sensitization) TargetGene_up->BiologicalResponse_agonist InverseAgonist PPARγ Inverse Agonist (e.g., this compound) PPARg_RXR_inverse PPARγ/RXR Heterodimer InverseAgonist->PPARg_RXR_inverse Binds to LBD Corepressors Corepressor Recruitment (e.g., NCoR) PPARg_RXR_inverse->Corepressors Stabilizes interaction PPRE_inverse Binds to PPRE Corepressors->PPRE_inverse Complex forms TargetGene_down Target Gene Repression (e.g., FABP4) PPRE_inverse->TargetGene_down Represses BiologicalResponse_inverse Biological Response (e.g., Anti-proliferative) TargetGene_down->BiologicalResponse_inverse Experimental_Workflow start Start: Select PPARγ Modulators (this compound, Rosiglitazone, etc.) animal_model Establish In Vivo Model (e.g., Xenograft in Nude Mice) start->animal_model grouping Randomize Animals into Treatment Groups (Vehicle, this compound, Comparator) animal_model->grouping treatment Administer Compounds (Specify dose, route, and schedule) grouping->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring endpoint Endpoint Analysis (Tumor size/weight, Gene expression) monitoring->endpoint data_analysis Statistical Analysis of Data endpoint->data_analysis conclusion Draw Conclusions on Comparative Efficacy data_analysis->conclusion

References

Safety Operating Guide

Essential Guide to the Safe Disposal of SR10221

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive procedures for the proper disposal of SR10221, a potent and selective PPARγ inverse-agonist utilized in laboratory research. Adherence to these guidelines is crucial for maintaining a safe research environment and ensuring compliance with institutional and regulatory standards. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: This document provides guidance based on publicly available data and general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound was not found. Researchers must consult their institution's Environmental Health and Safety (EHS) office for specific disposal requirements and conduct a formal risk assessment before handling or disposing of this chemical.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented below. This information is essential for understanding the handling and storage requirements of the compound.

PropertyValue
CAS Number 1415321-64-0[1]
Molecular Formula C₃₃H₃₇ClN₂O₄[1]
Molecular Weight 561.11 g/mol [2][3]
Appearance Powder[2]
Purity >98% (typical)
Solubility Soluble in DMSO (100 mg/mL) and Ethanol (25 mg/mL). Insoluble in water.[2][3]
Storage (Powder) Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[1]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[2][4]
Shipping Condition Shipped under ambient temperature as a non-hazardous chemical.[1]

Disposal Procedures for this compound

While this compound is shipped as a non-hazardous chemical, it is imperative to follow standard laboratory procedures for the disposal of research-grade chemicals. The following step-by-step guide outlines the recommended disposal workflow.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound in any form.

  • Waste Categorization:

    • Uncontaminated Material: Pure, unadulterated this compound powder.

    • Contaminated Labware: This includes empty vials, weighing papers, pipette tips, and any other disposable materials that have come into direct contact with this compound.

    • Liquid Waste: Solutions containing this compound, such as stock solutions or experimental media.

  • Disposal Workflow: The following diagram illustrates the decision-making process for the proper disposal of different forms of this compound waste.

SR10221_Disposal_Workflow start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid consult_ehs Consult Institutional EHS Guidelines solid_waste->consult_ehs liquid_waste->consult_ehs collect_solid Collect in a Labeled, Sealed Container for Chemical Waste consult_ehs->collect_solid For Solids collect_liquid Collect in a Labeled, Sealed Container for Chemical Waste consult_ehs->collect_liquid For Liquids waste_pickup Arrange for Chemical Waste Pickup collect_solid->waste_pickup collect_liquid->waste_pickup end End: Proper Disposal waste_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

  • Specific Disposal Steps:

    • Solid Waste (Unused Powder and Contaminated Labware):

      • Do not dispose of solid this compound waste in the regular trash.

      • Collect all solid waste in a clearly labeled, sealed container designated for chemical waste. The label should include the chemical name ("this compound"), the approximate amount, and the date.

      • Store the sealed container in a designated hazardous waste accumulation area until it is collected by your institution's EHS personnel.

    • Liquid Waste (Solutions):

      • Do not pour this compound solutions down the drain.

      • Collect all liquid waste containing this compound in a compatible, leak-proof container with a secure lid.

      • The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), the solvent(s) used (e.g., DMSO, Ethanol), and the approximate concentration.

      • Store the liquid waste container in a secondary containment bin within a designated hazardous waste accumulation area.

  • Decontamination:

    • For non-disposable labware (e.g., glassware), decontaminate by rinsing with a suitable solvent (such as ethanol) that can dissolve this compound. Collect the rinse solvent as liquid chemical waste.

    • After the initial solvent rinse, wash the labware with soap and water as usual.

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbent material in a sealed container, label it as hazardous waste, and dispose of it according to the solid waste procedures outlined above.

    • For larger spills, evacuate the area and contact your institution's EHS office immediately.

This compound Signaling Pathway Context

This compound is a PPARγ (Peroxisome Proliferator-Activated Receptor gamma) inverse-agonist.[1][2][4] It functions by binding to the PPARγ nuclear receptor and repressing the transcription of its downstream target genes.[3][4] This mechanism of action is being explored for its antiproliferative activity, particularly in bladder cancer cell lines.[1][3][4] The diagram below illustrates the simplified signaling pathway affected by this compound.

SR10221_Pathway This compound This compound PPARg PPARγ This compound->PPARg Inhibits TargetGenes Target Gene Transcription PPARg->TargetGenes Activates BiologicalEffect Growth Inhibition TargetGenes->BiologicalEffect Leads to

Caption: Simplified signaling pathway of this compound as a PPARγ inverse-agonist.

By providing this essential safety and disposal information, we aim to support your research endeavors while promoting a culture of safety and environmental responsibility in the laboratory.

References

Essential Safety and Operational Guidance for Handling SR10221

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety and procedural accuracy when handling potent research compounds like SR10221 is paramount. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide consolidates essential safety and logistical information based on best practices for handling potent, non-covalent inverse agonists and other hazardous research chemicals.

Personal Protective Equipment (PPE)

The cornerstone of laboratory safety is the correct and consistent use of Personal Protective Equipment (PPE). For a potent compound like this compound, a comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling such materials.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high likelihood of generating aerosols or dust. Full-facepiece PAPRs can offer high Assigned Protection Factors (APFs).
Reusable Half or Full-Facepiece RespiratorTo be used with appropriate particulate filters (e.g., P100/FFP3). A proper fit test is mandatory to ensure effectiveness.
Disposable Respirators (e.g., N95, FFP2)Suitable for lower-risk activities but not recommended as the primary respiratory protection when handling highly potent compounds.[1]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated or at regular intervals to prevent breakthrough.[1]
Body Protection Disposable CoverallsOpt for coveralls made from materials like Tyvek® or microporous film to provide protection against chemical splashes and fine particles.[1]
Dedicated Lab CoatA lab coat, preferably disposable or professionally laundered, should be worn over personal clothing.
Eye Protection Chemical Splash Goggles or Face ShieldUse chemical splash goggles that create a complete seal around the eyes. For added protection against splashes, a face shield can be worn over the goggles.[1]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[1]

Operational Plan: A Step-by-Step Workflow for Handling this compound

A systematic approach is crucial for the safe handling of potent compounds. The following workflow outlines the key phases from preparation to disposal.

Workflow for Handling Potent Compounds like this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Prepare Designated Work Area gather_materials Gather All Necessary Materials prep_area->gather_materials Ensure spill kit is accessible don_ppe Don Appropriate PPE gather_materials->don_ppe weighing Weighing and Aliquoting don_ppe->weighing dissolving Dissolving and Solution Preparation weighing->dissolving Use a fume hood or ventilated enclosure experiment Conducting Experiment dissolving->experiment decontaminate Decontaminate Surfaces and Equipment experiment->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste Segregate waste streams doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.